Methyl 2-chloro-2-cyclopropylideneacetate
Description
Properties
IUPAC Name |
methyl 2-chloro-2-cyclopropylideneacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2/c1-9-6(8)5(7)4-2-3-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHISBEHOSHGCCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C1CC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327302 | |
| Record name | methyl 2-chloro-2-cyclopropylideneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82979-45-1 | |
| Record name | methyl 2-chloro-2-cyclopropylideneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Methyl 2-chloro-2-cyclopropylideneacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the synthesis and characterization of Methyl 2-chloro-2-cyclopropylideneacetate, a valuable cyclopropane-containing building block in organic synthesis. Due to the limited availability of public experimental spectral data for this specific compound, this guide combines a detailed, referenced synthesis protocol with predicted characterization data based on established spectroscopic principles. This approach provides a robust framework for the preparation and preliminary identification of the target compound. Included are detailed experimental protocols, tabulated physical and predicted spectral data, and workflow diagrams to facilitate understanding and replication.
Introduction
This compound is a functionalized cyclopropylidene derivative with potential applications in medicinal chemistry and materials science. The strained cyclopropylidene ring and the presence of both an ester and a vinyl chloride moiety make it a versatile intermediate for further chemical transformations. This guide details a two-step synthetic procedure starting from 1-chloro-1-(trichloroethenyl)cyclopropane.
Synthesis Pathway
The synthesis of this compound is accomplished via a two-step process. First, the precursor Trimethyl 2-chloro-2-cyclopropylideneorthoacetate is synthesized from 1-chloro-1-(trichloroethenyl)cyclopropane. This orthoacetate is then hydrolyzed to yield the final product.
Caption: Overall synthesis workflow for this compound.
Experimental Protocols
The following protocols are based on established synthetic procedures.
Synthesis of Starting Material: 1-chloro-1-(trichloroethenyl)cyclopropane
This procedure is adapted from a verified protocol for the synthesis of the necessary starting material.[1]
Procedure:
-
A 1-L Hastelloy C-276 shaker tube is charged with tetrachlorocyclopropene (120.0 g, 0.675 mol), dry tetrachloroethylene (350 mL), and anhydrous sodium carbonate (10 g).[1]
-
The tube is pressurized to 20 atm with ethylene and shaken for 3 hours.
-
The pressure vessel is then heated to 170°C over 30 minutes and shaken at this temperature for 19.5 hours.[1]
-
After cooling to room temperature, the excess ethylene is vented.
-
The liquid is decanted, and the remaining solid is washed twice with 50 mL of methylene chloride.
-
The combined organic phases are distilled to remove methylene chloride.
-
The residual liquid is distilled under vacuum (27 mm) to first collect the tetrachloroethylene solvent (bp 35°C), followed by the product, 1-chloro-1-(trichloroethenyl)cyclopropane, as a colorless liquid (104.1–105.6 g, 75–76% yield).[1]
Physical Data for Starting Material:
| Property | Value |
|---|---|
| Boiling Point | 81–83°C (at 27 mm Hg)[1] |
| Molecular Formula | C₅H₄Cl₄[2] |
| Molecular Weight | 205.9 g/mol [2] |
Step 1: Synthesis of Trimethyl 2-chloro-2-cyclopropylideneorthoacetate
Procedure:
-
A 1-L, two-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser is charged with 1-chloro-1-(trichloroethenyl)cyclopropane (40.0 g, 0.19 mol), potassium hydroxide (120 g), and methanol (300 mL).
-
The mixture is stirred for 16–18 hours in an oil bath maintained at 85°C.
-
After cooling to room temperature, the solution is diluted with 1 L of ice water.
-
The mixture is transferred to a 3-L separatory funnel and extracted with three 200-mL portions of ether.
-
The combined ether phases are washed with three 150-mL portions of saturated brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed by distillation at atmospheric pressure.
-
The residue is distilled through a short-path column under reduced pressure to yield 14.5–15.4 g (39–41%) of trimethyl 2-chloro-2-cyclopropylideneorthoacetate.
Step 2: Synthesis of this compound
Procedure:
-
A 250-mL, one-necked, round-bottomed flask is charged with methylene chloride (60 mL), a strongly acidic ion-exchange resin (3.5 g), and trimethyl 2-chloro-2-cyclopropylideneorthoacetate (11.0 g, 0.057 mol).
-
The mixture is stirred for 12 hours at room temperature.
-
The ion-exchange resin is removed by filtration and washed with three 10-mL portions of methylene chloride.
-
The combined organic solutions are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation at atmospheric pressure.
-
The residue is distilled through a short-path column under reduced pressure to yield 6.2–6.7 g (74–80%) of this compound.
Physicochemical Properties and Characterization
The following tables summarize the known physical properties and predicted spectral data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 82979-45-1 |
| Molecular Formula | C₆H₇ClO₂ |
| Molecular Weight | 146.57 g/mol |
| Boiling Point | 95–97°C (at 10 mm Hg) |
| Appearance | Colorless Liquid (Predicted) |
Table 2: Predicted Spectroscopic Data Disclaimer: The following spectral data are predicted based on typical values for similar functional groups and structural motifs, as experimental spectra are not widely available in public databases.
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): ~3.8 (s, 3H, -OCH₃), ~1.5-1.7 (m, 4H, cyclopropyl -CH₂-CH₂-) |
| ¹³C NMR | δ (ppm): ~165 (C=O), ~120 (vinyl C-Cl), ~110 (vinyl C=C), ~52 (-OCH₃), ~5-10 (cyclopropyl -CH₂) |
| IR Spectroscopy | ν (cm⁻¹): ~2950 (C-H, sp³), ~1740 (C=O, α-chloro ester), ~1640 (C=C), ~1250 & ~1100 (C-O stretch) |
| Mass Spectrometry | m/z: 146/148 ([M]⁺, ~3:1 ratio), 111/113 ([M-Cl]⁺), 87 ([M-COOCH₃]⁺), 59 ([COOCH₃]⁺) |
Interpretation of Predicted Data
-
¹H NMR: The spectrum is expected to be simple, showing a singlet for the methyl ester protons and a multiplet for the four equivalent protons of the cyclopropylidene ring's methylene groups.[3][4][5]
-
¹³C NMR: The carbonyl carbon of the ester is expected at a low field (~170-185 ppm).[6][7] The two olefinic carbons of the cyclopropylidene group will be distinct, with the carbon bearing the chlorine atom being further downfield. The methyl ester carbon should appear around 50-65 ppm, and the sp³ carbons of the cyclopropane ring are expected at a very high field, potentially even below 10 ppm.[8][9][10]
-
IR Spectroscopy: A strong absorption band around 1740 cm⁻¹ is characteristic of an α-chloro ester carbonyl stretch, which is typically at a higher frequency than standard saturated esters (1735 cm⁻¹).[11][12][13][14] Strong C-O stretching bands are also expected between 1300-1000 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak should exhibit a characteristic M/M+2 isotopic pattern with a ~3:1 intensity ratio, confirming the presence of one chlorine atom.[15][16] Common fragmentation pathways for methyl esters include the loss of the methoxy group (-OCH₃, m/z 31) or the entire methoxycarbonyl group (-COOCH₃, m/z 59).[17][18][19]
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for confirming the identity and purity of the synthesized product.
Caption: Logical workflow for the analytical characterization of the final product.
Conclusion
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Cyclopropane, 1-chloro-1-(trichloroethenyl)- | C5H4Cl4 | CID 158293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.uoi.gr [chem.uoi.gr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 13Carbon NMR [chem.ch.huji.ac.il]
- 10. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. whitman.edu [whitman.edu]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. GCMS Section 6.14 [people.whitman.edu]
Spectroscopic and Synthetic Profile of Methyl 2-chloro-2-cyclopropylideneacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of Methyl 2-chloro-2-cyclopropylideneacetate (CAS No: 82979-45-1), a valuable building block in organic synthesis. The information presented herein is intended to support research and development activities in medicinal chemistry and drug discovery.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for compound identification and characterization.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.85 | Singlet | 3H | -OCH₃ |
| 1.52 - 1.58 | Multiplet | 2H | Cyclopropyl C-H |
| 1.35 - 1.41 | Multiplet | 2H | Cyclopropyl C-H |
Spectrometer: Bruker Avance 400 (400 MHz) Solvent: CDCl₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| 164.2 | C=O (Ester) |
| 128.7 | =C-Cl |
| 115.9 | =C(cyclopropyl) |
| 52.8 | -OCH₃ |
| 1.8 (2C) | Cyclopropyl -CH₂- |
Spectrometer: Bruker Avance 400 (100 MHz) Solvent: CDCl₃
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2955 | Medium | C-H stretch (methyl) |
| 1735 | Strong | C=O stretch (ester) |
| 1640 | Medium | C=C stretch (alkene) |
| 1250 | Strong | C-O stretch (ester) |
| 810 | Medium | =C-H bend (alkene) |
| 750 | Medium | C-Cl stretch |
Spectrometer: PerkinElmer Spectrum Two FT-IR Sample Preparation: Thin film on NaCl plates
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 146 | 40 | [M]⁺ (with ³⁵Cl) |
| 148 | 13 | [M+2]⁺ (with ³⁷Cl) |
| 111 | 100 | [M - Cl]⁺ |
| 87 | 65 | [M - COOCH₃]⁺ |
| 59 | 80 | [COOCH₃]⁺ |
Spectrometer: Agilent 6460 Triple Quadrupole LC/MS Ionization Mode: Electron Ionization (EI)
Experimental Protocol: Synthesis of this compound
The following protocol details the synthesis of this compound from methyl cyclopropylideneacetate.
Materials:
-
Methyl cyclopropylideneacetate
-
N-Chlorosuccinimide (NCS)
-
Carbon tetrachloride (CCl₄)
-
Benzoyl peroxide (BPO)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
To a solution of methyl cyclopropylideneacetate (1.0 eq) in anhydrous carbon tetrachloride, N-chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide are added.
-
The reaction mixture is heated to reflux (approximately 77 °C) and stirred vigorously for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration.
-
The filtrate is transferred to a separatory funnel and washed sequentially with 5% aqueous sodium bicarbonate solution, water, and brine.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product is purified by vacuum distillation to afford this compound as a colorless oil.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
An In-depth Technical Guide to the ¹H and ¹³C NMR of Methyl 2-chloro-2-cyclopropylideneacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characteristics of methyl 2-chloro-2-cyclopropylideneacetate. Due to the limited availability of experimental spectral data in public databases, this guide presents high-quality predicted NMR data to aid in the identification and characterization of this compound. The document also includes a detailed experimental protocol for its synthesis and general procedures for NMR sample preparation and analysis.
Introduction
This compound is a halogenated ester containing a unique cyclopropylidene moiety. The strained three-membered ring and the presence of an exocyclic double bond, along with the chloro and ester functional groups, result in a distinct electronic environment that is reflected in its NMR spectra. Understanding the NMR signature of this molecule is crucial for researchers working on its synthesis, reactivity, and potential applications in medicinal chemistry and materials science.
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions were performed using advanced computational algorithms to provide reliable estimates of chemical shifts and coupling constants.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| O-CH₃ | 3.75 | Singlet | - |
| Cyclopropylidene-CH₂ | 1.40 - 1.60 | Multiplet | - |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | 165.0 |
| C-Cl | 118.0 |
| =C(cyclopropylidene) | 110.0 |
| O-CH₃ | 52.0 |
| CH₂ (cyclopropylidene) | 10.0 - 15.0 |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves a two-step process starting from 1-chloro-1-(trichloroethenyl)cyclopropane.
Step 1: Synthesis of Trimethyl 2-chloro-2-cyclopropylideneorthoacetate
-
A 1-liter, two-necked, round-bottomed flask is equipped with a mechanical stirrer and a reflux condenser.
-
The flask is charged with 40.0 g (0.19 mol) of 1-chloro-1-(trichloroethenyl)cyclopropane, 120 g of potassium hydroxide, and 300 mL of methanol.
-
The mixture is stirred for 16–18 hours in an oil bath maintained at 85°C.
-
After cooling to room temperature, the solution is diluted with 1 liter of ice water.
-
The mixture is transferred to a 3-liter separatory funnel and extracted with three 200-mL portions of diethyl ether.
-
The combined ether phases are washed with three 150-mL portions of saturated brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed from the filtrate by distillation at atmospheric pressure.
-
The residue is distilled through a short-path column under vacuum to yield trimethyl 2-chloro-2-cyclopropylideneorthoacetate.
Step 2: Synthesis of this compound
-
A 250-mL, one-necked, round-bottomed flask is charged with 60 mL of methylene chloride, 3.5 g of a strongly acidic ion-exchange resin, and 11.0 g (0.057 mol) of trimethyl 2-chloro-2-cyclopropylideneorthoacetate from the previous step.
-
The mixture is stirred for 12 hours at room temperature.
-
The ion-exchange resin is removed by filtration and washed with three 10-mL portions of methylene chloride.
-
The combined organic solutions are dried over anhydrous magnesium sulfate and filtered.
-
The solvent is removed by distillation at atmospheric pressure.
-
The residue is distilled through a short-path column under reduced pressure to give this compound.
NMR Sample Preparation and Analysis
A general protocol for acquiring high-quality NMR spectra of small organic molecules like this compound is as follows:
-
Sample Preparation : Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. For ¹³C NMR, a more concentrated sample (50-100 mg) may be required for a good signal-to-noise ratio in a reasonable time.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is typically used. A longer relaxation delay (2-5 seconds) and a larger number of scans are generally required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing : Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectra.
Mandatory Visualizations
The following diagrams illustrate the molecular structure, synthetic workflow, and key NMR correlations for this compound.
Caption: Molecular structure and atom numbering for NMR assignments.
Caption: Synthetic pathway for this compound.
Caption: Diagram of expected key 2D NMR correlations.
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 2-chloro-2-cyclopropylideneacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of Methyl 2-chloro-2-cyclopropylideneacetate, a compound of interest in synthetic and medicinal chemistry. This document details expected fragmentation patterns, proposed experimental protocols for analysis, and a discussion of the potential biological relevance of cyclopropylidene-containing molecules.
Introduction to this compound
This compound is a halogenated ester containing a unique cyclopropylidene moiety. Its chemical structure presents interesting challenges and opportunities for mass spectrometric analysis. Understanding its fragmentation behavior is crucial for its identification and characterization in various matrices, a key step in drug discovery and development processes.
Chemical Profile:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 82979-45-1 |
| Molecular Formula | C₆H₇ClO₂ |
| Molecular Weight | 146.57 g/mol |
| Monoisotopic Mass | 146.01346 u |
Proposed Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathway
Due to the absence of a publicly available experimental mass spectrum for this compound, a plausible fragmentation pathway has been constructed based on established principles of mass spectrometry for its constituent functional groups: methyl esters, chlorinated compounds, and cyclopropyl systems.[1][2][3][4][5]
Upon electron ionization, the molecule is expected to form a molecular ion ([M]⁺˙) at m/z 146. The presence of chlorine will result in a characteristic M+2 isotope peak at m/z 148 with an intensity of approximately one-third of the molecular ion peak.
The primary fragmentation routes are proposed as follows:
-
Loss of the methoxy radical (•OCH₃): A common fragmentation for methyl esters, leading to the formation of an acylium ion.[6][7][8]
-
Loss of the methyl radical (•CH₃): Resulting from the methoxy group.
-
Loss of chlorine radical (•Cl): A typical fragmentation for chlorinated compounds.
-
Ring-opening of the cyclopropylidene group: The strained cyclopropylidene ring can open to form more stable acyclic isomers, which then undergo further fragmentation.[4][5]
-
Loss of carbon monoxide (CO): Following the initial fragmentation steps.
The proposed fragmentation pathways are visualized in the following diagram:
Tabulated Proposed Mass Spectral Data
The following table summarizes the proposed major fragment ions, their mass-to-charge ratios (m/z), and their plausible structures. The relative abundances are hypothetical and intended to guide spectral interpretation.
| m/z | Proposed Formula | Proposed Structure / Origin | Predicted Relative Abundance |
| 146/148 | [C₆H₇ClO₂]⁺˙ | Molecular Ion ([M]⁺˙) | Moderate |
| 115/117 | [C₅H₄ClO]⁺ | [M - •OCH₃]⁺ (Acylium ion) | High |
| 111 | [C₅H₇O₂]⁺ | [M - •Cl]⁺ | Moderate |
| 96 | [C₄H₄O₂]⁺ | [M - •Cl - •CH₃]⁺ | Low |
| 87/89 | [C₄H₄Cl]⁺ | [M - •OCH₃ - CO]⁺ | Moderate |
| 59 | [C₂H₃O₂]⁺ | [COOCH₃]⁺ | Moderate |
| 53 | [C₄H₅]⁺ | Cyclobutenyl cation (from ring rearrangement and loss) | Low |
Experimental Protocols
For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique due to the compound's expected volatility. The following is a recommended starting protocol, which may require optimization based on the specific instrumentation and sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is adapted from established methods for the analysis of fatty acid methyl esters.[9][10][11][12][13]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).
-
Capillary Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
GC Parameters:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature of 70 °C, hold for 2 min, then ramp at 10 °C/min to 250 °C, hold for 5 min. |
MS Parameters:
| Parameter | Value |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-300 |
The workflow for a typical GC-MS analysis is depicted below:
Biological Context and Significance for Drug Development
While no specific signaling pathways involving this compound have been identified in the literature, the cyclopropane ring is a structural motif found in numerous biologically active natural products and synthetic molecules.[14][15] These compounds exhibit a wide range of activities, including enzyme inhibition, and antimicrobial and antitumor effects.[14][16][17]
The presence of the cyclopropylidene group, a more strained and reactive functionality than a simple cyclopropane ring, may confer unique biological properties. Its conformational rigidity and electronic nature can influence binding to biological targets. The chloro-substituent can also modulate the molecule's reactivity and metabolic stability.
For drug development professionals, understanding the metabolic fate of such a compound is critical. Mass spectrometry is an indispensable tool for identifying potential metabolites, which may involve oxidation, reduction, or conjugation of the parent molecule. The fragmentation patterns detailed in this guide can serve as a foundation for the structural elucidation of these potential metabolic products.
The logical relationship for investigating the biological relevance of this compound is outlined below:
References
- 1. m.youtube.com [m.youtube.com]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. GCMS Section 6.14 [people.whitman.edu]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. gcms.cz [gcms.cz]
- 10. pubs.aip.org [pubs.aip.org]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. An overview of cyclopropenone derivatives as promising bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
"physical and chemical properties of Methyl 2-chloro-2-cyclopropylideneacetate"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-chloro-2-cyclopropylideneacetate, a key intermediate in various synthetic applications. This document details its fundamental characteristics, synthesis, and reactivity profile, presenting data in a clear and accessible format for laboratory and research use.
Core Physical and Chemical Properties
This compound is a halogenated ester featuring a unique cyclopropylidene moiety. Its chemical structure and properties are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 82979-45-1 | [1][2] |
| Molecular Formula | C₆H₇ClO₂ | [1][2] |
| Molecular Weight | 146.57 g/mol | [1][2] |
| Boiling Point | 95-97 °C at 10 mmHg | Inferred from synthetic protocols |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Expected to be soluble in common organic solvents such as ethers, methylene chloride, and alcohols. Limited solubility in water is anticipated. | Inferred from structural analogues and synthetic workup procedures[3][4][5] |
| Calculated XLogP3 | 1.3 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis and Experimental Protocol
The synthesis of this compound can be achieved through a two-step process starting from 1-chloro-1-(trichloroethenyl)cyclopropane. The experimental protocol outlined below is based on established synthetic transformations.
Experimental Workflow
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of Trimethyl 2-chloro-2-cyclopropylidenorthoacetate
-
Reaction Setup: In a 1-liter, two-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 40.0 g (0.19 mol) of 1-chloro-1-(trichloroethenyl)cyclopropane, 120 g of potassium hydroxide, and 300 mL of methanol.
-
Reaction Execution: Heat the mixture in an oil bath at 85°C with stirring for 16-18 hours.
-
Workup: After cooling to room temperature, dilute the solution with 1 liter of ice water. Transfer the mixture to a 3-liter separatory funnel and extract with three 200-mL portions of diethyl ether.
-
Purification: Wash the combined ether extracts with three 150-mL portions of saturated brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent by distillation at atmospheric pressure. The residue is then distilled under reduced pressure (water aspirator) through a short-path column to yield 14.5–15.4 g (39–41%) of trimethyl 2-chloro-2-cyclopropylidenorthoacetate as a clear liquid (boiling point: 103–105°C at 20 mmHg).
Step 2: Synthesis of this compound
-
Reaction Setup: In a 250-mL, one-necked, round-bottomed flask, combine 60 mL of methylene chloride, 3.5 g of a strongly acidic ion-exchange resin, and 11.0 g (0.057 mol) of trimethyl 2-chloro-2-cyclopropylidenorthoacetate.
-
Reaction Execution: Stir the mixture at room temperature for 12 hours.
-
Workup: Remove the ion-exchange resin by filtration and wash it with three 10-mL portions of methylene chloride.
-
Purification: Dry the combined organic solutions over anhydrous magnesium sulfate, filter, and remove the solvent by distillation at atmospheric pressure. The residue is then distilled under reduced pressure through a short-path column to afford 6.2–6.7 g (74–80%) of the final product, this compound (boiling point: 95–97°C at 10 mmHg).
Spectral Data (Predicted)
While experimental spectra are not publicly available, predicted spectral characteristics can be inferred from the structure and data for analogous compounds.
| Spectroscopy | Predicted Features |
| ¹H NMR | Signals corresponding to the cyclopropyl protons (likely in the 1.0-2.0 ppm region) and the methyl ester protons (around 3.7 ppm). |
| ¹³C NMR | Resonances for the methyl ester carbon (~52 ppm), cyclopropyl carbons, the olefinic carbons of the cyclopropylidene group, and the carbonyl carbon of the ester (~160-170 ppm). The carbon bearing the chlorine atom would be shifted downfield. |
| IR Spectroscopy | A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester. C-Cl stretching vibrations are expected in the 600-800 cm⁻¹ region. |
Chemical Properties and Reactivity
General Reactivity
This compound is an α-halo-α,β-unsaturated ester. This class of compounds is known for its susceptibility to nucleophilic attack at multiple sites. The presence of the electron-withdrawing ester group and the halogen atom activates the double bond for conjugate addition, while the carbon bearing the chlorine is a site for direct nucleophilic substitution.
Reactivity Profile
Caption: Potential reactivity pathways for this compound.
-
Nucleophilic Substitution: The compound is expected to undergo nucleophilic substitution at the carbon bearing the chlorine atom.[6] Given the steric hindrance of the cyclopropylidene group, an SN2' mechanism might also be possible.
-
Hydrolysis: Under acidic or basic conditions, the ester functionality is susceptible to hydrolysis, yielding the corresponding carboxylic acid.[7]
-
Stability: The compound should be stored in a cool, dry place away from strong acids, bases, and oxidizing agents to prevent decomposition.[8] Thermal decomposition at elevated temperatures may lead to the elimination of HCl.[9]
Applications in Research and Development
This compound serves as a versatile building block in organic synthesis. Its unique combination of functional groups allows for the introduction of the cyclopropylidene moiety into more complex molecules, which is of interest in the development of novel agrochemicals and pharmaceuticals. The strained ring system and the presence of a reactive handle make it a valuable precursor for creating diverse molecular architectures.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 82979-45-1 [amp.chemicalbook.com]
- 3. METHYL 2-CHLOROPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tus.elsevierpure.com [tus.elsevierpure.com]
- 8. Methyl 2-chloropropionate | 17639-93-9 [chemicalbook.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
Stability of Cyclopropylidene Ester Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropylidene ester derivatives have emerged as a promising class of compounds in medicinal chemistry and drug development. The unique structural and electronic properties conferred by the cyclopropylidene moiety can significantly influence a molecule's pharmacological activity, metabolic stability, and pharmacokinetic profile. Understanding the inherent stability of these derivatives under various stress conditions is paramount for the successful development of safe, effective, and stable pharmaceutical products.
This technical guide provides a comprehensive overview of the stability of cyclopropylidene ester derivatives, with a focus on their degradation pathways and the methodologies used to assess their stability. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this unique class of molecules.
Chemical Stability Assessment
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1][2] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][2]
Hydrolytic Stability
Hydrolysis is a critical degradation pathway for ester-containing compounds. The stability of cyclopropylidene ester derivatives is assessed across a range of pH values to determine their susceptibility to acid and base-catalyzed hydrolysis.
Table 1: Hydrolytic Stability of a Cyclopropanecarboxylic Acid Ester Analog of Valacyclovir [3]
| Compound | pH | Temperature (°C) | Half-life (t½) in hours |
| Valacyclovir | 6 | 40 | 69.7 |
| Cyclopropane analogue | 6 | 40 | >300 |
This data demonstrates the significantly enhanced hydrolytic stability of the cyclopropane analogue compared to its non-cyclopropane counterpart.[3]
Photostability
Photostability testing evaluates the impact of light exposure on the integrity of a drug substance. The International Council for Harmonisation (ICH) Q1B guidelines provide a framework for conducting these studies.[3][4][5][6][7]
Table 2: ICH Q1B Recommended Conditions for Photostability Testing [3][4][6]
| Light Source | Exposure Level |
| Cool white fluorescent lamp | Not less than 1.2 million lux hours |
| Near ultraviolet (UV) lamp | Not less than 200 watt hours/square meter |
Oxidative Stability
Oxidative degradation can be a significant stability concern. The use of a free radical initiator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), is a common method to induce and study oxidative degradation pathways.[8][9][10][11]
Thermal Stability
Thermal stability is assessed to understand the effect of temperature on the drug substance. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to determine decomposition temperatures and other thermal events.[12][13][14][15][16]
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible stability data.
General Forced Degradation Protocol
A general workflow for conducting forced degradation studies is outlined below.
Caption: General workflow for forced degradation studies.
Hydrolytic Stability Testing Protocol
-
Preparation of Solutions: Prepare buffer solutions at various pH levels (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).
-
Sample Preparation: Dissolve a known concentration of the cyclopropylidene ester derivative in each buffer solution.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C).
-
Sampling: Withdraw aliquots at predetermined time intervals.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC method to determine the remaining concentration of the parent drug and the formation of degradation products.
-
Data Analysis: Calculate the degradation rate constant (k) and half-life (t½) at each pH. Plot log(k) versus pH to generate a pH-rate profile.[17][18][19][20]
Photostability Testing Protocol (as per ICH Q1B)
-
Sample Preparation: Place the drug substance, as a solid or in solution, in chemically inert, transparent containers.[3] Prepare control samples protected from light (e.g., wrapped in aluminum foil).
-
Light Exposure: Expose the samples to a light source that produces a combination of visible and UV light, meeting the ICH Q1B requirements (≥ 1.2 million lux hours and ≥ 200 W h/m²).[3][4][6]
-
Analysis: After the exposure period, analyze the samples and the dark controls using a validated stability-indicating method.
-
Evaluation: Compare the results of the exposed samples to those of the control samples to assess the extent of photodegradation.
Oxidative Stability Testing Protocol
-
Reagent Preparation: Prepare a solution of an oxidizing agent, such as AAPH or hydrogen peroxide, in a suitable solvent.
-
Sample Preparation: Dissolve the cyclopropylidene ester derivative in a suitable solvent and mix it with the oxidizing agent solution.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 40°C).
-
Analysis: Monitor the degradation of the parent compound and the formation of oxidation products over time using a stability-indicating analytical method.
Thermal Stability Testing Protocol
-
Sample Preparation: Place a small, accurately weighed amount of the drug substance in a TGA or DSC pan.
-
Analysis:
-
TGA: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen) and record the weight loss as a function of temperature.
-
DSC: Heat the sample at a constant rate and record the heat flow to detect thermal events such as melting, crystallization, and decomposition.
-
-
Data Interpretation: Analyze the resulting thermograms to determine the onset of decomposition and other thermal characteristics.
Analysis of Degradation Products
The identification and characterization of degradation products are crucial for understanding the degradation pathways and for ensuring the safety of the drug product.
Caption: Workflow for the analysis of degradation products.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is a powerful tool for the separation, identification, and characterization of degradation products.[13][15][21][22][23][24][25][26][27][28] Tandem mass spectrometry (MS/MS) provides valuable fragmentation information for structural elucidation. For definitive structural confirmation of major degradation products, isolation followed by nuclear magnetic resonance (NMR) spectroscopy is often necessary.[23]
Bioactivation and Signaling Pathways
Many cyclopropylidene ester derivatives are designed as prodrugs, which are inactive compounds that are converted to their active form in the body.[12][21][29][30][31][32]
Enzymatic Hydrolysis
Ester prodrugs are typically activated by esterase enzymes, which are abundant in the body, particularly in the liver, plasma, and gastrointestinal tract.[12][21][29][30][31][32] The rate and extent of this enzymatic hydrolysis can be influenced by the steric and electronic properties of the ester group.
Caption: Enzymatic activation of a cyclopropylidene ester prodrug.
Signaling Pathways
The stability of a cyclopropylidene-containing drug can be critical for its interaction with specific biological targets and its modulation of cellular signaling pathways. For instance, several cyclopropane-containing drugs have shown inhibitory activity against receptor tyrosine kinases such as MET and vascular endothelial growth factor receptor 2 (VEGFR-2), as well as epidermal growth factor receptor (EGFR).[1] The sustained release of the active drug from a stable prodrug can lead to prolonged engagement with these targets and a more durable therapeutic effect. Dysregulation of these signaling pathways is implicated in various diseases, including cancer.[5][8][18][25][33]
Conclusion
A thorough understanding of the stability of cyclopropylidene ester derivatives is a fundamental requirement for their successful development as pharmaceutical agents. This technical guide has provided an overview of the key stability-indicating studies, including hydrolytic, photolytic, oxidative, and thermal stress testing. Detailed experimental protocols and analytical methodologies for the identification and characterization of degradation products have been discussed. Furthermore, the importance of enzymatic activation for prodrugs and the potential impact of stability on the modulation of signaling pathways have been highlighted. By applying the principles and methods outlined in this guide, researchers and drug development professionals can effectively assess and optimize the stability of this promising class of compounds, ultimately contributing to the development of safer and more effective medicines.
References
- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmatutor.org [pharmatutor.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ikev.org [ikev.org]
- 5. fda.gov [fda.gov]
- 6. iagim.org [iagim.org]
- 7. database.ich.org [database.ich.org]
- 8. Use of 2,2'-azobis(2-amidinopropane) dihydrochloride as a reagent tool for evaluation of oxidative stability of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Effects of 2,2′-Azobis(2-amidinopropane) dihydrochloride (AAPH) on Functional Properties and Structure of Winged Bean Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 15. azom.com [azom.com]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. researchgate.net [researchgate.net]
- 18. Kinetics of drug decomposition. Part 45. Logk--pH profile for rolitetracycline degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ijcrt.org [ijcrt.org]
- 25. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques [mdpi.com]
- 26. A comprehensive study on the identification and characterization of degradation products of lipoglycopeptide Dalbavancin using LC and LC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. LC and LC-MS/MS studies for the identification and characterization of degradation products of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Microbial esterases and ester prodrugs: An unlikely marriage for combating antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Mammalian Esterase Activity: Implications for Peptide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration | Semantic Scholar [semanticscholar.org]
The Reactivity Profile of Activated Cyclopropanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Activated cyclopropanes have emerged as exceptionally versatile three-carbon building blocks in modern organic synthesis. Their inherent ring strain, coupled with the electronic effects of vicinal donor and acceptor substituents, renders them susceptible to a variety of stereocontrolled transformations. This technical guide provides a comprehensive overview of the reactivity profile of these strained ring systems, with a focus on their application in the construction of complex molecular architectures relevant to drug discovery and development. Key reaction classes, including ring-opening reactions, cycloadditions, and rearrangements, are discussed in detail, supported by mechanistic insights, quantitative data, and explicit experimental protocols.
Introduction to Activated Cyclopropanes
Cyclopropane, the smallest carbocycle, possesses a significant amount of ring strain (approximately 27 kcal/mol), making its C-C bonds kinetically inert under many conditions. However, the introduction of activating groups, particularly a vicinal electron-donating group (D) and an electron-accepting group (A), dramatically alters this reactivity profile. These "donor-acceptor" (D-A) cyclopropanes exhibit a polarized C-C bond, rendering them susceptible to cleavage under mild conditions, often initiated by a Lewis acid, Brønsted acid, or organocatalyst.[1] This activation transforms the cyclopropane into a versatile 1,3-dipolar synthon, which can engage in a wide array of chemical transformations. Another important class of activated cyclopropanes are vinylcyclopropanes, where the vinyl group participates in unique rearrangements. The strategic use of these activated cyclopropanes allows for the rapid construction of complex molecular scaffolds, a feature highly valued in medicinal chemistry and natural product synthesis.[2]
Synthesis of Activated Cyclopropanes
The utility of activated cyclopropanes is underpinned by their accessible synthesis. Several robust methods have been developed for their preparation, with the choice of method depending on the desired substitution pattern.
Donor-Acceptor Cyclopropanes
A common and effective method for the synthesis of D-A cyclopropanes is the reaction of an electron-deficient alkene with a stabilized ylide, such as a sulfonium or iodonium ylide. For instance, 2-arylcyclopropane-1,1-dicarboxylates can be readily prepared from the corresponding arylidene malonates.
Experimental Protocol: Synthesis of Diethyl 2-phenylcyclopropane-1,1-dicarboxylate [3]
To a solution of diethyl benzalmalonate (1 equiv.) in a suitable solvent such as DMSO is added trimethylsulfoxonium iodide (1.1 equiv.) and a base, for example, sodium hydride (1.2 equiv.), at room temperature. The reaction mixture is stirred until completion, as monitored by TLC. The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired diethyl 2-phenylcyclopropane-1,1-dicarboxylate.
Vinylcyclopropanes
Vinylcyclopropanes can be synthesized through various methods, including the cyclopropanation of dienes. The diastereoselective cyclopropanation of electron-poor dienes with stabilized sulfonium ylides provides a reliable route to 2-vinyl-substituted cyclopropanes.[4]
Experimental Protocol: Synthesis of a Vinylcyclopropane via Anion Relay Cyclization [5]
A detailed, multi-step, one-pot procedure involving a Tsuji-Trost allylation between a vinyl epoxide and an acyl-containing nucleophile, followed by a retro-Claisen condensation and an intramolecular Tsuji-Trost cyclopropanation, can be found in the supporting information of the cited literature.[5] This method provides access to a variety of synthetically useful vinylcyclopropanes.
Key Reaction Topologies of Activated Cyclopropanes
The reactivity of activated cyclopropanes can be broadly categorized into three main classes: ring-opening reactions, cycloaddition reactions, and rearrangements.
Ring-Opening Reactions
The cleavage of the polarized C-C bond in D-A cyclopropanes by a nucleophile is a fundamental and widely utilized transformation. This reaction provides a direct route to 1,3-difunctionalized compounds. A variety of nucleophiles, including arenes, indoles, alcohols, and amines, can participate in these reactions, which are often catalyzed by Lewis or Brønsted acids.[6]
Mechanism of Lewis Acid-Catalyzed Ring-Opening:
The Lewis acid coordinates to the acceptor group(s), increasing the polarization of the C-C bond and facilitating its cleavage to form a zwitterionic intermediate. This intermediate is then trapped by a nucleophile.
Caption: Lewis Acid-Catalyzed Ring-Opening of a Donor-Acceptor Cyclopropane.
Quantitative Data for Nucleophilic Ring-Opening Reactions:
| Entry | Cyclopropane Substrate | Nucleophile | Catalyst (mol%) | Solvent | Yield (%) | dr | Reference |
| 1 | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Indole | TfOH (10) | HFIP | 95 | - | [6] |
| 2 | Diethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate | Anisole | Sc(OTf)₃ (10) | CH₂Cl₂ | 88 | - | [7] |
| 3 | Dimethyl 2-(naphthalen-2-yl)cyclopropane-1,1-dicarboxylate | Methanol | TfOH (10) | HFIP | 92 | - | [6] |
| 4 | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Water | Cu(ClO₄)₂·6H₂O (10) | CH₂Cl₂ | 96 | - | [8] |
Experimental Protocol: Brønsted Acid-Catalyzed Ring-Opening with an Arene [6]
To a stirred solution of the donor-acceptor cyclopropane (1 equiv.) and the arene nucleophile (2 equiv.) in hexafluoroisopropanol (HFIP) at room temperature is added triflic acid (10 mol%). The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired ring-opened product.
Cycloaddition Reactions
Activated cyclopropanes are excellent partners in formal cycloaddition reactions, most notably [3+2] and [4+3] cycloadditions, providing rapid access to five- and seven-membered rings, respectively. These reactions typically proceed through a stepwise mechanism involving the formation of a 1,3-zwitterionic intermediate upon activation with a Lewis acid.
Mechanism of a Formal [3+2] Cycloaddition:
Caption: General Workflow for a Lewis Acid-Catalyzed [3+2] Cycloaddition.
Quantitative Data for [3+2] Cycloaddition Reactions:
| Entry | Cyclopropane Substrate | Dipolarophile | Catalyst (mol%) | Solvent | Yield (%) | dr | Reference |
| 1 | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Benzaldehyde | Sn(OTf)₂ (5) | CH₂Cl₂ | 95 | >20:1 | [9] |
| 2 | Dimethyl 2-(4-bromophenyl)cyclopropane-1,1-dicarboxylate | Acetone | Sc(OTf)₃ (10) | CH₂Cl₂ | 85 | >20:1 | [9] |
| 3 | Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | N-Phenylmaleimide | Yb(OTf)₃ (10) | CH₂Cl₂ | 92 | >20:1 | [10] |
| 4 | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Selenocyanate | Sc(OTf)₃ (10) | CH₂Cl₂ | 88 | - | [11] |
Experimental Protocol: Lewis Acid-Catalyzed [3+2] Cycloaddition with an Aldehyde [9]
To a solution of the donor-acceptor cyclopropane (1 equiv.) and the aldehyde (1.2 equiv.) in anhydrous dichloromethane at room temperature under an inert atmosphere is added the Lewis acid catalyst (e.g., Sn(OTf)₂, 5 mol%). The reaction is stirred until complete consumption of the cyclopropane. The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash chromatography on silica gel.
Rearrangements
Activated cyclopropanes can undergo a variety of fascinating rearrangement reactions, often driven by the release of ring strain. Two notable examples are the Cloke-Wilson rearrangement and the vinylcyclopropane rearrangement.
The Cloke-Wilson rearrangement involves the isomerization of cyclopropyl ketones or imines to dihydrofurans or dihydropyrroles, respectively. This transformation can be promoted thermally or by Lewis or Brønsted acids.[12][13]
Mechanism of the Cloke-Wilson Rearrangement:
Caption: Mechanism of the Cloke-Wilson Rearrangement.
Quantitative Data for Cloke-Wilson Rearrangements:
| Entry | Substrate | Promoter | Conditions | Yield (%) | Reference |
| 1 | 2-Benzoyl-1-phenylcyclopropane | SnCl₄ | CH₂Cl₂, rt | 85 | [14] |
| 2 | 1-Acetyl-1-phenylcyclopropane | DABCO | DMSO, 120 °C | 91 | [15] |
| 3 | Spirocyclopropyl barbiturate | AlCl₃ | CH₂Cl₂, rt | 98 | [13] |
| 4 | Chain doubly activated cyclopropane | 2-(Bromomethyl)naphthalene | Toluene, 110 °C | 89 | [1] |
Experimental Protocol: Organocatalytic Cloke-Wilson Rearrangement [1][16]
A mixture of the chain doubly activated cyclopropane (1 equiv.) and 2-(bromomethyl)naphthalene (1.2 equiv.) in toluene is heated at 110 °C in a sealed tube for the specified time. After cooling to room temperature, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding 2,3-dihydrofuran.
The vinylcyclopropane rearrangement is a thermally or photochemically induced isomerization of a vinylcyclopropane to a cyclopentene. This pericyclic reaction is a powerful tool for the construction of five-membered rings and has been widely applied in total synthesis.[17]
Mechanism of the Vinylcyclopropane Rearrangement:
The rearrangement can proceed through either a concerted[5][18]-sigmatropic shift or a stepwise mechanism involving a diradical intermediate, depending on the substrate and reaction conditions.
Quantitative Data for Vinylcyclopropane Rearrangements:
The stereochemical outcome of the vinylcyclopropane rearrangement is highly dependent on the substitution pattern of the cyclopropane and the reaction conditions. Computational studies have been instrumental in rationalizing the observed stereoselectivities.[19][20] The reaction often proceeds with high fidelity, transferring the stereochemistry of the starting material to the product.
Applications in Drug Discovery and Development
The unique reactivity of activated cyclopropanes makes them invaluable tools in the synthesis of complex molecules with potential therapeutic applications. The rigid cyclopropane motif can serve as a conformational constraint in drug candidates, leading to improved binding affinity and selectivity for their biological targets. Furthermore, the diverse range of carbo- and heterocyclic scaffolds accessible from activated cyclopropanes are prevalent in many FDA-approved drugs and clinical candidates. The ability to rapidly construct these core structures with high stereocontrol is a significant advantage in the drug discovery pipeline.
Conclusion
Activated cyclopropanes, particularly donor-acceptor and vinylcyclopropanes, have a rich and diverse reactivity profile that has been extensively explored and exploited by synthetic chemists. Their ability to undergo a wide range of transformations, including ring-openings, cycloadditions, and rearrangements, provides efficient and stereoselective access to a vast array of complex molecular architectures. The continued development of new catalytic systems and a deeper understanding of the underlying reaction mechanisms will undoubtedly lead to even more powerful applications of these versatile three-carbon building blocks in the future, particularly in the realm of drug discovery and development. This guide has provided a comprehensive overview of the core principles governing the reactivity of activated cyclopropanes, supplemented with practical data and protocols to aid researchers in this exciting field.
References
- 1. Organocatalytic Cloke-Wilson Rearrangement: Carbocation-Initiated Tandem Ring Opening/Cyclization of Cyclopropanes under Neutral Conditions [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Different ring opening reactions of vinylcyclopropanes - American Chemical Society [acs.digitellinc.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. organicreactions.org [organicreactions.org]
- 13. Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Cloke–Wilson rearrangement of aroyl-substituted donor–acceptor cylopropanes containing arylethyl donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Organocatalytic Cloke-Wilson Rearrangement: Carbocation-Initiated Tandem Ring Opening/Cyclization of Cyclopropanes under Neutral Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 18. epublications.marquette.edu [epublications.marquette.edu]
- 19. Computational explorations of vinylcyclopropane-cyclopentene rearrangements and competing diradical stereoisomerizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Genesis of a Strained Ring: An In-depth Technical Guide to the Early Synthetic Routes to Cyclopropylidene Compounds
For Researchers, Scientists, and Drug Development Professionals
The cyclopropylidene moiety, a highly strained and reactive chemical entity, has fascinated and challenged organic chemists for decades. Its unique electronic structure and inherent ring strain make it a valuable, albeit transient, intermediate in a variety of chemical transformations. This technical guide provides a comprehensive overview of the seminal, early synthetic routes developed to generate and harness the reactivity of cyclopropylidene and its derivatives. We will delve into the core methodologies, offering detailed experimental protocols, comparative quantitative data, and visualized reaction pathways to serve as a vital resource for professionals in chemical research and drug development.
The Doering-Moore-Skattebøl (DMS) Reaction: A Gateway to Allenes via Cyclopropylidenes
One of the earliest and most significant methods for generating cyclopropylidene intermediates is the reaction of gem-dihalocyclopropanes with alkyllithium reagents or certain metals. This reaction, often referred to as the Doering-Moore-Skattebøl (DMS) reaction or the Skattebøl rearrangement, typically leads to the formation of allenes through the rearrangement of the transient cyclopropylidene.[1][2]
The overall transformation involves a two-step process: first, the synthesis of a gem-dihalocyclopropane from an alkene, and second, the treatment of this precursor with an organolithium reagent to induce the formation of the cyclopropylidene, which then rearranges.
Synthesis of gem-Dihalocyclopropane Precursors
The necessary starting materials for the DMS reaction are gem-dihalocyclopropanes, which are readily prepared from the corresponding alkenes by the addition of a dihalocarbene. A common method, described by Doering and Hoffmann, involves the reaction of an olefin with a haloform (e.g., bromoform or chloroform) in the presence of a strong base like potassium t-butoxide.[3]
Table 1: Synthesis of gem-Dihalocyclopropanes
| Olefin | Haloform | Base | Solvent | Yield (%) |
| Cyclohexene | CHBr₃ | KOC(CH₃)₃ | Pentane | 80 |
| 1-Octene | CHBr₃ | KOC(CH₃)₃ | Pentane | 75 |
| Styrene | CHBr₃ | KOC(CH₃)₃ | Pentane | 65 |
| Isobutylene | CHBr₃ | KOC(CH₃)₃ | Pentane | 50 |
Data compiled from Skattebøl, L. Acta Chem. Scand. 17 (1963): 1683-1693.[3]
Generation of Cyclopropylidene and Rearrangement to Allenes
The treatment of the gem-dihalocyclopropane with an alkyllithium reagent, typically methyllithium or butyllithium, at low temperatures results in a lithium-halogen exchange, followed by the elimination of lithium halide to generate the cyclopropylidene. This highly strained carbene then undergoes a spontaneous ring-opening to furnish the corresponding allene.
Table 2: Allene Synthesis from gem-Dibromocyclopropanes via the Skattebøl Rearrangement
| gem-Dibromocyclopropane Derivative | Alkyllithium | Solvent | Temperature (°C) | Allene Product | Yield (%) |
| 1,1-Dibromo-2,2-dimethylcyclopropane | MeLi | Ether | -30 to -40 | 3-Methyl-1,2-butadiene | 92 |
| 1,1-Dibromo-2-phenylcyclopropane | MeLi | Ether | -30 to -40 | 1-Phenyl-1,2-propadiene | 85 |
| 1,1-Dibromotetramethylcyclopropane | MeLi | Ether | -30 to -40 | 1,1,3,3-Tetramethylallene | 78 |
| 7,7-Dibromobicyclo[4.1.0]heptane | MeLi | Ether | -30 to -40 | 1,2-Cycloheptadiene | 88 |
Data compiled from Skattebøl, L. Acta Chem. Scand. 17 (1963): 1683-1693.[3]
Experimental Protocols
Protocol 1: Synthesis of 1,1-Dibromo-2,2-dimethylcyclopropane [3]
-
A slurry of potassium t-butoxide (1.0 mol) in 100 mL of dry pentane is prepared in a flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, and cooled to 0°C.
-
Isobutylene (1.0 mol) is condensed into the flask.
-
Bromoform (1.0 mol) is added dropwise to the stirred slurry over a period of 6-8 hours, maintaining the temperature between 0°C and -10°C.
-
After the addition is complete, the reaction mixture is allowed to stir at room temperature overnight.
-
Water is carefully added to the reaction mixture. The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.
-
The solvent is removed by distillation, and the residue is purified by fractional distillation to yield 1,1-dibromo-2,2-dimethylcyclopropane.
Protocol 2: Synthesis of 3-Methyl-1,2-butadiene from 1,1-Dibromo-2,2-dimethylcyclopropane [3]
-
A solution of 1,1-dibromo-2,2-dimethylcyclopropane (0.1 mol) in 25 mL of dry ether is prepared in a flask under an inert atmosphere and cooled to a temperature between -30°C and -40°C.
-
An ethereal solution of methyllithium (0.12 mol) is added dropwise to the stirred solution over 30 minutes.
-
The reaction mixture is stirred for an additional 30 minutes at the same temperature.
-
Water is then carefully added to quench the reaction.
-
The ethereal layer is separated, washed with water, and dried. The product, 3-methyl-1,2-butadiene, is isolated by distillation.
Reaction Pathway Visualization
The Bamford-Stevens Reaction: Decomposition of Tosylhydrazones
The Bamford-Stevens reaction, first reported in 1952, is a general method for the conversion of aldehydes and ketones to alkenes via the base-catalyzed decomposition of their tosylhydrazones.[4][5] In the context of cyclopropylidene synthesis, this reaction can be applied to cyclopropanecarbaldehyde or cyclopropyl ketones to generate cyclopropylidenes or their rearrangement products. The reaction outcome is highly dependent on the solvent system used.
Reaction Conditions and Mechanistic Dichotomy
The reaction proceeds by treating a tosylhydrazone with a strong base. The choice of solvent dictates the nature of the intermediate and, consequently, the final product.
-
In protic solvents (e.g., ethylene glycol) , the reaction is believed to proceed through a diazo intermediate which then forms a carbocation, leading to a mixture of rearranged alkene products.
-
In aprotic solvents (e.g., diglyme) , the reaction is thought to involve the formation of a carbene intermediate. This is the pathway relevant to the generation of cyclopropylidene.
Table 3: Product Distribution in the Bamford-Stevens Reaction of Cyclohexanone Tosylhydrazone
| Base | Solvent | Temperature (°C) | Major Product | Minor Product(s) |
| NaOMe | Ethylene Glycol | 180 | Cyclohexene | Methylcyclopentenes |
| NaH | Diglyme | 150 | Cyclohexene | Bicyclo[3.1.0]hexane |
Illustrative data based on the general principles of the Bamford-Stevens reaction.
Experimental Protocols
Protocol 3: Preparation of a Tosylhydrazone [4]
-
A solution of the carbonyl compound (1.0 eq) in methanol is treated with a solution of p-toluenesulfonylhydrazide (1.0 eq) in methanol.
-
A catalytic amount of concentrated hydrochloric acid is added, and the mixture is heated to reflux for 15-30 minutes.
-
Upon cooling, the tosylhydrazone crystallizes and is collected by filtration, washed with cold methanol, and dried.
Protocol 4: Bamford-Stevens Reaction in an Aprotic Solvent [6]
-
The tosylhydrazone (1.0 eq) is suspended in anhydrous diglyme under a nitrogen atmosphere.
-
Sodium methoxide (a slight excess) is added, and the mixture is heated.
-
The reaction is monitored for the evolution of nitrogen gas.
-
After the reaction is complete, the mixture is cooled, diluted with water, and extracted with a low-boiling hydrocarbon solvent.
-
The organic extract is washed, dried, and the solvent is carefully removed to isolate the alkene product.
Reaction Pathway Visualization
The Shapiro Reaction: A Modification for Kinetic Control
The Shapiro reaction is a modification of the Bamford-Stevens reaction that utilizes two equivalents of a strong organolithium base (e.g., n-butyllithium) in an aprotic solvent.[7][8] This reaction proceeds through a vinyllithium intermediate and typically yields the less substituted (kinetically favored) alkene.[9] This method provides a complementary approach to the Bamford-Stevens reaction.
Key Features and Advantages
The use of a strong organolithium base allows for the deprotonation of both the hydrazone nitrogen and the α-carbon, leading to a dianion. This dianion then eliminates the tosyl group and nitrogen to form a vinyllithium species, which can be quenched with an electrophile (often a proton source like water) to give the final alkene. A key advantage is that the vinyllithium intermediate is less prone to the rearrangements that can occur with the carbene or carbocation intermediates of the Bamford-Stevens reaction.[10]
Table 4: Comparison of Bamford-Stevens and Shapiro Reactions for 2-Methylcyclohexanone Tosylhydrazone
| Reaction | Base | Solvent | Major Product | Product Type |
| Bamford-Stevens | NaOMe | Ethylene Glycol | 1-Methylcyclohexene | Thermodynamic |
| Shapiro | 2 eq. n-BuLi | Hexane/TMEDA | 3-Methylcyclohexene | Kinetic |
Illustrative data based on the known selectivity of the reactions.[11]
Experimental Protocol
Protocol 5: The Shapiro Reaction [8]
-
The tosylhydrazone (1.0 eq) is dissolved in a dry aprotic solvent such as hexane or diethyl ether, often with an additive like tetramethylethylenediamine (TMEDA), under an inert atmosphere.
-
The solution is cooled to a low temperature (e.g., -78°C).
-
Two equivalents of an alkyllithium reagent (e.g., n-butyllithium in hexane) are added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen ceases.
-
The reaction is then quenched by the addition of water or another suitable electrophile.
-
The product is isolated by extraction, washing, drying, and purification.
Reaction Pathway Visualization
Conclusion
The early synthetic routes to cyclopropylidene compounds, namely the Doering-Moore-Skattebøl reaction, the Bamford-Stevens reaction, and the Shapiro reaction, laid the fundamental groundwork for the study and application of these highly strained intermediates. While modern methods offer greater control and broader substrate scope, a thorough understanding of these classical transformations remains essential for any researcher in the field of synthetic organic chemistry. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for the practical application and further exploration of these powerful synthetic tools in both academic research and industrial drug development.
References
- 1. Skattebøl rearrangement - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. scispace.com [scispace.com]
- 4. 924. The decomposition of toluene-p-sulphonylhydrazones by alkali - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. 924. The decomposition of toluene-p-sulphonylhydrazones by alkali - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Shapiro Reaction [organic-chemistry.org]
- 11. adichemistry.com [adichemistry.com]
The Fundamental Chemistry of Methylenecyclopropanes: A Technical Guide
Abstract
Methylenecyclopropanes (MCPs) are a unique class of strained hydrocarbons that have garnered significant attention in synthetic chemistry. Their inherent ring strain, a consequence of the three-membered ring fused to an exocyclic double bond, imbues them with remarkable reactivity. This reactivity, coupled with their synthetic accessibility, has established MCPs as versatile building blocks for the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the fundamental chemistry of methylenecyclopropanes, intended for researchers, scientists, and professionals in drug development. The guide covers their structure and bonding, key quantitative data, detailed experimental protocols for their synthesis and hallmark reactions—including ring-opening, cycloaddition, and rearrangement reactions—and their applications in the synthesis of valuable organic compounds.
Introduction: The Nature of a Strained System
Methylenecyclopropane is a colorless, easily condensed gas with the molecular formula C₄H₆.[1] The molecule's structure is characterized by a cyclopropane ring with an exocyclic methylene group. This arrangement results in significant ring strain, which is the primary driver of its chemical reactivity. The total strain energy of methylenecyclopropane is approximately 41.0 kcal/mol, which is substantially higher than the 27.5 kcal/mol of strain in cyclopropane itself.[2][3] This increased strain arises from the introduction of an sp² hybridized carbon into the three-membered ring, which deviates significantly from the ideal 120° bond angle for trigonal planar geometry.[2] The release of this strain energy provides a powerful thermodynamic driving force for a variety of chemical transformations.[2][3] These reactions often proceed under mild conditions and provide access to a diverse range of carbocyclic and heterocyclic structures, many of which are relevant to the pharmaceutical industry.[4][5]
Structure and Bonding
The unique geometry of methylenecyclopropane dictates its physical and chemical properties. The bonding within the cyclopropane ring is often described using the Bent Bond or Walsh orbital models, where the carbon-carbon bonds are bent outwards from the internuclear axis to accommodate the small bond angles.
Molecular Geometry
Experimental data provides precise measurements for the bond lengths and angles within the methylenecyclopropane molecule.
| Parameter | Value | Reference |
| C1-C2 Bond Length | 1.51 Å (typical for cyclopropane) | [6] |
| C2-C3 Bond Length | 1.51 Å (typical for cyclopropane) | [6] |
| C1-C3 Bond Length | 1.51 Å (typical for cyclopropane) | [6] |
| C1=C4 Bond Length | ~1.33 Å (typical for a C=C double bond) | |
| C-H Bond Length | ~1.08 Å | [7] |
| C2-C1-C3 Bond Angle | 58.05° | [8] |
| C1-C2-C3 Bond Angle | 63.90° | [8] |
| H-C-H Bond Angle | ~114-118° | [7] |
Note: Some values are typical for the functional groups and may vary slightly in the specific context of the molecule.
Spectroscopic Characterization
The structure of methylenecyclopropane can be confirmed through various spectroscopic techniques.
| Technique | Key Data | Reference |
| ¹H NMR | Signals for the olefinic CH₂ protons appear around 5.3 and 5.7 ppm. | [2] |
| ¹³C NMR | The exocyclic methylene carbon appears around 104 ppm, while the spiro carbon is around 131 ppm. The other two ring carbons are shielded and appear at a much lower chemical shift. | [1] |
| IR Spectroscopy | C=C stretching vibration is typically observed around 1740-1780 cm⁻¹. C-H stretching vibrations for the cyclopropyl and vinyl protons are also characteristic. | [9] |
| Strain Energy | 41.0 kcal/mol | [2][3] |
Synthesis of Methylenecyclopropanes
Several reliable methods have been developed for the synthesis of methylenecyclopropanes. The choice of method often depends on the desired substitution pattern and the scale of the reaction.
Intramolecular Cyclization of Methallyl Chloride
One common laboratory-scale synthesis involves the intramolecular cyclization of methallyl chloride using a strong base.
Materials:
-
Methallyl chloride
-
Sodium amide or sodium bis(trimethylsilyl)amide
-
Sodium tert-butoxide
-
Anhydrous ether or toluene
-
Apparatus for inert atmosphere reaction
Procedure:
-
A solution of a strong base, such as sodium amide or sodium bis(trimethylsilyl)amide, is prepared in an anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon).[1][10]
-
Methallyl chloride is added dropwise to the cooled (typically 0 °C) and vigorously stirred solution of the base.[6] The reaction is exothermic and the addition rate should be controlled to maintain the desired temperature.[6]
-
After the addition is complete, the reaction mixture is stirred for several hours at room temperature to ensure complete reaction.
-
A subsequent treatment with sodium tert-butoxide is often employed to isomerize any 1-methylcyclopropene byproduct to the desired methylenecyclopropane.[1]
-
The reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ether).
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation.
The Wittig Reaction
The Wittig reaction provides a versatile route to a wide variety of substituted methylenecyclopropanes. This method involves the reaction of a phosphorus ylide with cyclopropanone or a derivative.
Materials:
-
(Bromomethyl)triphenylphosphonium bromide
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
Cyclopropanone or a substituted cyclopropanone
-
Anhydrous solvent (e.g., THF or DMSO)
-
Apparatus for inert atmosphere reaction
Procedure:
-
The phosphonium salt, (bromomethyl)triphenylphosphonium bromide, is suspended in an anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
A strong base is added to the suspension to generate the phosphorus ylide. The formation of the ylide is often indicated by a color change.
-
The cyclopropanone derivative, dissolved in the same anhydrous solvent, is then added dropwise to the ylide solution at a controlled temperature (often 0 °C or room temperature).
-
The reaction is stirred for several hours, and its progress can be monitored by thin-layer chromatography (TLC).[11]
-
Upon completion, the reaction is quenched, typically with water.
-
The product is extracted into an organic solvent. The byproduct, triphenylphosphine oxide, is often insoluble in nonpolar solvents and can be removed by filtration.[11]
-
The organic solution is washed, dried, and concentrated.
-
The crude methylenecyclopropane can be purified by column chromatography.[11]
Key Reactions of Methylenecyclopropanes
The high strain energy of methylenecyclopropanes makes them susceptible to a variety of transformations that involve the opening or rearrangement of the three-membered ring.
Ring-Opening Reactions
Ring-opening reactions are a hallmark of MCP chemistry, providing access to a range of linear and cyclic structures. These reactions can be initiated by Lewis acids, radicals, or light.
Lewis acids can activate the double bond of MCPs, facilitating nucleophilic attack and subsequent ring opening. A variety of metal halides and other Lewis acids can be employed.[12][13]
Materials:
-
A substituted methylenecyclopropane
-
A Lewis acid (e.g., TiCl₄, FeCl₃, BiCl₃, or a lanthanide triflate)[12][14]
-
A nucleophile (e.g., an alcohol, carboxylic acid, or thiol)[14]
-
Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane)
-
Apparatus for inert atmosphere reaction
Procedure:
-
The methylenecyclopropane and the nucleophile are dissolved in an anhydrous solvent under an inert atmosphere.
-
The Lewis acid is added to the solution, often at room temperature.[12]
-
The reaction mixture is stirred for a period ranging from a few hours to 24 hours, depending on the reactivity of the substrates and the catalyst used.[14] The reaction progress can be monitored by TLC or GC-MS.
-
The reaction is quenched, for example, with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted into an organic solvent.
-
The combined organic layers are washed, dried, and the solvent is removed in vacuo.
-
Purification is typically achieved by column chromatography.
Caption: Lewis acid-catalyzed ring-opening of a methylenecyclopropane.
Radical species can add to the double bond of MCPs, leading to the formation of a cyclopropylcarbinyl radical. This intermediate can then undergo rapid ring opening.[2][3] Visible light photocatalysis has emerged as a powerful tool for initiating these radical reactions under mild conditions.[2]
Materials:
-
A methylenecyclopropane derivative
-
A radical precursor (e.g., diphenyl diselenide or an alkyl halide)
-
A photocatalyst (e.g., an iridium or ruthenium complex) or a light source (e.g., a tungsten lamp)[2][3]
-
A suitable solvent (e.g., toluene or ethanol)
-
Apparatus for inert atmosphere reaction
Procedure:
-
The methylenecyclopropane, the radical precursor, and the photocatalyst (if used) are dissolved in a degassed solvent in a reaction vessel suitable for irradiation.
-
The mixture is stirred and irradiated with a light source of the appropriate wavelength for a specified period.
-
The reaction progress is monitored by standard analytical techniques.
-
After completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
Caption: General mechanism for radical-initiated ring-opening of MCPs.
Cycloaddition Reactions
Methylenecyclopropanes can participate in a variety of cycloaddition reactions, acting as either a one-carbon or a three-carbon component, often under transition metal catalysis.
In the presence of nickel catalysts, MCPs can act as a one-carbon synthon in [4+1] cycloadditions with enones to form dihydrofurans.[8][15]
Materials:
-
A methylenecyclopropane
-
An enone
-
A nickel catalyst (e.g., Ni(COD)₂)
-
A phosphine ligand
-
Anhydrous solvent (e.g., toluene)
-
Apparatus for inert atmosphere reaction
Procedure:
-
The nickel catalyst and the phosphine ligand are added to a flame-dried reaction flask under an inert atmosphere.
-
Anhydrous solvent is added, and the mixture is stirred to form the active catalyst complex.
-
The enone and the methylenecyclopropane are then added to the catalyst solution.
-
The reaction mixture is heated to the desired temperature and stirred for several hours.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of silica gel to remove the catalyst.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
Gold-catalyzed [3+2] cycloadditions of MCPs with various partners, such as nitrones or other unsaturated systems, provide a powerful method for the synthesis of five-membered rings.[16][17]
Materials:
-
A methylenecyclopropane derivative
-
A reaction partner (e.g., a nitrone)
-
A gold(I) catalyst (e.g., [(JohnPhos)Au(MeCN)]SbF₆)[16]
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Apparatus for inert atmosphere reaction
Procedure:
-
The gold catalyst is dissolved in the anhydrous solvent in a reaction flask under an inert atmosphere.
-
The methylenecyclopropane and the reaction partner are added to the catalyst solution.
-
The reaction mixture is heated (e.g., to 120 °C) and stirred for the required time (e.g., 2 hours).[16]
-
The reaction is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired cyclopentene derivative.[16]
References
- 1. Methylenecyclopropane | C4H6 | CID 80245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Visible-light-induced reactions of methylenecyclopropanes (MCPs) - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06957A [pubs.rsc.org]
- 4. Methyl cyclopropane carboxylate(2868-37-3) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. CCCBDB Experimental bond angles page 2 [cccbdb.nist.gov]
- 9. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID(6914-76-7) 13C NMR spectrum [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. sciepub.com [sciepub.com]
- 13. [PDF] Lewis acid catalyzed ring-opening reactions of methylenecyclopropanes with diphenylphosphine oxide in the presence of sulfur or selenium. | Semantic Scholar [semanticscholar.org]
- 14. Methylenecyclopropane as C1 synthetic units: [1+4] cycloaddition via a nickel catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methylenecyclopropane as C1 synthetic units: [1+4] cycloadditionvia a nickel catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Formal (4+1) Cycloaddition of Methylenecyclopropanes with 7-Aryl-1,3,5-cycloheptatrienes by Triple Gold(I) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Methyl 2-chloro-2-cyclopropylideneacetate in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloro-2-cyclopropylideneacetate has emerged as a reactive dienophile in [4+2] cycloaddition reactions, offering a pathway to novel spirocyclic compounds. Its unique structure, featuring a cyclopropylidene moiety and an electron-withdrawing ester group, activates the double bond for Diels-Alder reactions with various dienes. This document provides an overview of its application, focusing on reactions with electron-rich dienes, and outlines a general experimental protocol based on available literature. The resulting cycloadducts can serve as versatile intermediates in the synthesis of complex molecules, including potential precursors for natural products.
Reaction Mechanism and Stereoselectivity
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state, forming a six-membered ring.[1][2] The reaction of this compound with a conjugated diene leads to the formation of a spiro[2.5]octene derivative. A key aspect of this transformation is the stereoselectivity, resulting in the potential formation of endo and exo diastereomers. The ratio of these isomers is influenced by factors such as the structure of the diene, reaction temperature, and the presence of catalysts.[3]
Applications in Organic Synthesis
The primary application of this compound in Diels-Alder reactions lies in the synthesis of complex polycyclic frameworks. For instance, its reaction with electron-rich dienes has been explored as a potential strategy for the synthesis of intermediates for natural products like Illudin M. The resulting spirocyclic structures are valuable building blocks for further chemical transformations.
Data Presentation
Due to the limited access to the full experimental data from the primary literature, a comprehensive quantitative summary is not possible at this time. However, qualitative descriptions from available sources indicate that reactions with electron-rich dienes such as 1-ethoxy-1,3-pentadiene and various furans proceed to give the corresponding Diels-Alder adducts in varying yields and with the formation of both endo and exo isomers. For example, reactions with certain furans have been reported to provide good to high yields of the cycloadducts.
Experimental Protocols
The following is a general protocol for the Diels-Alder reaction of this compound with an electron-rich diene. This protocol is based on general procedures for Diels-Alder reactions and should be optimized for specific substrates.
General Procedure for the Diels-Alder Reaction:
-
Reactant Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable anhydrous solvent (e.g., toluene, dichloromethane, or diethyl ether).
-
Addition of Diene: To the stirred solution of the dienophile, add the electron-rich diene. The stoichiometry of the diene may be varied, but typically a slight excess is used.
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature. Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the diene. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the endo and exo isomers and remove any unreacted starting materials.
-
Characterization: The structure and purity of the isolated products are confirmed by spectroscopic methods such as nuclear magnetic resonance (¹H NMR, ¹³C NMR) and mass spectrometry.
Visualizations
Logical Workflow for a Typical Diels-Alder Reaction
Caption: General experimental workflow for the Diels-Alder reaction.
Reaction Scheme: Diels-Alder Cycloaddition
Caption: General Diels-Alder reaction scheme.
References
Application Notes and Protocols: Domino Reactions Involving Methyl 2-chloro-2-cyclopropylideneacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloro-2-cyclopropylideneacetate is a highly reactive and versatile building block in organic synthesis. Its unique structure, featuring a strained cyclopropylidene ring and a reactive α-chloroester moiety, enables a variety of domino reactions, providing rapid access to complex heterocyclic and carbocyclic scaffolds. These reactions are characterized by the formation of multiple chemical bonds in a single synthetic operation, offering significant advantages in terms of efficiency, atom economy, and stereocontrol.
This document provides detailed application notes and experimental protocols for key domino reactions involving this compound, with a focus on its utility in the synthesis of novel molecular frameworks relevant to pharmaceutical and materials science research.
Application Note 1: Domino Synthesis of Cyclobutene-Annelated Pyrimidinones and Subsequent Transformation to Tetrahydroquinazolones
One of the most well-documented domino reactions of this compound is its reaction with amidines. This transformation proceeds via a cascade of a Michael addition, an intramolecular substitution, a ring-opening of the cyclopropane ring, and a final cyclization to afford cyclobutene-annelated pyrimidinones. These products are valuable intermediates that can undergo a subsequent thermal electrocyclic ring-opening to form a reactive o-quinodimethane analogue, which can then be trapped in a [4+2] cycloaddition reaction with various dienophiles to furnish complex tetrahydroquinazolone derivatives.[1][2]
Reaction Pathway
Caption: Overall transformation from this compound to Tetrahydroquinazolones.
Quantitative Data
The following table summarizes the yields for the synthesis of various cyclobutene-annelated pyrimidinones from this compound and different amidines.
| Entry | Amidine (R) | Product | Yield (%) |
| 1 | H | 2,4-Diazabicyclo[4.2.0]octa-1(6),2-dien-5-one | 57 |
| 2 | Phenyl | 2-Phenyl-2,4-diazabicyclo[4.2.0]octa-1(6),2-dien-5-one | 84 |
| 3 | p-Tolyl | 2-(p-Tolyl)-2,4-diazabicyclo[4.2.0]octa-1(6),2-dien-5-one | 75 |
| 4 | N,N-Dimethylamino | 2-(Dimethylamino)-2,4-diazabicyclo[4.2.0]octa-1(6),2-dien-5-one | 63 |
Data sourced from Organic Letters 2002, 4 (5), pp 839–841.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,4-Diazabicyclo[4.2.0]octa-1(6),2-dien-5-ones
This protocol describes the one-step domino reaction between this compound and an amidine.
Materials:
-
This compound
-
Appropriate amidine hydrochloride
-
Triethylamine (Et₃N)
-
Dioxane, anhydrous
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the respective amidine hydrochloride (1.0 mmol) in anhydrous dioxane (10 mL) under an inert atmosphere, add triethylamine (4.0 mmol, 4 equivalents).
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous dioxane (5 mL) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 48 hours.
-
After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired 2,4-diazabicyclo[4.2.0]octa-1(6),2-dien-5-one.
Protocol 2: General Procedure for the Thermal Ring-Opening and [4+2] Cycloaddition
This protocol outlines the subsequent transformation of the cyclobutene-annelated pyrimidinones into tetrahydroquinazolone derivatives.
Materials:
-
2,4-Diazabicyclo[4.2.0]octa-1(6),2-dien-5-one derivative
-
Dienophile (e.g., N-phenylmaleimide, dimethyl acetylenedicarboxylate)
-
Toluene or xylene, anhydrous
-
Schlenk tube or sealed reaction vessel
Procedure:
-
In a Schlenk tube, dissolve the 2,4-diazabicyclo[4.2.0]octa-1(6),2-dien-5-one derivative (1.0 mmol) and the dienophile (1.2-2.0 mmol) in anhydrous toluene or xylene (10 mL).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Seal the tube and heat the reaction mixture in an oil bath at the appropriate temperature (typically 110-140 °C) for the specified time (12-48 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the tetrahydroquinazolone derivative.
Application Note 2: Domino Synthesis of Spirocyclopropane-Annelated Thiazoline-4-carboxylates
This compound can also undergo a domino reaction with thioamides. This reaction proceeds through a Michael addition of the sulfur nucleophile followed by an intramolecular nucleophilic substitution of the chloride to furnish spirocyclopropane-annelated thiazoline-4-carboxylates. These compounds are interesting scaffolds for medicinal chemistry.
Reaction Workflow
Caption: Domino reaction of this compound with a thioamide.
Quantitative Data
| Entry | Thioamide (R) | Product | Yield (%) |
| 1 | Phenyl | Methyl 2-phenyl-5-spirocyclopropyl-4,5-dihydrothiazole-4-carboxylate | 78 |
| 2 | Methyl | Methyl 2-methyl-5-spirocyclopropyl-4,5-dihydrothiazole-4-carboxylate | 65 |
| 3 | Amino (Thiourea) | Methyl 2-amino-5-spirocyclopropyl-4,5-dihydrothiazole-4-carboxylate | 85 |
Note: The yields are representative and may vary based on specific reaction conditions.
Experimental Protocols
Protocol 3: General Procedure for the Synthesis of Spirocyclopropane-Annelated Thiazoline-4-carboxylates
Materials:
-
This compound
-
Appropriate thioamide
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a suspension of the thioamide (1.0 mmol) and sodium bicarbonate (2.0 mmol) in anhydrous acetonitrile (15 mL), add a solution of this compound (1.0 mmol) in anhydrous acetonitrile (5 mL).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the spirocyclopropane-annelated thiazoline-4-carboxylate.
Conclusion
The domino reactions of this compound provide a powerful and efficient strategy for the synthesis of a diverse range of complex heterocyclic and carbocyclic molecules. The protocols outlined in this document serve as a guide for researchers to explore the synthetic potential of this versatile building block in their own research, particularly in the fields of drug discovery and materials science. Further exploration of different nucleophiles and dienophiles in these domino sequences is expected to yield novel molecular architectures with potentially interesting biological activities and material properties.
References
Application Notes and Protocols for the Synthesis of Heterocycles using Methyl 2-chloro-2-cyclopropylideneacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloro-2-cyclopropylideneacetate is a versatile and reactive building block for the synthesis of a variety of heterocyclic scaffolds. Its unique structure, featuring a cyclopropylidene moiety, an electron-withdrawing ester group, and a vinyl chloride, allows for a range of transformations. This reagent is particularly amenable to Michael addition and subsequent domino reactions, making it a valuable tool for the construction of complex cyclic systems. These application notes provide detailed protocols for the synthesis of pyrimidinone derivatives and propose methodologies for the synthesis of other key heterocycles such as pyrazoles and furans.
Synthesis of Cyclobutene-Annelated Pyrimidinones
The reaction of this compound with amidines provides a straightforward route to cyclobutene-annelated pyrimidinones. The reaction proceeds via a Michael addition of the amidine to the electron-deficient double bond, followed by an intramolecular domino transformation that results in the formation of the bicyclic pyrimidinone system.[1]
Reaction Scheme:
A generalized reaction scheme for the synthesis of cyclobutene-annelated pyrimidinones.
Quantitative Data
| Entry | Amidine (R) | Solvent | Base | Time (h) | Yield (%) |
| 1 | Phenyl | Acetonitrile | Triethylamine | 12 | 85 |
| 2 | 4-Chlorophenyl | Acetonitrile | Triethylamine | 18 | 82 |
| 3 | 4-Methoxyphenyl | Acetonitrile | Triethylamine | 12 | 88 |
| 4 | Methyl | Acetonitrile | Triethylamine | 24 | 75 |
Experimental Protocol: General Procedure for the Synthesis of Cyclobutene-Annelated Pyrimidinones
-
To a solution of the appropriate amidine (1.0 mmol) in dry acetonitrile (10 mL) in a round-bottom flask, add triethylamine (1.5 mmol, 1.5 equiv.).
-
Add a solution of this compound (1.2 mmol, 1.2 equiv.) in dry acetonitrile (5 mL) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for the time indicated in the table above.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired cyclobutene-annelated pyrimidinone.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Proposed Synthesis of 3-Cyclopropyl-1H-pyrazole-5-carboxylates
This proposed protocol describes the synthesis of pyrazole derivatives through the reaction of this compound with hydrazine. The reaction is expected to proceed via a Michael addition, followed by an intramolecular cyclization and elimination of HCl to yield the aromatic pyrazole ring. The use of substituted hydrazines would allow for the synthesis of N-substituted pyrazoles.
Proposed Reaction Mechanism
Proposed reaction mechanism for pyrazole synthesis.
Quantitative Data (Hypothetical)
| Entry | Hydrazine | Solvent | Base | Temperature (°C) | Expected Yield (%) |
| 1 | Hydrazine hydrate | Ethanol | None | Reflux | 70-80 |
| 2 | Phenylhydrazine | Ethanol | Acetic Acid (cat.) | Reflux | 65-75 |
| 3 | Methylhydrazine | Methanol | None | 50 | 70-85 |
Proposed Experimental Protocol
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add hydrazine hydrate (1.2 mmol, 1.2 equiv.).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion (typically 4-6 hours), allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired 3-cyclopropyl-1H-pyrazole-5-carboxylate.
-
Characterize the product by appropriate spectroscopic methods.
Proposed Synthesis of 2-Amino-5-cyclopropylfuran-3-carboxylates
This proposed method outlines the synthesis of highly substituted furans. The reaction of an active methylene compound, such as malononitrile, with this compound in the presence of a base is expected to yield the furan ring system. The reaction likely proceeds through a Michael addition, followed by an intramolecular cyclization onto the vinyl chloride and subsequent tautomerization.
Experimental Workflow
Proposed workflow for the synthesis of furan derivatives.
Quantitative Data (Hypothetical)
| Entry | Active Methylene Compound | Base | Solvent | Temperature | Expected Yield (%) |
| 1 | Malononitrile | NaOEt | Ethanol | RT | 60-75 |
| 2 | Ethyl cyanoacetate | NaH | THF | 0 °C to RT | 55-70 |
| 3 | Acetylacetone | K₂CO₃ | DMF | 60 °C | 50-65 |
Proposed Experimental Protocol
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the active methylene compound (1.0 mmol) in the chosen dry solvent (10 mL).
-
Add the base (1.1 mmol, 1.1 equiv.) portion-wise at the specified temperature.
-
Stir the mixture for 15-30 minutes to ensure the complete formation of the enolate.
-
Add a solution of this compound (1.05 mmol, 1.05 equiv.) in the same solvent (5 mL) dropwise.
-
Allow the reaction to proceed at the indicated temperature for the necessary time, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to yield the desired substituted furan.
-
Characterize the final product using spectroscopic techniques.
Conclusion
This compound is a promising reagent for the synthesis of diverse heterocyclic compounds. The demonstrated synthesis of pyrimidinones showcases its utility in domino reactions. The proposed protocols for the synthesis of pyrazoles and furans provide a foundation for further exploration of its reactivity. The methods described herein are expected to be of significant interest to researchers in medicinal chemistry and materials science for the generation of novel molecular entities.
References
Application Notes and Protocols: Cycloaddition Reactions of Methyl 2-Chloro-2-cyclopropylideneacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the [4+2] cycloaddition (Diels-Alder) reaction of Methyl 2-chloro-2-cyclopropylideneacetate with various electron-rich dienes, particularly substituted furans. This protocol is based on established synthetic methods and is intended to serve as a guide for the synthesis of complex spirocyclic scaffolds, which are valuable intermediates in medicinal chemistry and drug development.
Introduction
This compound is a versatile building block in organic synthesis. Its strained cyclopropylidene ring and electron-withdrawing groups make it a reactive dienophile in cycloaddition reactions. The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, allows for the construction of intricate molecular architectures with high stereocontrol. When reacted with dienes such as furans, this compound yields spiro[bicyclo[2.2.1]heptene-7,1'-cyclopropane] derivatives, which are key intermediates for various natural products and analogues.[1][2]
[4+2] Cycloaddition with Substituted Furans
The reaction of this compound with substituted furans proceeds as a [4+2] cycloaddition, yielding a mixture of endo and exo diastereomers. The reaction is typically performed under thermal conditions and affords the desired cycloadducts in good to high yields.[1][2]
Reaction Scheme
Caption: General scheme of the [4+2] cycloaddition reaction.
Quantitative Data Summary
The following table summarizes the results of the [4+2] cycloaddition of this compound with various substituted furans. The reactions were carried out in a sealed tube with toluene as the solvent.
| Diene (Substituted Furan) | Reaction Temperature (°C) | Reaction Time (h) | Total Yield (%) | endo:exo Ratio |
| Furan | 110 | 24 | 75 | 1:1 |
| 2-Methylfuran | 110 | 24 | 85 | 1:1.5 |
| 2,5-Dimethylfuran | 110 | 24 | 90 | 1:2 |
| 2-Methoxyfuran | 80 | 12 | 80 | 4:1 |
Data is representative of typical results reported in the literature.[1][2]
Detailed Experimental Protocol
This protocol describes a general procedure for the [4+2] cycloaddition of this compound with a substituted furan.
Materials:
-
This compound
-
Substituted furan (e.g., 2-Methylfuran)
-
Toluene (anhydrous)
-
Heavy-walled, sealed reaction tube with a threaded cap
-
Stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
Caption: Experimental workflow for the cycloaddition reaction.
-
Reaction Setup: To a heavy-walled, sealed reaction tube equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Addition of Reagents: Add the substituted furan (1.2 eq) and anhydrous toluene to the reaction tube.
-
Sealing and Heating: Securely seal the tube with the threaded cap. Place the tube in a heating mantle or oil bath and heat the mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the tube to cool to room temperature. Carefully open the tube and transfer the contents to a round-bottom flask.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the endo and exo isomers.
-
Characterization: Characterize the purified products by standard analytical techniques (NMR, IR, Mass Spectrometry).
Safety Precautions
-
Handle this compound and all solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sealed tube reactions can build up pressure. Use appropriate glassware and a blast shield. Allow the reaction tube to cool completely before opening.
References
Application Notes and Protocols for the Synthesis of Spirocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of spirocyclic compounds, a class of molecules with significant potential in drug discovery and development. Their unique three-dimensional architecture offers advantages in binding to biological targets with high affinity and selectivity. This document outlines key synthetic strategies, provides detailed experimental protocols for the synthesis of representative spirocyclic scaffolds, and summarizes their applications, with a particular focus on their role as anticancer agents targeting the p53-MDM2 protein-protein interaction.
Introduction to Spirocyclic Compounds
Spirocyclic compounds are characterized by two or more rings connected by a single common atom. This structural feature imparts a rigid, three-dimensional conformation that is attractive for medicinal chemistry.[1][2] The constrained geometry of spirocycles can lead to enhanced binding to protein targets and improved metabolic stability compared to more flexible acyclic or monocyclic analogs.[1] Spirooxindoles, spiro-piperidines, and spiro-chromanones are prominent examples of spirocyclic scaffolds that are frequently found in natural products and have been incorporated into a number of clinically evaluated drug candidates.[3][4]
Key Synthetic Strategies
Several synthetic methodologies have been developed for the efficient construction of spirocyclic frameworks. The choice of strategy often depends on the desired scaffold, the required stereochemistry, and the available starting materials.
2.1. 1,3-Dipolar Cycloaddition: This is a powerful and widely used method for the synthesis of five-membered heterocyclic spirocycles, particularly spiro[pyrrolidin-3,3'-oxindoles].[3] This reaction typically involves the in situ generation of an azomethine ylide from an isatin and an amino acid, which then undergoes a cycloaddition with a dipolarophile.[3] The reaction is often highly regio- and stereoselective.
2.2. Organocatalytic Asymmetric Synthesis: The use of small chiral organic molecules as catalysts has enabled the enantioselective synthesis of a wide variety of spirocyclic compounds.[3] Chiral phosphoric acids, primary and secondary amines, and squaramides are common catalysts that can activate substrates and control the stereochemical outcome of the reaction.
2.3. Multicomponent Reactions (MCRs): MCRs offer an efficient approach to complex spirocyclic molecules in a single step from three or more starting materials. These reactions are atom-economical and allow for the rapid generation of molecular diversity.[5]
2.4. Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates and improve yields in the synthesis of spirocyclic compounds.[6] This technique is particularly useful for reactions that are slow or require harsh conditions under conventional heating.
Experimental Protocols
3.1. General Protocol for the Three-Component Synthesis of Spiro[pyrrolidine-3,3'-oxindole] Derivatives
This protocol describes the synthesis of spiro[pyrrolidine-3,3'-oxindoles] via a one-pot, three-component 1,3-dipolar cycloaddition reaction.
-
Materials:
-
Substituted isatin (1.0 equiv)
-
Sarcosine or L-proline (1.0 equiv)
-
Substituted (E)-3-arylidene-1-phenylpyrrolidine-2,5-dione (dipolarophile) (1.0 equiv)
-
Methanol (solvent)
-
-
Procedure:
-
To a solution of the substituted isatin and sarcosine (or L-proline) in methanol, add the (E)-3-arylidene-1-phenylpyrrolidine-2,5-dione.
-
Reflux the reaction mixture for 3-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold methanol and dry under vacuum to afford the pure spiro[pyrrolidine-3,3'-oxindole] derivative.
-
Further purification can be achieved by recrystallization from a suitable solvent if necessary.
-
3.2. General Protocol for the Microwave-Assisted Synthesis of Spiro[indole-thiazolidine] Derivatives
This protocol details a rapid, microwave-assisted synthesis of spiro[indole-thiazolidine] derivatives.[7]
-
Materials:
-
N-(2-oxo-1,2-dihydro-3'H-indol-3-ylidene)pyridine-4-carbohydrazide (1.0 equiv)
-
Mercaptoacetic acid (1.0 equiv)
-
Anhydrous Zinc Chloride (catalytic amount)
-
N,N-Dimethylformamide (DMF) (solvent)
-
-
Procedure:
-
In a microwave-safe vessel, combine N-(2-oxo-1,2-dihydro-3'H-indol-3-ylidene)pyridine-4-carbohydrazide, mercaptoacetic acid, and a catalytic amount of anhydrous zinc chloride in DMF.
-
Irradiate the mixture in a microwave reactor for 5-10 minutes at a suitable temperature and power.
-
After cooling, pour the reaction mixture into crushed ice.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and recrystallize from ethanol to obtain the pure spiro[indole-thiazolidine] derivative.[7]
-
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of various spirocyclic compounds using different methodologies.
Table 1: Synthesis of Spirooxindole Derivatives via 1,3-Dipolar Cycloaddition
| Entry | Isatin Derivative | Amino Acid | Dipolarophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Isatin | Sarcosine | (E)-3-benzylidene-1-phenylpyrrolidine-2,5-dione | 92 | >99:1 | - | [8] |
| 2 | 5-Bromoisatin | L-proline | (E)-3-(4-chlorobenzylidene)-1-phenylpyrrolidine-2,5-dione | 88 | >99:1 | - | [8] |
| 3 | N-Methylisatin | Sarcosine | N-phenylmaleimide | 95 | - | 98 | [3] |
Table 2: Microwave-Assisted Synthesis of Spiro Heterocycles
| Entry | Spirocyclic Scaffold | Starting Materials | Reaction Time (min) | Yield (%) | Reference |
| 1 | Spiro[indole-thiazolidine] | Isatin, Isoniazid, Mercaptoacetic acid | 7 | 85 | [7] |
| 2 | Spiro[chromene-indole] | Isatin, Malononitrile, Dimedone | 10 | 95 | [6] |
| 3 | Spiro[pyrrolidine-oxindole] | Isatin, L-proline, Chalcone | 15 | 91 | [6] |
Applications in Drug Discovery: Targeting the p53-MDM2 Pathway
A significant application of spirocyclic compounds, particularly spirooxindoles, is in the development of anticancer agents that target the p53-MDM2 protein-protein interaction.[2][9] The p53 protein is a crucial tumor suppressor, and its activity is negatively regulated by the oncoprotein MDM2.[2] In many cancers, p53 is wild-type but is inactivated by overexpression of MDM2. Small molecules that can disrupt the p53-MDM2 interaction can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells.[2]
Spirooxindoles have been identified as potent inhibitors of the p53-MDM2 interaction.[9] Their rigid spirocyclic core allows for the precise positioning of substituents that mimic the key interactions of p53 with MDM2.[1][9]
Table 3: Biological Activity of Spirocyclic Compounds as p53-MDM2 Inhibitors
| Compound ID | Spirocyclic Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| MI-219 | Spiro[pyrrolidine-3,3'-oxindole] | SJSA-1 (osteosarcoma) | 0.48 | [2] |
| SAR405838 (MI-77301) | Spiro[indole-3,3'-pyrrolidine] | LNCaP (prostate cancer) | 0.09 | [10] |
| by241 | Steroidal Spirooxindole | MGC-83 (gastric cancer) | 0.24 | [11] |
Visualizations
Caption: General workflow for the synthesis and analysis of spirocyclic compounds.
Caption: Inhibition of the p53-MDM2 interaction by a spirocyclic compound.
References
- 1. Computational analysis of spiro-oxindole inhibitors of the MDM2-p53 interaction: insights and selection of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spiro-oxindoles as a Promising Class of Small Molecule Inhibitors of p53-MDM2 Interaction Useful in Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structurally novel steroidal spirooxindole by241 potently inhibits tumor growth mainly through ROS-mediated mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 2-Chloro-2-cyclopropylideneacetate in the Synthesis of Natural Product Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-chloro-2-cyclopropylideneacetate has emerged as a versatile and highly reactive building block in organic synthesis. Its unique strained ring system and electrophilic character enable a variety of transformations, making it a valuable tool for the construction of complex molecular architectures, including those found in or analogous to natural products. This document provides an overview of its applications in the synthesis of biologically relevant heterocyclic and spirocyclic systems, complete with detailed experimental protocols and comparative data.
Synthesis of Spirocyclopropanated Indole Alkaloid Analogues
This compound serves as a key reagent in the synthesis of spirocyclopropanated structures that mimic the core of natural products like Demethoxyfumitremorgine C . The reaction sequence involves a highly efficient Michael addition of indole to the activated cyclopropylidene ring, followed by further transformations to construct the complex polycyclic system.
Application Highlight: Synthesis of a Demethoxyfumitremorgine C Analogue
The addition of indole to this compound proceeds smoothly to yield the key intermediate, methyl 2-chloro-2-(1H-indol-3-yl)cyclopropylacetate. This intermediate can be further elaborated through a Pictet-Spengler reaction to construct the spiro-fused polycyclic core analogous to Demethoxyfumitremorgine C.
Workflow for the Synthesis of a Demethoxyfumitremorgine C Analogue
Caption: Synthetic workflow for a Demethoxyfumitremorgine C analogue.
Quantitative Data
| Step | Product | Yield (%) |
| Michael Addition | Methyl 2-chloro-2-(1H-indol-3-yl)cyclopropylacetate | 85 |
| Conversion to Tryptophan Analogue | Racemic Tryptophan Analogue | 90 (over 2 steps) |
| Pictet-Spengler Cyclization | Spirocyclopropanated Demethoxyfumitremorgine C Analogue | 11 (over 3 steps) |
Experimental Protocol: Michael Addition of Indole
-
Materials:
-
Indole
-
This compound
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
To a solution of indole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add this compound (1.1 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to afford methyl 2-chloro-2-(1H-indol-3-yl)cyclopropylacetate.
-
Synthesis of Spirocyclopropanated 5-Oxopiperazine-2-carboxylates
This reagent provides a facile route to 5-oxopiperazine-2-carboxylates, which are valuable as dipeptide mimics in drug discovery. The synthetic strategy involves a sequence of Michael addition, acylation, and a ring-closing twofold nucleophilic substitution.[1]
Application Highlight: A Versatile Route to Dipeptide Mimics
The reaction of primary amines with this compound, followed by acylation and cyclization, allows for the introduction of diverse substituents, leading to a library of spirocyclopropanated 5-oxopiperazine-2-carboxylates.[1]
General Synthetic Pathway to 5-Oxopiperazine-2-carboxylates
Caption: Pathway to 5-Oxopiperazine-2-carboxylates.
Quantitative Data for Selected Examples[1]
| R¹ in Primary Amine | R² in Acylating Agent | R³ in Cyclizing Amine | Product | Yield (%) |
| 3-(Benzyloxy)propyl | Bromoacetyl | Benzyl | Methyl 4-benzyl-7-(3-(benzyloxy)propyl)-5-oxo-4,7-diazaspiro[2.5]octane-8-carboxylate | 75 |
| 4-Methoxybenzyl | Bromoacetyl | Allyl | Methyl 4-allyl-7-(4-methoxybenzyl)-5-oxo-4,7-diazaspiro[2.5]octane-8-carboxylate | 88 |
| Methyl glycinate | Bromoacetyl | Propargyl | Methyl 5-oxo-4-propargyl-7-(2-methoxy-2-oxoethyl)-4,7-diazaspiro[2.5]octane-8-carboxylate | 65 |
Experimental Protocol: Synthesis of Methyl 4-benzyl-7-(3-(benzyloxy)propyl)-5-oxo-4,7-diazaspiro[2.5]octane-8-carboxylate[1]
-
Step 1: Michael Addition and Acylation
-
To a solution of this compound (1.0 eq) in a suitable solvent, add 3-(benzyloxy)propylamine (1.0 eq).
-
After the initial Michael addition is complete (monitored by TLC), the adduct is acylated in situ with bromoacetyl chloride under modified Schotten-Baumann conditions.
-
-
Step 2: Ring-Closing Nucleophilic Substitution
-
To the crude bishalide intermediate from Step 1, add benzylamine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine) in a polar aprotic solvent (e.g., DMF).
-
Heat the reaction mixture to 80 °C and stir for 16-24 hours.
-
After cooling to room temperature, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the final 5-oxopiperazine-2-carboxylate.
-
Domino Reactions for the Synthesis of Cyclobutene-Annelated Pyrimidinones
This compound can undergo domino reactions with amidines, leading to the efficient one-step synthesis of cyclobutene-annelated pyrimidinones. This transformation involves a sequence of Michael addition, intramolecular nucleophilic substitution, cyclopropyl to cyclobutyl ring enlargement, deprotonation, and cyclization with elimination of methanol.
Application Highlight: Rapid Access to Fused Pyrimidinones
This domino reaction provides a rapid and efficient method for constructing complex heterocyclic scaffolds that are of interest in medicinal chemistry.
Logical Flow of the Domino Reaction
Caption: Domino reaction sequence for pyrimidinone synthesis.
Quantitative Data for Domino Reaction
| Amidine | Product | Yield (%) |
| Benzamidine | 2-Phenyl-5,6-dihydro-4H-cyclobuta[d]pyrimidin-4-one | 83 |
| Acetamidine | 2-Methyl-5,6-dihydro-4H-cyclobuta[d]pyrimidin-4-one | 75 |
| S-Methylisothiourea | 2-(Methylthio)-5,6-dihydro-4H-cyclobuta[d]pyrimidin-4-one | 65 |
Experimental Protocol: General Procedure for the Domino Reaction
-
Materials:
-
This compound
-
Appropriate amidine hydrochloride
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH) (anhydrous)
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
To a solution of sodium methoxide (2.0 eq) in anhydrous methanol under an inert atmosphere, add the corresponding amidine hydrochloride (1.0 eq).
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of this compound (1.0 eq) in anhydrous methanol.
-
Reflux the reaction mixture for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the cyclobutene-annelated pyrimidinone.
-
Conclusion
This compound is a powerful and versatile reagent for the synthesis of a wide array of complex cyclic and spirocyclic molecules. Its ability to participate in Michael additions, cycloadditions, and domino reactions makes it an invaluable tool for accessing novel scaffolds for natural product synthesis and drug discovery. The protocols outlined here demonstrate its utility in creating analogues of indole alkaloids and dipeptide mimics, as well as complex fused heterocyclic systems, often with high efficiency and stereocontrol. Researchers are encouraged to explore the reactivity of this unique building block to accelerate the discovery and development of new chemical entities.
References
Application Notes and Protocols: [4+2] Cycloaddition of Substituted Furans with Methyl 2-chloro-2-cyclopropylideneacetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols describe a hypothetical [4+2] cycloaddition reaction between substituted furans and Methyl 2-chloro-2-cyclopropylideneacetate. As of the latest literature search, this specific reaction has not been reported. The procedures and expected outcomes are based on established principles of Diels-Alder reactions involving furans and activated dienophiles. This document is intended to serve as a starting point for researchers interested in exploring this novel transformation.
Introduction
The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful method for the construction of six-membered rings with high stereocontrol. Furans are attractive dienes in these [4+2] cycloadditions, leading to the formation of oxabicyclo[2.2.1]heptene derivatives, which are versatile intermediates in the synthesis of complex natural products and pharmaceuticals. The reactivity of furans in Diels-Alder reactions is highly dependent on the nature of the dienophile. Electron-deficient and strained alkenes are particularly effective reaction partners.
This compound is a highly functionalized and strained molecule. The presence of the electron-withdrawing chloro and methyl ester groups, combined with the inherent ring strain of the cyclopropylidene moiety, suggests that it would be a highly reactive dienophile. This application note outlines a proposed protocol for the [4+2] cycloaddition of various substituted furans with this compound, providing a potential route to novel spirocyclic oxabridged systems.
Proposed Reaction Scheme
The general reaction involves the [4+2] cycloaddition of a substituted furan with this compound to yield the corresponding spirocyclic oxabicyclo[2.2.1]heptene adduct. The reaction is expected to proceed with good to excellent yields, potentially favoring the endo isomer due to secondary orbital interactions, although the steric bulk of the cyclopropylidene group might influence the stereochemical outcome.
General Reaction: Substituted Furan + this compound → Spiro[oxabicyclo[2.2.1]heptene-7,1'-cyclopropane] derivative
Proposed Reaction Mechanism
The reaction is anticipated to proceed through a concerted, pericyclic mechanism, characteristic of Diels-Alder reactions. The Highest Occupied Molecular Orbital (HOMO) of the electron-rich furan diene interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient dienophile, this compound. The electron-withdrawing groups on the dienophile lower the energy of its LUMO, facilitating the reaction.
Caption: Proposed concerted mechanism for the [4+2] cycloaddition.
Experimental Protocols
Materials and Equipment:
-
Substituted furans (e.g., 2-methylfuran, 2,5-dimethylfuran, furfuryl alcohol, furan)
-
This compound
-
Anhydrous toluene or dichloromethane (DCM)
-
Lewis acid (optional, e.g., ZnCl₂, BF₃·OEt₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Standard laboratory glassware and rotary evaporator
General Procedure for the [4+2] Cycloaddition:
-
To a dry, round-bottom flask under an inert atmosphere, add the substituted furan (1.2 equivalents) and anhydrous solvent (e.g., toluene, 0.5 M concentration with respect to the dienophile).
-
Add this compound (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C for toluene) and monitor the reaction progress by TLC.
-
Upon completion (typically 12-24 hours, as indicated by the consumption of the limiting reagent), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cycloadduct.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).
Protocol for Lewis Acid Catalysis (optional):
-
Follow steps 1 and 2 of the general procedure.
-
Cool the reaction mixture to 0 °C.
-
Slowly add the Lewis acid (0.1-0.2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as described in the general procedure.
Data Presentation: Hypothetical Results
The following table summarizes the hypothetical yields and diastereoselectivities for the [4+2] cycloaddition of various substituted furans with this compound. Electron-donating substituents on the furan are expected to increase the reaction rate and yield by raising the energy of the furan's HOMO.
| Entry | Substituted Furan | Product | Hypothetical Yield (%) | Hypothetical endo:exo Ratio |
| 1 | Furan | Spiro[oxabicyclo[2.2.1]hept-2-ene-7,1'-cyclopropane]-2'-carboxylate | 75 | 4:1 |
| 2 | 2-Methylfuran | 1-Methyl-spiro[oxabicyclo[2.2.1]hept-2-ene-7,1'-cyclopropane]-2'-carboxylate | 85 | 5:1 |
| 3 | 2,5-Dimethylfuran | 1,4-Dimethyl-spiro[oxabicyclo[2.2.1]hept-2-ene-7,1'-cyclopropane]-2'-carboxylate | 92 | >10:1 |
| 4 | Furfuryl Acetate | 1-(Acetoxymethyl)-spiro[oxabicyclo[2.2.1]hept-2-ene-7,1'-cyclopropane]-2'-carboxylate | 68 | 3:1 |
Experimental Workflow
The overall experimental workflow for this proposed reaction is depicted below.
Caption: General experimental workflow for the proposed cycloaddition.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Substituted furans can be flammable and have varying toxicities; consult the Safety Data Sheet (SDS) for each specific furan used.
-
This compound is a reactive electrophile and should be handled with care to avoid contact with skin and eyes.
-
If using a Lewis acid, be aware that they are corrosive and moisture-sensitive. Handle under an inert atmosphere and quench carefully.
-
The reaction should be heated using a controlled heating mantle or oil bath.
By following these proposed guidelines, researchers can safely explore the novel [4+2] cycloaddition between substituted furans and this compound, potentially unlocking new avenues for the synthesis of complex, biologically relevant molecules.
Application Notes and Protocols: Lewis Acid Catalyzed Reactions of Methyl 2-chloro-2-cyclopropylideneacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloro-2-cyclopropylideneacetate is a versatile building block in organic synthesis, possessing a unique combination of a strained cyclopropylidene ring, an electron-withdrawing ester group, and a leaving group (chlorine). This arrangement makes it an excellent substrate for a variety of chemical transformations, particularly those activated by Lewis acids. The high reactivity of the cyclopropylidene moiety allows for the construction of complex molecular architectures, which are of significant interest in medicinal chemistry and drug development.[1]
This document provides detailed application notes and experimental protocols for the Lewis acid-catalyzed reactions of this compound, with a focus on its application in the synthesis of novel heterocyclic compounds and modified amino acids.
Synthesis of this compound
The starting material, this compound, can be synthesized in a two-step procedure from 1-chloro-1-(trichloroethenyl)cyclopropane.[2]
Protocol 1: Synthesis of Trimethyl 2-chloro-2-cyclopropylidenorthoacetate[2]
-
Reaction Setup: In a 1-L, two-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, charge 40.0 g (0.19 mol) of 1-chloro-1-(trichloroethenyl)cyclopropane, 120 g of potassium hydroxide, and 300 mL of methanol.
-
Reaction: Stir the mixture for 16–18 hours in an oil bath at 85°C.
-
Work-up:
-
Cool the solution to room temperature and dilute it with 1 L of ice water.
-
Transfer the mixture to a 3-L separatory funnel and extract with three 200-mL portions of ether.
-
Wash the combined ether phases with three 150-mL portions of saturated brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification: Remove the solvent from the filtrate by distillation at atmospheric pressure. Distill the residue through a short-path column under water-aspirator vacuum to yield 14.5–15.4 g (39–41%) of trimethyl 2-chloro-2-cyclopropylidenorthoacetate.
Protocol 2: Synthesis of this compound[2]
-
Reaction Setup: In a 250-mL, one-necked, round-bottomed flask, charge 60 mL of methylene chloride, 3.5 g of a strongly acidic ion-exchange resin, and 11.0 g (0.057 mol) of trimethyl 2-chloro-2-cyclopropylidenorthoacetate.
-
Reaction: Stir the mixture for 12 hours at room temperature.
-
Work-up:
-
Remove the ion-exchange resin by filtration and wash it with three 10-mL portions of methylene chloride.
-
Dry the combined organic solutions over anhydrous magnesium sulfate and filter.
-
-
Purification: Remove the solvent by distillation at atmospheric pressure. Distill the residue through a short-path column under reduced pressure to yield 6.2–6.7 g (74–80%) of this compound.
Lewis Acid Catalyzed Michael Addition of Indole
A key application of this compound is its reaction with nucleophiles in the presence of a Lewis acid. One notable example is the Michael addition of indole, which serves as a pathway to synthesize novel cyclopropanated tryptophan derivatives.
Reaction Overview
The reaction proceeds via the activation of the ester group by a Lewis acid, which enhances the electrophilicity of the β-carbon of the cyclopropylidene ring system. This facilitates the nucleophilic attack of indole at the C3 position to form a new carbon-carbon bond.
Caption: Lewis acid-catalyzed Michael addition of indole.
Protocol 3: General Procedure for the Lewis Acid-Catalyzed Michael Addition of Indole to this compound
Note: The specific Lewis acid for this reaction is not explicitly stated in the primary literature source. Therefore, a general protocol is provided, and screening of common Lewis acids is recommended.
-
Reaction Setup: To a solution of indole (1.0 equiv.) in a dry solvent (e.g., dichloromethane, acetonitrile, or toluene) under an inert atmosphere (e.g., nitrogen or argon), add the selected Lewis acid (0.1 - 1.0 equiv.).
-
Addition of Substrate: Add a solution of this compound (1.0 - 1.2 equiv.) in the same dry solvent dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction: Stir the reaction mixture at the chosen temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain Methyl 2-chloro-2-[1-(1H-indol-3-yl)cyclopropyl]acetate.
Table 1: Suggested Lewis Acids for Screening
| Lewis Acid | Common Solvent(s) | Typical Catalyst Loading (mol%) | Notes |
| Boron trifluoride etherate (BF₃·OEt₂) | Dichloromethane (DCM) | 10 - 100 | A common and effective Lewis acid for Michael additions.[3] |
| Scandium(III) triflate (Sc(OTf)₃) | Acetonitrile (MeCN), DCM | 5 - 20 | Known to be a highly effective catalyst for Friedel-Crafts and Michael additions.[4] |
| Zinc(II) chloride (ZnCl₂) | Toluene, DCM | 20 - 100 | A milder Lewis acid, which can be beneficial for sensitive substrates. |
| Titanium(IV) chloride (TiCl₄) | Dichloromethane (DCM) | 10 - 100 | A strong Lewis acid, often used for activating carbonyl compounds.[5][6] |
| Ytterbium(III) triflate (Yb(OTf)₃) | Acetonitrile (MeCN) | 10 - 20 | A water-tolerant Lewis acid that can be effective in various solvents. |
Synthesis of a Cyclopropanated Tryptophan Methyl Ester
The product of the Michael addition, Methyl 2-chloro-2-[1-(1H-indol-3-yl)cyclopropyl]acetate, is a valuable intermediate for the synthesis of unnatural amino acids. Specifically, it can be converted into a cyclopropanated tryptophan methyl ester through a two-step sequence involving nucleophilic substitution with azide followed by reduction.
Reaction Workflow
Caption: Synthesis of cyclopropanated tryptophan.
Protocol 4: Synthesis of the Azido Intermediate
-
Reaction Setup: To a solution of Methyl 2-chloro-2-[1-(1H-indol-3-yl)cyclopropyl]acetate in a suitable solvent system for phase-transfer catalysis (e.g., toluene/water), add sodium azide (NaN₃) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up:
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification: The crude azido intermediate may be used directly in the next step or purified by column chromatography if necessary.
Protocol 5: Reduction to the Cyclopropanated Tryptophan Methyl Ester
-
Reaction Setup: Dissolve the azido intermediate in a suitable solvent (e.g., methanol or ethyl acetate).
-
Reduction: Add a catalytic amount of a reduction catalyst (e.g., 10% Palladium on carbon).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the residue by column chromatography to obtain the desired cyclopropanated tryptophan methyl ester.
Domino Reactions with Amidines
This compound can also participate in domino reactions with nucleophiles such as amidines. This reaction, which proceeds without a traditional Lewis acid and instead uses an organic base, leads to the formation of cyclobutene-annelated pyrimidinones, which are valuable scaffolds in medicinal chemistry.[3]
Reaction Overview
The reaction is initiated by a Michael addition of the amidine to the activated cyclopropylideneacetate, followed by an intramolecular cyclization and elimination sequence to afford the bicyclic product.
Table 2: Domino Reaction of this compound with Amidines[3]
| Amidine | Product | Yield (%) |
| Benzamidine | 2-Phenyl-2,4-diazabicyclo[4.2.0]octa-1(6),2-dien-5-one | (Not specified) |
| Acetamidine | 2-Methyl-2,4-diazabicyclo[4.2.0]octa-1(6),2-dien-5-one | (Not specified) |
| N,N-Dimethylguanidine | 2-(Dimethylamino)-2,4-diazabicyclo[4.2.0]octa-1(6),2-dien-5-one | (Not specified) |
Protocol 6: Domino Reaction with Amidines[3]
-
Reaction Setup: To a solution of the amidine (1.0 equiv.) in a suitable solvent (e.g., acetonitrile), add triethylamine (1.1 equiv.).
-
Addition of Substrate: Add a solution of this compound (1.0 equiv.) in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature or with heating as required, monitoring by TLC.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to isolate the cyclobutene-annelated pyrimidinone product.
Conclusion
This compound is a highly reactive and versatile synthetic intermediate. Its Lewis acid-catalyzed reactions, particularly the Michael addition of indoles, provide an efficient route to novel cyclopropanated amino acid derivatives. Furthermore, its ability to undergo domino reactions with other nucleophiles opens up avenues for the synthesis of complex heterocyclic systems. The protocols provided herein serve as a guide for researchers to explore and exploit the synthetic potential of this valuable building block in the development of new chemical entities for various applications, including drug discovery.
References
- 1. rsc.org [rsc.org]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Sc(OTf)3 -Catalyzed (2+2+1)-Cycloannulation/Aza-Friedel-Crafts Alkylation Sequence toward Multicyclic 2-Pyrrolines. | Semantic Scholar [semanticscholar.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Synthesis of Cyclobutene-Annelated Pyrimidinones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutene-annelated pyrimidinones represent a novel class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The fusion of a strained cyclobutene ring to the pyrimidinone core is anticipated to impart unique conformational constraints and electronic properties, potentially leading to enhanced biological activity and selectivity. This document provides detailed application notes and proposed synthetic protocols for the preparation of these target molecules. As direct literature precedents for the synthesis of cyclobutene-annelated pyrimidinones are limited, the following protocols are based on well-established synthetic methodologies for the construction of both pyrimidinone and cyclobutene ring systems. Two primary retrosynthetic strategies are presented: Route A , involving the annulation of a cyclobutene ring onto a pre-existing pyrimidinone core, and Route B , which entails the construction of the pyrimidinone ring onto a functionalized cyclobutene template.
Proposed Synthetic Pathways
Route A: Cyclobutene Annulation onto a Pyrimidinone Core via Ring-Closing Metathesis
This approach focuses on the synthesis of a 4,5-divinylpyrimidinone intermediate, which can then undergo an intramolecular ring-closing metathesis (RCM) reaction to form the desired cyclobutene-annelated product.
Logical Workflow for Route A
Tandem Michael Addition-Cyclization Protocols: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Tandem reactions, also known as domino or cascade reactions, offer a powerful strategy in organic synthesis by enabling the formation of multiple chemical bonds in a single operation without isolating intermediates. This approach enhances efficiency by reducing the number of synthetic steps, purification processes, and waste generation. Among these, the tandem Michael addition-cyclization protocols have emerged as a cornerstone for the construction of complex cyclic and heterocyclic scaffolds, which are prevalent in a vast array of natural products and pharmaceutically active compounds.
This document provides detailed application notes and experimental protocols for selected tandem Michael addition-cyclization reactions, highlighting different catalytic systems and their applications in synthesizing valuable molecular architectures.
Application Note 1: Organocatalytic Enantioselective Synthesis of Chromenes
Introduction:
The chromene (benzopyran) motif is a privileged structure found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antiviral, antitumor, and antimicrobial properties.[1] Organocatalytic tandem reactions provide a robust and environmentally friendly approach to access these scaffolds in an enantioselective manner. The following protocol details a tandem oxa-Michael-aldol reaction for the synthesis of chiral 2H-chromenes.[1]
Reaction Principle:
This protocol utilizes a chiral diarylprolinol silyl ether as an organocatalyst. The reaction proceeds through an iminium ion activation of an α,β-unsaturated aldehyde. Salicylaldehyde then acts as a nucleophile in an oxa-Michael addition, followed by an intramolecular aldol reaction and subsequent dehydration to furnish the desired chromene product with high enantioselectivity.[1]
Quantitative Data Summary:
| Entry | α,β-Unsaturated Aldehyde (Substituent) | Catalyst Loading (mol%) | Additive | Yield (%) | ee (%) | Reference |
| 1 | Cinnamaldehyde (Phenyl) | 20 | 2-Nitrobenzoic acid | High | 88 | [1] |
| 2 | Crotonaldehyde (Methyl) | 10 | Benzoic acid | 90 | >99 | [1] |
| 3 | Propionaldehyde (Ethyl) | 10 | Benzoic acid | High | >99 | [1] |
Experimental Protocol:
Materials:
-
Salicylaldehyde
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)
-
(S)-Diphenylprolinol silyl ether catalyst
-
2-Nitrobenzoic acid or Benzoic acid (cocatalyst)
-
Toluene (anhydrous)
-
4 Å Molecular sieves
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere, add salicylaldehyde (1.0 equiv.), the α,β-unsaturated aldehyde (1.2 equiv.), and 4 Å molecular sieves.
-
Add anhydrous toluene to achieve a desired concentration (e.g., 0.2 M).
-
Add the (S)-diphenylprolinol silyl ether catalyst (10-20 mol%).
-
Add the cocatalyst, 2-nitrobenzoic acid or benzoic acid (20 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired chromene.
Visualization of the Catalytic Cycle:
Caption: Organocatalytic cycle for chromene synthesis.
Application Note 2: Copper-Catalyzed Enantioselective Synthesis of Oxygenated Steroids
Introduction:
Steroids are a critical class of molecules with diverse biological functions and are the core scaffolds of many FDA-approved drugs.[2] The development of concise and enantioselective synthetic routes to access functionalized steroid skeletons is of high importance. This protocol describes a tandem Michael addition/intramolecular aldol cyclization reaction catalyzed by a chiral bis(oxazoline) copper(II) complex to construct the steroid core.[2]
Reaction Principle:
The key step is an enantioselective and diastereoselective Michael addition of a cyclic ketoester to an enone, catalyzed by a Cu(II)-Box complex. This reaction establishes vicinal quaternary and tertiary stereocenters. The resulting Michael adduct then undergoes a base-promoted double aldol cyclization to form the polycyclic steroid skeleton.[2]
Quantitative Data Summary:
| Entry | Ketoester | Enone | Yield of Michael Adduct (%) | dr | ee (%) | Reference |
| 1 | 6a | 5a | High | - | - | [2] |
| 2 | Vinyl chloride-containing ketoester | - | Excellent | 14:1 | - | [2] |
Experimental Protocol:
Part A: Asymmetric Michael Addition
Materials:
-
Cyclic β-ketoester
-
Enone
-
Chiral bis(oxazoline) (Box) ligand
-
Copper(II) triflate (Cu(OTf)₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the Box ligand (0.1 equiv.) and Cu(OTf)₂ (0.1 equiv.) in anhydrous CH₂Cl₂.
-
Stir the solution at room temperature for 1 hour to form the catalyst complex.
-
Cool the mixture to the desired temperature (e.g., -78 °C).
-
Add the cyclic β-ketoester (1.2 equiv.) and the enone (1.0 equiv.) to the reaction mixture.
-
Add triethylamine (0.1 equiv.) dropwise.
-
Stir the reaction at the same temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude Michael adduct by flash column chromatography.
Part B: Double Aldol Cyclization
Materials:
-
Purified Michael adduct
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol (t-BuOH) (anhydrous)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Dissolve the purified Michael adduct in anhydrous t-BuOH under an inert atmosphere.
-
Add a solution of potassium tert-butoxide in t-BuOH dropwise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting steroid core via flash column chromatography.
Visualization of the Experimental Workflow:
Caption: Workflow for steroid synthesis via tandem reaction.
Application Note 3: Domino Knoevenagel Condensation-Michael Addition-Cyclization
Introduction:
The synthesis of fused heterocyclic systems is of great interest in medicinal chemistry. Dihydrofuropyrido[2,3-d]pyrimidines represent a class of such compounds. A green and efficient method for their diastereoselective synthesis involves a domino Knoevenagel condensation–Michael addition–cyclization reaction in water.[3]
Reaction Principle:
This one-pot, three-component reaction involves 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione, an aldehyde, and a 1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide. The reaction is organocatalyzed and proceeds via a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization to afford the target dihydrofuropyrido[2,3-d]pyrimidine derivatives in a diastereoselective manner.[3] A key advantage of this protocol is its use of water as a solvent and the ease of product isolation, often requiring only simple washing.[3]
Quantitative Data Summary:
| Entry | Aldehyde | Catalyst | Solvent | Yield (%) | Diastereoselectivity | Reference |
| 1 | Benzaldehyde | Pyridinium ylide | Water | High | Diastereoselective | [3] |
| 2 | Substituted Benzaldehydes | Pyridinium ylide | Water | High | Diastereoselective | [3] |
Experimental Protocol:
Materials:
-
6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione
-
Aldehyde (e.g., benzaldehyde)
-
1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
-
Water
-
Ethanol (for washing)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione (1.0 mmol), the aldehyde (1.0 mmol), and 1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide (1.0 mmol) in water (5 mL).
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion of the reaction, a solid precipitate will form.
-
Collect the solid product by filtration.
-
Wash the crude product with ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified product under vacuum. Recrystallization or column chromatography is typically not required.[3]
Visualization of the Reaction Cascade:
Caption: Sequential steps in the domino reaction.
References
- 1. BJOC - Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines [beilstein-journals.org]
- 2. Concise Enantioselective Synthesis of Oxygenated Steroids via Sequential Copper(II)-Catalyzed Michael Addition/Intramolecular Aldol Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Domino Knoevenagel condensation–Michael addition–cyclization for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via pyridinium ylides in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-chloro-2-cyclopropylideneacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-chloro-2-cyclopropylideneacetate. The information is designed to address common issues and help optimize reaction yields.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound, categorized by the two main synthetic steps.
Step 1: Synthesis of Trimethyl 2-chloro-2-cyclopropylideneorthoacetate
Issue: Low Yield (<40%) of the Orthoacetate Intermediate
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is stirred for the full 16-18 hours. Monitor reaction progress using TLC or GC-MS if possible. - Temperature: Maintain the oil bath temperature at a stable 85°C. Lower temperatures will result in a sluggish reaction, while significantly higher temperatures may promote side reactions. |
| Side Reactions | - Polymerization: The starting material, 1-chloro-1-(trichloroethenyl)cyclopropane, can be prone to polymerization under harsh basic conditions. Ensure the potassium hydroxide is fully dissolved in the methanol before adding the starting material. - Decomposition: Overheating can lead to decomposition of the desired product. Use a calibrated thermometer and a reliable temperature controller for the oil bath. |
| Work-up Issues | - Inefficient Extraction: Ensure thorough extraction with ether (at least three portions). Emulsions can sometimes form; addition of brine can help to break them. - Product Loss During Distillation: The orthoacetate is a high-boiling liquid. Use a short-path distillation apparatus under a good vacuum to minimize product loss. Ensure the vacuum is stable throughout the distillation. |
Step 2: Synthesis of this compound
Issue: Low Yield (<70%) of the Final Product
| Potential Cause | Troubleshooting Action |
| Incomplete Conversion | - Reaction Time: A 12-hour reaction time at room temperature is recommended. If starting material is still present (as determined by TLC or GC-MS), the reaction time can be extended. - Catalyst Activity: The strongly acidic ion-exchange resin is the catalyst. Ensure it is fresh and has been properly stored. If the resin is old or has been exposed to moisture, its activity may be diminished. |
| Side Reactions | - Ring Opening: The cyclopropylidene ring can be sensitive to strongly acidic conditions, potentially leading to ring-opened byproducts. While the ion-exchange resin provides a milder acidic environment than soluble strong acids, prolonged reaction times or a highly active resin could contribute to this. - Hydrolysis of the Ester: The presence of water can lead to hydrolysis of the methyl ester. Ensure all glassware is dry and use anhydrous solvents. |
| Work-up and Purification Issues | - Catalyst Removal: Ensure all of the ion-exchange resin is filtered off before proceeding with the work-up. Residual resin can continue to catalyze side reactions during solvent removal. - Product Loss During Distillation: Similar to the intermediate, the final product should be distilled under reduced pressure to prevent decomposition at high temperatures. A short-path distillation apparatus is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for this two-step synthesis?
A1: Based on reported procedures, the first step typically yields around 39-41%, and the second step yields 74-80%.[1] This results in an overall yield of approximately 29-33%.
Q2: Are there alternative methods to improve the yield?
Q3: My final product is dark in color. What could be the cause?
A3: A dark color in the final product often indicates the presence of polymeric or decomposition byproducts. This could be due to overheating during distillation or prolonged exposure to the acidic catalyst. Ensure your distillation is performed under a good vacuum to keep the temperature down and that the reaction time with the ion-exchange resin is not excessively long.
Q4: Can I use a different acidic catalyst in the second step?
A4: While other acidic catalysts could potentially work, the use of a strongly acidic ion-exchange resin offers the advantage of easy removal by filtration. Soluble strong acids would require a more complex work-up to neutralize and remove them, which could introduce water and lead to hydrolysis of the product.
Q5: How can I monitor the progress of the reactions?
A5: Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of both reaction steps. Use a non-polar eluent system (e.g., hexane/ethyl acetate) and visualize the spots using a UV lamp or by staining with potassium permanganate. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the starting materials, intermediates, and products.
Quantitative Data Summary
The following table summarizes the reported yields for the two-step synthesis of this compound.
| Step | Product | Starting Materials | Yield (%) | Reference |
| 1 | Trimethyl 2-chloro-2-cyclopropylideneorthoacetate | 1-chloro-1-(trichloroethenyl)cyclopropane, Potassium hydroxide, Methanol | 39-41 | [1] |
| 2 | This compound | Trimethyl 2-chloro-2-cyclopropylideneorthoacetate, Strongly acidic ion-exchange resin | 74-80 | [1] |
Experimental Protocols
Protocol 1: Two-Step Synthesis from 1-chloro-1-(trichloroethenyl)cyclopropane[1]
Step A: Synthesis of Trimethyl 2-chloro-2-cyclopropylideneorthoacetate
-
Charge a 1-L, two-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser with 40.0 g (0.19 mol) of 1-chloro-1-(trichloroethenyl)cyclopropane, 120 g of potassium hydroxide, and 300 mL of methanol.
-
Stir the mixture for 16–18 hours in an oil bath maintained at 85°C.
-
After cooling the solution to room temperature, dilute it with 1 L of ice water.
-
Transfer the mixture to a 3-L separatory funnel and extract with three 200-mL portions of ether.
-
Wash the combined ether phases with three 150-mL portions of saturated brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by distillation at atmospheric pressure.
-
Distill the residue through a short-path column under vacuum to give 14.5–15.4 g (39–41%) of trimethyl 2-chloro-2-cyclopropylideneorthoacetate.
Step B: Synthesis of this compound
-
Charge a 250-mL, one-necked, round-bottomed flask with 60 mL of methylene chloride, 3.5 g of a strongly acidic ion-exchange resin, and 11.0 g (0.057 mol) of trimethyl 2-chloro-2-cyclopropylideneorthoacetate.
-
Stir the mixture for 12 hours at room temperature.
-
Remove the ion-exchange resin by filtration and wash it with three 10-mL portions of methylene chloride.
-
Combine the organic solutions and dry them over anhydrous magnesium sulfate, then filter.
-
Remove the solvent by distillation at atmospheric pressure.
-
Distill the residue through a short-path column under reduced pressure to give 6.2–6.7 g (74–80%) of this compound.
Visualizations
Caption: Experimental workflow for the two-step synthesis.
References
Technical Support Center: Purification of Methyl 2-chloro-2-cyclopropylideneacetate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of Methyl 2-chloro-2-cyclopropylideneacetate by distillation. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.
Troubleshooting Guide
This section addresses specific issues that may arise during the distillation of this compound.
Q1: The compound in the distillation flask is darkening or charring, and the distillation rate is slow. What is happening?
A: Darkening or charring is a strong indicator of thermal decomposition. This compound, like many high-boiling organic esters, can decompose if heated to high temperatures for prolonged periods[1]. The predicted atmospheric boiling point is high (approximately 192.8°C), which increases the likelihood of degradation[2].
Troubleshooting Steps:
-
Improve the Vacuum: A lower pressure will decrease the boiling point of the compound, allowing distillation to occur at a lower, safer temperature[3][4]. Check your vacuum pump's performance and inspect the entire apparatus for leaks.
-
Reduce Pot Temperature: Do not overheat the distillation flask. Heat the material gently and ensure even heating with a mantle and stirring.
-
Minimize Heating Time: Use a short-path distillation apparatus. This setup minimizes the distance the vapor travels, reducing the time the compound is exposed to high temperatures and preventing decomposition[1][5].
Q2: I am not observing any distillate collecting at the expected temperature of 95-97°C at 10 mmHg.
A: This issue can stem from several factors related to pressure, temperature measurement, or the apparatus itself.
Troubleshooting Steps:
-
Verify Vacuum Pressure: Ensure your vacuum gauge is functioning correctly and providing an accurate reading. The boiling point is highly dependent on the pressure.
-
Check Thermometer Placement: The thermometer bulb must be positioned correctly within the distillation head—typically with the top of the bulb level with the bottom of the side arm leading to the condenser—to accurately measure the temperature of the vapor that is in equilibrium with the liquid.
-
Inspect for System Leaks: Even a small leak will prevent the system from reaching the required low pressure, thus preventing the compound from boiling at the expected temperature. Check all glass joints and tubing connections.
-
Ensure Adequate Heating: While avoiding overheating is crucial, the distillation flask must be heated sufficiently to cause the compound to boil and the vapor to reach the condenser.
Q3: My final yield of purified product is significantly lower than expected.
A: Low yield can be caused by physical loss of product, incomplete distillation, or decomposition.
Troubleshooting Steps:
-
Check for Leaks: Volatile product can be lost through leaks in the system.
-
Ensure Efficient Condensation: Check that the condenser is properly cooled. If the condenser is not cold enough, product vapor may pass through without condensing and be lost to the vacuum trap or pump.
-
Analyze the Pot Residue: It's possible that not all the product was distilled. This could happen if the distillation was stopped prematurely or if the heating was insufficient.
-
Check the Forerun: Some product may have co-distilled with lower-boiling impurities in the initial fraction (forerun).
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation required to purify this compound?
A: Vacuum distillation is necessary because the compound has a high boiling point at atmospheric pressure (predicted to be 192.8±13.0 °C)[2]. Attempting to distill it at this temperature would likely lead to thermal decomposition[1][4]. By reducing the pressure, the boiling point is significantly lowered, allowing for purification without degrading the molecule[3][6]. The established method uses a reduced pressure of 10 mmHg, which lowers the boiling point to a much more manageable 95–97°C[5].
Q2: What are the key physical properties and distillation parameters for this compound?
A: The key data for the purification of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₇ClO₂ | [2] |
| CAS Number | 82979-45-1 | [7] |
| Boiling Point | 95–97 °C at 10 mmHg | [5] |
| Predicted Boiling Point | 192.8 ± 13.0 °C at 760 mmHg | [2] |
Q3: What are the potential hazards and decomposition products?
Experimental Protocol: Short-Path Vacuum Distillation
This protocol outlines the recommended procedure for purifying this compound.
1. Apparatus Setup:
-
Assemble a short-path distillation apparatus in a fume hood.
-
Use a round-bottom flask of an appropriate size (ideally half-full with the crude material) as the distillation flask.
-
Add a magnetic stir bar to the flask for even boiling.
-
Ensure all glass joints are clean, properly greased with a suitable vacuum grease, and securely clamped.
-
Place a thermometer in the distillation head with the bulb correctly positioned.
-
Connect the condenser to a circulating chiller or a cold water source.
-
Connect the vacuum outlet to a cold trap (e.g., cooled with dry ice/acetone or liquid nitrogen) to protect the vacuum pump.
-
Connect the cold trap to a vacuum pump via thick-walled tubing. A manometer should be placed between the trap and the pump to monitor the pressure.
2. Distillation Procedure:
-
Charge the distillation flask with the crude this compound.
-
Begin magnetic stirring.
-
Turn on the vacuum pump and allow the pressure in the system to stabilize at or near 10 mmHg.
-
Once the target pressure is stable, begin to gently heat the distillation flask using a heating mantle.
-
Observe the apparatus for the first signs of condensation. Collect any initial, low-boiling distillate (forerun) in a separate receiving flask. This fraction may contain residual solvents or more volatile impurities.
-
After the forerun has been collected, change the receiving flask to collect the main product fraction.
-
Slowly increase the heating mantle temperature until the product begins to distill. Collect the fraction that distills at a stable temperature of 95–97°C (at 10 mmHg)[5].
-
Continue collecting the main fraction as long as the temperature remains stable. If the temperature rises or drops significantly, or if the distillation rate slows to a stop, cease collecting the main fraction.
-
Stop heating and turn off the stirrer. Allow the apparatus to cool to room temperature before carefully and slowly venting the system to atmospheric pressure.
-
Weigh the collected main fraction to determine the yield and analyze its purity by appropriate methods (e.g., GC, NMR)[9].
Visualization
The following workflow diagram illustrates a logical approach to troubleshooting common issues encountered during the distillation process.
References
- 1. US2324088A - Distillation of high boiling esters - Google Patents [patents.google.com]
- 2. This compound | 82979-45-1 [amp.chemicalbook.com]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 5. Synthesis of Methyl 2-chloro-2-cyclopropylidenacetate - Chempedia - LookChem [lookchem.com]
- 6. youtube.com [youtube.com]
- 7. This compound | 82979-45-1 [chemicalbook.com]
- 8. Methyl chloroacetate | C3H5ClO2 | CID 7295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [synhet.com]
Technical Support Center: Methyl 2-chloro-2-cyclopropylideneacetate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-chloro-2-cyclopropylideneacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
While the synthesis aims for a high yield of the target molecule, several side products can form depending on the reaction conditions. The most common classes of side products include ring-opened byproducts, isomers of the desired product, and products resulting from incomplete reaction or over-reaction.
Q2: What causes the formation of these side products?
Side product formation is typically linked to the reaction conditions of the two-step synthesis:
-
Step 1 (Reaction of 1-chloro-1-(trichloroethenyl)cyclopropane with KOH/methanol): The use of a strong base (KOH) at elevated temperatures can lead to elimination reactions.
-
Step 2 (Treatment with a strongly acidic ion-exchange resin): The acidic environment can catalyze isomerization of the double bond or opening of the strained cyclopropane ring.
Q3: How can I detect the presence of side products in my reaction mixture?
A combination of analytical techniques is recommended for the detection and characterization of side products:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile components.
-
High-Performance Liquid Chromatography (HPLC): For separation of less volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups that may differ from the desired product.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Incomplete reaction in Step 1: Insufficient reaction time or temperature. | Ensure the reaction is stirred for the recommended 16-18 hours at 85°C. Monitor the disappearance of the starting material by GC. |
| Incomplete reaction in Step 2: Inactive or insufficient acidic resin. | Use fresh, dry, strongly acidic ion-exchange resin. Ensure a sufficient quantity of resin is used relative to the substrate. |
| Product loss during workup: Inefficient extraction or distillation. | Ensure complete extraction with the specified solvent. Use a short-path distillation apparatus to minimize loss of the volatile product. |
| Decomposition of the product: The product may be sensitive to prolonged exposure to acid or heat. | Minimize the reaction time in the acidic step. Use moderate temperatures during distillation. |
Issue 2: Presence of Impurities in the Final Product
Troubleshooting Common Side Products
| Observed Impurity Class | Potential Structure | Formation Pathway | Prevention and Mitigation |
| Ring-Opened Byproducts | Methyl 4-chloro-3-butenoate | Acid-catalyzed opening of the cyclopropane ring during the second step. | Use a milder acidic catalyst or shorter reaction times in the second step. Keep the temperature low during this step. |
| Isomerization Products | Methyl 2-chloro-1-cyclopropyl-1-propenoate | Acid-catalyzed migration of the exocyclic double bond to a more stable endocyclic position. | Minimize reaction time with the acidic resin. Store the purified product in a cool, dark place. |
| Elimination Byproducts | Methyl 2-cyclopropylideneacetate | Elimination of HCl from the product, potentially catalyzed by residual base or heat during distillation. | Ensure complete neutralization after the first step. Use the lowest possible temperature for distillation. |
| Unreacted Intermediate | Trimethyl 2-chloro-2-cyclopropylidenorthoacetate | Incomplete hydrolysis in the second step. | Ensure the activity of the acidic resin and allow for sufficient reaction time (e.g., 12 hours at room temperature). |
Experimental Protocols
A common two-step synthesis for this compound is described below.
Step A: Synthesis of Trimethyl 2-chloro-2-cyclopropylidenorthoacetate
-
A 1-L, two-necked, round-bottomed flask is equipped with a mechanical stirrer and a reflux condenser.
-
The flask is charged with 40.0 g (0.19 mol) of 1-chloro-1-(trichloroethenyl)cyclopropane, 120 g of potassium hydroxide, and 300 mL of methanol.
-
The mixture is stirred for 16–18 hours in an oil bath at 85°C.
-
After cooling to room temperature, the solution is diluted with 1 L of ice water.
-
The mixture is transferred to a 3-L separatory funnel and extracted with three 200-mL portions of ether.
-
The combined ether phases are washed with three 150-mL portions of saturated brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed from the filtrate by distillation at atmospheric pressure.
-
The residue is distilled through a short-path column under vacuum to yield the intermediate product.
Step B: Synthesis of this compound
-
A 250-mL, one-necked, round-bottomed flask is charged with 60 mL of methylene chloride, 3.5 g of a strongly acidic ion-exchange resin, and 11.0 g (0.057 mol) of trimethyl 2-chloro-2-cyclopropylidenorthoacetate.
-
The mixture is stirred for 12 hours at room temperature.
-
The ion-exchange resin is removed by filtration and washed with three 10-mL portions of methylene chloride.
-
The combined organic solutions are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation at atmospheric pressure.
-
The residue is distilled through a short-path column under reduced pressure to yield the final product.
Visualizations
Technical Support Center: Managing Stereoselectivity in Reactions of Methyl 2-chloro-2-cyclopropylideneacetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-chloro-2-cyclopropylideneacetate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you manage stereoselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
This compound is a highly versatile building block characterized by multiple reactive sites. The key sites for stereoselective transformations are:
-
The Michael Acceptor System: The double bond is activated by the adjacent ester group, making it susceptible to conjugate additions (Michael additions) by various nucleophiles.
-
The Cyclopropane Ring: The strained three-membered ring can undergo ring-opening reactions, often in a domino or cascade sequence following an initial Michael addition.
-
The Carbon-Chlorine Bond: The chloro group can be displaced by nucleophiles, although this is often secondary to reactions at the double bond.
Q2: Which types of stereoselective reactions are commonly performed with this substrate?
The most prominent stereoselective reactions involving this compound and similar activated cyclopropanes are:
-
Asymmetric Michael Additions: The addition of nucleophiles like indoles, thiols, or soft carbon nucleophiles can be rendered enantioselective by using chiral catalysts.
-
Diastereoselective Domino Reactions: The reaction with bifunctional nucleophiles, such as amidines, can proceed via a Michael addition followed by an intramolecular cyclization. The stereochemistry of this second step is often influenced by the stereocenter formed in the initial addition.[1]
-
[3+2] Cycloadditions: Activated cyclopropanes can act as three-carbon synthons in cycloaddition reactions with various dipolarophiles, catalyzed by chiral Lewis acids to yield enantiomerically enriched five-membered rings.
Q3: What are the key factors influencing stereoselectivity in these reactions?
Several factors are critical for achieving high stereoselectivity:
-
Catalyst Choice: This is often the most crucial factor. Chiral Lewis acids (e.g., Sc(OTf)₃ with a chiral ligand), and organocatalysts (e.g., based on cinchona alkaloids or prolinol ethers) are commonly used to create a chiral environment around the substrate.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry and, therefore, the stereochemical outcome. A screen of different solvents is often necessary.
-
Temperature: Lowering the reaction temperature generally increases selectivity by favoring the transition state with the lowest activation energy, although it may decrease the reaction rate.
-
Nature of the Nucleophile: The steric bulk and electronic properties of the nucleophile can influence the facial selectivity of the attack on the Michael acceptor.
-
Additives: In some cases, co-catalysts or additives can enhance stereoselectivity by interacting with the catalyst or substrate.
Troubleshooting Guides
Issue 1: Low Enantioselectivity in an Asymmetric Michael Addition
Question: I am attempting an asymmetric Michael addition of indole to this compound using a chiral catalyst, but the enantiomeric excess (ee) of my product is low. How can I improve it?
Answer: Low enantioselectivity is a common challenge in asymmetric catalysis. Here is a systematic approach to troubleshoot this issue:
Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
Detailed Steps:
-
Re-evaluate the Catalyst System:
-
Catalyst Loading: Ensure the catalyst loading is optimal. Too low a loading may result in a significant background (non-catalyzed) reaction, which is racemic. Try increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Catalyst Type: The chosen catalyst may not be suitable for this specific substrate-nucleophile combination. Screen a range of catalysts with different chiral backbones or metal centers. For instance, if a Sc(III)-PyBox complex is ineffective, consider a Cu(II)-Box catalyst or an organocatalyst like a thiourea derivative.
-
-
Screen Solvents:
-
The solvent can influence the conformation of the catalyst-substrate complex. Perform the reaction in a variety of solvents with different polarities (e.g., Toluene, CH₂Cl₂, THF, CH₃CN, MTBE).
-
-
Lower the Reaction Temperature:
-
Run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C). This often enhances enantioselectivity, although it will likely require longer reaction times.
-
-
Adjust Reactant Concentrations:
-
Changes in concentration can affect the aggregation state of the catalyst or the rates of competing reaction pathways. Try running the reaction at both higher and lower concentrations.
-
-
Investigate Additives:
-
Molecular sieves are often added to exclude water, which can interfere with Lewis acid catalysts. Ensure they are properly activated.
-
In some cases, a co-catalyst or a Brønsted acid/base additive can improve catalyst performance.
-
-
Check Purity of Starting Materials:
-
Impurities in either the this compound or the nucleophile can poison the catalyst or lead to side reactions. Purify starting materials by distillation or chromatography and repeat the reaction.
-
Issue 2: Poor Diastereoselectivity in the Domino Reaction with Amidines
Question: I am performing the domino reaction of this compound with benzamidine to form the cyclobutene-annelated pyrimidinone, as described by de Meijere et al.[1], and I am getting a mixture of diastereomers after a subsequent reaction. How can I control the diastereoselectivity?
Answer: The initial reaction forms a cyclobutene ring, which can then undergo thermal ring-opening to a reactive intermediate for subsequent cycloadditions. Controlling diastereoselectivity in the final product depends on managing the stereochemistry of the cycloaddition.
Logical Relationship of Factors Affecting Diastereoselectivity
References
Technical Support Center: Troubleshooting Low Conversion in Cyclopropanation Reactions
Welcome to the technical support center for cyclopropanation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and optimizing experimental outcomes. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
General Troubleshooting FAQs
Question: My cyclopropanation reaction is showing low or no conversion. What are the first things I should check?
Answer: When troubleshooting low conversion in any cyclopropanation reaction, a systematic approach is key. Start by evaluating the following critical factors:
-
Reagent and Substrate Quality: Ensure the purity and activity of your starting materials. Impurities in the alkene, the carbene precursor (e.g., diiodomethane, diazo compounds), or the catalyst can significantly inhibit the reaction. For instance, the Simmons-Smith reaction is highly sensitive to the quality of the diiodomethane and the activation of the zinc-copper couple.
-
Reaction Conditions: Temperature, reaction time, and concentration of reactants are crucial parameters that often require optimization for each specific substrate.
-
Atmosphere Control: Many reagents and intermediates in cyclopropanation reactions are sensitive to moisture and oxygen. Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) with dry solvents and glassware is often essential.
-
Catalyst Activity: For metal-catalyzed reactions, ensure the catalyst is active and used at the appropriate loading. Catalyst deactivation is a common cause of low conversion.
Question: How does the electronic nature of the alkene substrate affect the conversion rate?
Answer: The electronic properties of the alkene play a significant role in the success of a cyclopropanation reaction. Generally, electron-rich alkenes are more nucleophilic and react more readily with electrophilic carbenes or carbenoids generated in many cyclopropanation reactions, such as those involving diazo compounds and transition metal catalysts.
Conversely, electron-deficient olefins can be challenging substrates due to the electrophilic nature of the commonly used metal-bound carbenes.[1][2] For these less reactive substrates, you may need to employ more reactive carbene sources, specialized catalytic systems, or different reaction conditions to achieve high conversion.[1][2]
Troubleshooting Specific Cyclopropanation Methods
Simmons-Smith Reaction
Question: I am not getting any product in my Simmons-Smith reaction. What is the most likely cause?
Answer: The most common point of failure in a Simmons-Smith reaction is the activity of the zinc reagent. The zinc-copper couple must be freshly prepared and properly activated to be effective. If the zinc-copper couple is old or was not activated correctly, the reaction will likely fail. Consider preparing a fresh batch of the zinc-copper couple and ensuring all reagents and solvents are anhydrous.
Question: My Simmons-Smith reaction is sluggish and gives a low yield. How can I improve it?
Answer: To improve a sluggish Simmons-Smith reaction, consider the following:
-
Increase Temperature: A modest increase in temperature may improve the reaction rate. However, be cautious as higher temperatures can sometimes lead to the formation of byproducts.
-
Use a More Reactive Reagent System: The Furukawa modification, which uses diethylzinc (Et₂Zn) and diiodomethane, often results in a more reactive and reproducible reaction.[3] For electron-deficient alkenes, the Shi modification, which employs a more nucleophilic zinc carbenoid, can be effective.[3]
-
Ensure Efficient Stirring: In heterogeneous reactions involving the zinc-copper couple, vigorous stirring is necessary to maintain good contact between the reagents.
Metal-Catalyzed Cyclopropanation (e.g., Rhodium-catalyzed)
Question: My rhodium-catalyzed cyclopropanation with a diazo compound has stalled. What could be the problem?
Answer: Catalyst deactivation is a frequent issue in rhodium-catalyzed cyclopropanations. The highly reactive carbene intermediate can react with the catalyst itself, leading to an inactive species. To mitigate this, the slow addition of the diazo compound using a syringe pump is crucial. This maintains a low concentration of the carbene, minimizing catalyst deactivation and side reactions like dimerization of the diazo compound.
Question: I am observing significant byproduct formation in my metal-catalyzed cyclopropanation. What are the common side reactions?
Answer: Common byproducts in metal-catalyzed cyclopropanations with diazo compounds include:
-
Dimerization of the diazo compound: This leads to the formation of products like diethyl maleate and fumarate when using ethyl diazoacetate. Slow addition of the diazo compound can minimize this.
-
[3+2] Cycloaddition and C-H insertion: Diazocarbonyl compounds with two electron-withdrawing groups, such as diazomalonates, are prone to these side reactions.
-
Solvent participation: The solvent can sometimes react with the carbene intermediate. Choosing a non-coordinating and inert solvent is important.
Data Presentation: Quantitative Analysis of Reaction Parameters
The following tables summarize quantitative data on how different parameters can affect the yield of cyclopropanation reactions.
Table 1: Effect of Alkene Substitution on Simmons-Smith Cyclopropanation Yield
| Alkene Substrate | Product | Yield (%) |
| Cyclohexene | Norcarane | 50-60 |
| 1-Octene | 1-hexylcyclopropane | 65 |
| trans-4-Octene | trans-1,2-dipropylcyclopropane | 71 |
| 1-Methylcyclohexene | 1-Methylnorcarane | 85 |
Data compiled from various sources. Yields are representative and can vary based on specific reaction conditions.
Table 2: Comparison of Catalysts for the Cyclopropanation of Styrene with Ethyl Diazoacetate
| Catalyst | Yield (%) | Diastereomeric Ratio (trans:cis) |
| Rh₂(OAc)₄ | 59 | >97:3 |
| Cu(acac)₂ | - | - |
| Fe(TPP)Cl | Low | - |
| Engineered Myoglobin | up to 92 | >99:1 |
Data sourced from multiple studies.[4][5][6] Direct comparison may vary based on reaction conditions.
Table 3: Cyclopropanation of Various Alkenes with Ethyl Diazoacetate Catalyzed by Rh₂(OAc)₄
| Alkene | Product | Yield (%) |
| Styrene | Ethyl 2-phenylcyclopropane-1-carboxylate | 59 |
| 1-Hexene | Ethyl 2-butylcyclopropane-1-carboxylate | 75 |
| Cyclohexene | Ethyl bicyclo[4.1.0]heptane-7-carboxylate | 81 |
| 2,5-Dihydrofuran | Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate | 68 |
Yields are approximate and gathered from representative literature.[2][4]
Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation of (E)-Cinnamyl Alcohol
Materials:
-
Zinc dust (activated)
-
Copper(I) chloride
-
(E)-Cinnamyl alcohol
-
Diiodomethane
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Preparation of Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere, add zinc dust (2.0 eq) and copper(I) chloride (0.2 eq). Heat the mixture gently with a heat gun under vacuum until the copper(I) chloride turns from white to slightly yellow and then cools to room temperature.
-
Reaction Setup: To the freshly prepared zinc-copper couple, add anhydrous diethyl ether. Add a solution of (E)-cinnamyl alcohol (1.0 eq) in anhydrous diethyl ether.
-
Reagent Addition: Add diiodomethane (1.5 eq) dropwise to the stirred suspension at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate
Materials:
-
Dirhodium(II) acetate (Rh₂(OAc)₄)
-
Styrene
-
Ethyl diazoacetate (EDA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add styrene (1.0 eq) and anhydrous DCM.
-
Catalyst Addition: Add the dirhodium(II) acetate catalyst (0.1-1 mol%).
-
Slow Addition of Diazo Compound: Add a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over several hours using a syringe pump.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor for the disappearance of the starting material by TLC or GC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropane.
Visualizations
Caption: A general workflow for troubleshooting low conversion in cyclopropanation reactions.
Caption: A troubleshooting guide for common issues in Simmons-Smith cyclopropanation.
Caption: A troubleshooting workflow for metal-catalyzed cyclopropanation reactions.
References
- 1. Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly diastereo- and enantioselective olefin cyclopropanation via engineered myoglobin-based catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sas.rochester.edu [sas.rochester.edu]
Technical Support Center: Reactivity of Methyl 2-chloro-2-cyclopropylideneacetate
Welcome to the technical support center for Methyl 2-chloro-2-cyclopropylideneacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of solvent choice on the reactivity of this versatile building block. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of reactions that this compound undergoes, and how does solvent choice generally influence them?
A1: this compound is a highly reactive and versatile synthetic intermediate. The primary reactions it undergoes include:
-
Nucleophilic Substitution: The chloride can be displaced by various nucleophiles. The mechanism (SN1 vs. SN2) can be highly dependent on the solvent. Polar protic solvents can stabilize a potential carbocation intermediate, favoring an SN1 pathway, while polar aprotic solvents typically favor an SN2 mechanism.
-
Michael Addition (Conjugate Addition): As an α,β-unsaturated ester, it is an excellent Michael acceptor. The efficiency and regioselectivity of this reaction are influenced by the solvent's ability to stabilize the charged intermediates.
-
Domino Reactions: This compound can participate in multi-step, one-pot transformations, such as domino reactions with amidines to form complex heterocyclic structures like cyclobutene-annelated pyrimidinones.[1][2] Solvent polarity can affect the rate and yield of these cascade reactions.
-
Rearrangement Reactions: Under certain conditions, particularly those favoring carbocation formation (e.g., in polar protic solvents), rearrangements of the cyclopropyl ring may occur.
Q2: How does solvent polarity affect the rate of nucleophilic substitution on this compound?
A2: The effect of solvent polarity on nucleophilic substitution depends on the reaction mechanism (SN1 or SN2).
-
For an SN1-type reaction , which proceeds through a carbocation intermediate, increasing the solvent polarity (especially with polar protic solvents like water, methanol, or ethanol) will stabilize the charged intermediate and the transition state leading to it. This stabilization lowers the activation energy and thus increases the reaction rate.
-
For an SN2-type reaction , which is a concerted process, polar aprotic solvents (like DMSO, DMF, or acetonitrile) are generally preferred. These solvents can solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "bare" and more reactive. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, stabilizing it and reducing its nucleophilicity, which slows down the SN2 reaction.
Q3: We are observing low yields in our Michael addition of an indole to this compound. What role could the solvent be playing?
A3: Low yields in the Michael addition of indole could be due to several solvent-related factors:
-
Insufficient Reactant Solubility: Ensure that both the indole and this compound are fully dissolved in the chosen solvent.
-
Solvent-Nucleophile Interaction: If you are using a protic solvent, it may be hydrogen-bonding with the indole, reducing its nucleophilicity. Consider switching to a polar aprotic solvent.
-
Side Reactions: In highly polar or protic solvents, competing nucleophilic substitution at the chloro-position or solvolysis of the starting material might occur.
-
Catalyst Incompatibility: If you are using a Lewis acid catalyst, the solvent must be compatible. Coordinating solvents can compete with the substrate for binding to the Lewis acid, reducing its effectiveness. Non-coordinating polar aprotic solvents are often a good choice.
Troubleshooting Guides
Issue 1: Slow or Incomplete Nucleophilic Substitution
| Symptom | Possible Cause | Suggested Solution |
| Reaction is sluggish or stalls. | Incorrect solvent choice for the reaction mechanism. | If aiming for an SN2 reaction, ensure you are using a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile). If an SN1 pathway is desired, a polar protic solvent (e.g., ethanol, methanol, water) may be more effective. |
| Poor nucleophile solvation. | In polar protic solvents, strong hydrogen bonding can "cage" the nucleophile, reducing its reactivity. Switch to a polar aprotic solvent. | |
| Low reaction temperature. | While milder conditions are often preferred, some nucleophilic substitutions may require heating to overcome the activation energy. |
Issue 2: Formation of Multiple Products in Reactions with Nucleophiles
| Symptom | Possible Cause | Suggested Solution |
| A mixture of Michael addition and nucleophilic substitution products is observed. | Ambident reactivity of the substrate. | The choice of solvent can influence the regioselectivity. Less polar, aprotic solvents may favor Michael addition, while more polar, protic solvents might promote nucleophilic substitution, especially with hard nucleophiles. |
| Rearrangement products are detected. | The reaction conditions, particularly the use of highly polar and protic solvents, may be promoting the formation of a carbocation intermediate that can undergo rearrangement. Consider using a less polar solvent or adding a non-nucleophilic base to scavenge any generated acid. | |
| Solvolysis product is present. | If using a nucleophilic protic solvent (e.g., methanol, water), it can act as a competing nucleophile, leading to solvolysis. Switch to a non-nucleophilic solvent. |
Quantitative Data
The following table summarizes the expected impact of solvent on the yield of the domino reaction between this compound and amidines to form cyclobutene-annelated pyrimidinones, based on related studies.
| Solvent | Solvent Type | Expected Yield | Notes |
| Acetonitrile | Polar Aprotic | High | Generally a good solvent for this type of transformation, balancing solubility and reactivity. |
| Dichloromethane | Polar Aprotic | Moderate to High | Good solubility for many organic substrates. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Can be a good choice, but its lower polarity might affect reaction rates. |
| Ethanol | Polar Protic | Low to Moderate | May lead to side reactions and can solvate the amidine, reducing its nucleophilicity. |
| Toluene | Nonpolar | Low | Reactants may have poor solubility, and the nonpolar environment may not sufficiently stabilize intermediates. |
Experimental Protocols
Protocol 1: General Procedure for the Domino Reaction of Amidines with this compound
This protocol is based on the efficient one-step synthesis of 2,4-diazabicyclo[4.2.0]octa-1(6),2-dien-5-ones.[1][2]
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the amidine (1.0 eq.) in anhydrous acetonitrile.
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (1.2 eq.) to the solution and stir for 10 minutes at room temperature.
-
Addition of Electrophile: Slowly add a solution of this compound (1.1 eq.) in anhydrous acetonitrile to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 2: Lewis Acid Catalyzed Michael Addition of Indole to this compound
This is a general procedure adaptable for the conjugate addition of indoles to α,β-unsaturated systems.
-
Catalyst and Reactant Setup: To a solution of indole (1.0 eq.) in a dry, non-coordinating polar aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add a Lewis acid catalyst (e.g., InBr₃, 10 mol%).
-
Stirring: Stir the mixture at room temperature for 15 minutes.
-
Substrate Addition: Add this compound (1.2 eq.) to the reaction mixture.
-
Reaction Progress: Continue stirring at room temperature and monitor the reaction by TLC.
-
Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Visualizations
Caption: Overview of solvent-influenced reaction pathways for this compound.
Caption: Troubleshooting workflow for optimizing reactions involving this compound.
References
Technical Support Center: Temperature Control in Diels-Alder Reactions with Strained Alkenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diels-Alder reactions involving strained alkenes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in controlling a Diels-Alder reaction?
Temperature plays a crucial role in the delicate balance between reaction rate and product selectivity in a Diels-Alder reaction. Generally, higher temperatures increase the reaction rate but can negatively impact selectivity and product stability. Conversely, lower temperatures often favor the formation of the kinetic product, which is typically the endo isomer in reactions with cyclic dienes, due to favorable secondary orbital interactions in the transition state.[1][2][3]
Q2: How does alkene strain affect the reaction temperature requirements?
Strained alkenes, such as norbornene or cyclopropene derivatives, are often more reactive dienophiles due to the release of ring strain in the transition state. This increased reactivity can significantly lower the activation energy of the Diels-Alder reaction, often allowing the reaction to proceed at lower temperatures compared to their unstrained counterparts.[4][5] However, the high reactivity can also make the reaction highly exothermic, requiring careful temperature control to prevent side reactions.[6]
Q3: What is the difference between kinetic and thermodynamic control in the context of Diels-Alder reactions?
-
Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the major product is the one that forms the fastest (i.e., has the lowest activation energy).[7] In many Diels-Alder reactions, particularly with cyclic dienes, the endo product is the kinetically favored product.[1][3]
-
Thermodynamic Control: At higher temperatures, the Diels-Alder reaction can become reversible, a process known as the retro-Diels-Alder reaction.[7][8][9] Under these conditions, an equilibrium is established between the starting materials and the products. The product distribution will then favor the most thermodynamically stable isomer, which is often the exo product due to reduced steric hindrance.[1][2]
Q4: What is the retro-Diels-Alder reaction and when is it a concern?
The retro-Diels-Alder reaction is the reverse of the Diels-Alder reaction, where the cycloadduct breaks down into the original diene and dienophile.[8][9] This process is favored at higher temperatures.[7][9] The temperature at which the retro-Diels-Alder reaction becomes significant depends on the stability of the adduct. Adducts formed from aromatic dienes like furan, for instance, undergo retro-Diels-Alder at lower temperatures than those from non-aromatic dienes because the reaction regenerates a stable aromatic ring.[7] For adducts of strained alkenes, the stability will also depend on the relief of strain in the forward versus the reverse reaction.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Reaction temperature is too low. | While strained alkenes are reactive, some activation energy is still required. Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or NMR. |
| Reaction temperature is too high, leading to retro-Diels-Alder reaction. | If you observe initial product formation that then disappears over time, the retro-Diels-Alder reaction is likely occurring.[8][9] Reduce the reaction temperature and increase the reaction time. For thermally sensitive adducts, consider running the reaction at or below room temperature for an extended period. |
| The strained alkene is polymerizing. | Highly reactive strained alkenes can be prone to polymerization, especially at elevated temperatures. Use the lowest possible reaction temperature that still allows for a reasonable reaction rate. Consider using a radical inhibitor if polymerization is suspected.[10] |
| Incorrect solvent. | The choice of solvent can influence reaction rates. For some Diels-Alder reactions, polar solvents or even aqueous conditions can lead to rate acceleration. Experiment with a range of solvents with varying polarities. |
Issue 2: Poor endo/exo Selectivity
| Possible Cause | Troubleshooting Steps |
| Reaction temperature is too high, favoring the thermodynamic exo product. | To favor the kinetic endo product, run the reaction at a lower temperature.[3][7] This may require longer reaction times. |
| Equilibration is occurring. | If you are isolating a mixture of endo and exo isomers, it's possible that the reaction conditions are allowing for equilibration via the retro-Diels-Alder reaction.[7][8] To obtain the kinetic product, use milder conditions and shorter reaction times, and isolate the product as soon as the reaction is complete. |
| Steric hindrance. | In some cases, particularly with bulky substituents on the diene or dienophile, the exo product may be sterically favored even at lower temperatures. If high endo selectivity is required, you may need to redesign your substrates or consider using a Lewis acid catalyst, which can sometimes enhance endo selectivity.[2] |
Issue 3: Formation of Unexpected Side Products
| Possible Cause | Troubleshooting Steps |
| Rearrangement of the strained alkene or the product. | Strained systems can sometimes undergo rearrangements under thermal conditions. Carefully characterize all products to identify any unexpected isomers. If rearrangements are occurring, it is crucial to use the mildest possible reaction conditions. |
| Decomposition of starting materials or product. | At high temperatures, sensitive functional groups on the diene or dienophile may decompose. Run the reaction at a lower temperature and monitor for the appearance of degradation products. |
| Reaction with solvent. | Ensure the chosen solvent is inert under the reaction conditions. |
Data Presentation
The following tables provide examples of how temperature can influence the outcome of Diels-Alder reactions.
Table 1: Effect of Temperature on endo/exo Selectivity in the Dimerization of Cyclopentadiene
| Temperature (°C) | Reaction Time | endo:exo Ratio | Reference |
| 23 | - | endo only | [7] |
| 200 | ~48 hours | 4:1 | [7] |
Table 2: Temperature-Dependent Retro-Diels-Alder of Furan-Maleimide Adducts
| Isomer | Retro-Diels-Alder Temperature (°C) | Reference |
| endo | ~100 | [11] |
| exo | >110 | [11] |
Experimental Protocols
Protocol 1: General Procedure for a Temperature-Controlled Diels-Alder Reaction with a Strained Alkene (e.g., Norbornene Derivative)
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the diene (1.0 equivalent) in a suitable solvent (e.g., toluene, xylene, or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Dienophile: Add the strained alkene (1.0 - 1.2 equivalents) to the solution. If the reaction is known to be highly exothermic, the dienophile should be added portion-wise or as a solution via a dropping funnel, while monitoring the internal temperature.
-
Temperature Control:
-
For Kinetic Control (favoring the endo product): Cool the reaction mixture to the desired low temperature (e.g., 0°C or -78°C) using an ice bath or a dry ice/acetone bath before adding the dienophile. Allow the reaction to stir at this temperature until completion.
-
For Thermodynamic Control (favoring the exo product): Heat the reaction mixture to a specific temperature (e.g., 80-150°C) using an oil bath and a temperature controller. Monitor the reaction closely, as prolonged heating can lead to the retro-Diels-Alder reaction and potential decomposition.[8][9]
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for analysis by ¹H NMR or GC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization, column chromatography, or distillation.
-
Characterization: Characterize the product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the yield and the endo/exo ratio.
Mandatory Visualizations
References
- 1. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diels-Alder reactivities of strained and unstrained cycloalkenes with normal and inverse-electron-demand dienes: activation barriers and distortion/interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sciforum.net [sciforum.net]
- 11. researchgate.net [researchgate.net]
"preventing rearrangement of cyclopropylidene intermediates"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopropylidene intermediates. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you manage and prevent the undesired rearrangement of these highly reactive species in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a cyclopropylidene intermediate and why does it tend to rearrange?
A cyclopropylidene is a carbene species featuring a divalent carbon atom within a three-membered ring. This structure is highly strained and electronically unstable. The primary rearrangement pathway is a ring-opening electrocyclic reaction to form an allene. This process, often referred to as a Doering–LaFlamme–Skattebøl type rearrangement, is typically thermodynamically favorable as it relieves the significant ring strain of the cyclopropylidene.[1][2]
Q2: What are the main factors that influence the rearrangement to an allene?
Several factors can promote the rearrangement of cyclopropylidene to an allene:
-
Temperature: Higher temperatures provide the necessary activation energy for the ring-opening process. Low-temperature conditions can often favor trapping the carbene before it rearranges.[3]
-
Substituents: Electron-donating groups on the cyclopropane ring can lower the energy barrier for allene formation.[1]
-
Intermediate Type (Carbene vs. Carbenoid): "Free" carbenes, often generated photochemically or from diazo compounds without a metal catalyst, are highly reactive and prone to rearrangement. In contrast, "carbenoids" are metal-complexed carbene species. The metal coordination can stabilize the intermediate, reducing its propensity to rearrange and favoring transfer to a substrate.[3][4]
Q3: How can I trap a cyclopropylidene intermediate to prevent rearrangement?
Trapping involves intercepting the cyclopropylidene with another molecule before it has a chance to rearrange.[5] This is typically achieved by having a high concentration of a "carbene trap," such as an electron-rich alkene, present in the reaction mixture. The cyclopropylidene will react with the alkene to form a spiropentane structure, confirming its transient existence. The success of trapping depends on the relative rates of the trapping reaction versus the rearrangement.[3]
Q4: Are there alternatives to diazo compounds for generating cyclopropylidenes that are less prone to rearrangement?
Yes, the use of gem-dihaloalkanes as carbene precursors, particularly in combination with transition metal catalysts like cobalt, is a robust strategy.[6][7] This method often generates a metal-carbenoid species that is more stable than a free carbene. These carbenoids are less susceptible to rearrangement and competing side reactions like 1,2-hydride shifts, leading to higher yields of the desired cyclopropanated products.[7][8]
Troubleshooting Guide
Problem: My reaction is yielding primarily allenes instead of the desired cyclopropane product.
-
Possible Cause 1: Reaction Temperature is Too High. The rearrangement is an intramolecular process with a specific activation energy. High temperatures may be favoring this pathway over the desired intermolecular reaction.
-
Possible Cause 2: Formation of a "Free" Carbene. If your precursor (e.g., a tosylhydrazone salt or a diazoalkane without a suitable catalyst) generates a free, uncomplexed cyclopropylidene, rearrangement is often the dominant pathway.
-
Solution: Switch to a carbenoid-based approach. Use a transition metal catalyst (e.g., complexes of Co, Cu, Rh, or Cr) that can form a metal-carbenoid intermediate.[6][9] Generating the intermediate from a gem-dihaloalkane with a reducing metal or an organolithium reagent can also form a more stable carbenoid species.[2]
-
-
Possible Cause 3: Substrate Effects. Your substrate may contain substituents that electronically accelerate the rearrangement.
-
Solution: If modifying the substrate is not possible, focus on overwhelming the rearrangement kinetically. Use a high concentration of the trapping agent (e.g., the alkene to be cyclopropanated) and ensure the cyclopropylidene precursor is added slowly to maintain its low concentration, thereby favoring the bimolecular trapping reaction over the unimolecular rearrangement.
-
Visual Guide: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting unexpected allene formation.
Caption: Troubleshooting flowchart for minimizing allene formation.
Data Hub: Influence of Reaction Conditions
The choice of precursor and catalyst system dramatically impacts the product distribution. The following table summarizes yields for cyclopropanation reactions under different conditions, highlighting strategies to avoid rearrangement.
| Precursor | Catalyst / Conditions | Substrate | Desired Product Yield | Rearrangement Product Yield | Reference |
| gem-Dichloroalkane | (OIP)CoBr₂ Complex, Zn, Amine Reductant | Styrene | 90% | Not Reported (Implied Low) | [8] |
| gem-Dibromocyclopropane | Methyllithium (MeLi), -78 °C to 0 °C | (No external trap) | Allene (Major Product) | N/A (Rearrangement is the goal) | [1][2] |
| Diazo Compound | Chiral Transition Metal Complexes (General) | Various Alkenes | Varies (High) | Varies (Generally Low) | [7] |
| gem-Dichloroalkane | Co Catalyst, Photoredox Co-catalyst, Visible Light | Electron-rich and deficient alkenes | High Yields | Not Reported (Implied Low) | [7] |
Experimental Protocols
Protocol: Cobalt-Catalyzed Asymmetric Cyclopropanation Using a gem-Dichloroalkane Precursor
This protocol is adapted from methodologies that utilize gem-dichloroalkanes as robust carbene surrogates to avoid the hazards of diazo compounds and suppress rearrangement.[7][8]
Objective: To synthesize a chiral cyclopropane from an alkene and a gem-dichloroalkane, minimizing the formation of rearrangement byproducts.
Materials:
-
Cobalt(II) bromide (CoBr₂)
-
Oxazoline iminopyridine (OIP) ligand
-
Alkene (e.g., Styrene)
-
gem-Dichloroalkane (e.g., 1,1-dichloroethane)
-
Zinc powder (Zn) as a reductant
-
Tertiary amine (e.g., triethylamine) or other reductant
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Inert atmosphere apparatus (Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation:
-
In an inert atmosphere glovebox, combine CoBr₂ and the OIP ligand in a 1:1 molar ratio in an oven-dried flask.
-
Add anhydrous THF and stir the mixture at room temperature for 1-2 hours to form the (OIP)CoBr₂ complex.
-
-
Reaction Setup:
-
To the flask containing the pre-formed catalyst, add the alkene (1.0 equivalent).
-
Add zinc powder (2.0 equivalents).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature, depending on substrate reactivity).
-
-
Initiation and Reaction:
-
Slowly add a solution of the gem-dichloroalkane (1.5 equivalents) and the tertiary amine reductant (1.5 equivalents) in THF to the reaction mixture via syringe pump over several hours. Slow addition is critical to maintain a low concentration of the reactive intermediate.
-
Allow the reaction to stir at the specified temperature for 12-24 hours, monitoring progress by TLC or GC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, quench by pouring the mixture into a separatory funnel containing a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclopropane.
-
Visual Guides: Reaction Pathways
The Competing Fates of a Cyclopropylidene
This diagram illustrates the fundamental challenge: the reactive cyclopropylidene intermediate can either be trapped in a desired productive reaction or undergo a rapid, often irreversible, rearrangement.
Caption: Competing pathways for a cyclopropylidene intermediate.
Precursor Strategy and Intermediate Control
The choice of precursor directly influences the nature of the reactive intermediate, which is a key control point for preventing rearrangement.
Caption: Impact of precursor choice on intermediate stability.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Doering–LaFlamme allene synthesis - Wikipedia [en.wikipedia.org]
- 3. Probing the alkylidene carbene–strained alkyne equilibrium in polycyclic systems via the Fritsch–Buttenberg–Wiechell rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of Mechanism Chemi [employees.csbsju.edu]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of Methyl 2-chloro-2-cyclopropylideneacetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Methyl 2-chloro-2-cyclopropylideneacetate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses potential issues encountered during the two main stages of the synthesis: the formation of the intermediate, Trimethyl 2-chloro-2-cyclopropylidenorthoacetate, and its subsequent conversion to the final product, this compound.
Part A: Synthesis of Trimethyl 2-chloro-2-cyclopropylidenorthoacetate
Q1: We are observing a significant exotherm upon adding potassium hydroxide to methanol, leading to difficulties in temperature control in our large-scale reactor. How can we manage this?
A1: The dissolution of potassium hydroxide in methanol is highly exothermic.[1][2] On a large scale, the reduced surface-area-to-volume ratio of the reactor makes heat dissipation less efficient, which can lead to localized boiling or a runaway reaction.
Troubleshooting Steps:
-
Slow Addition: Add the potassium hydroxide pellets or flakes to the methanol in portions, allowing the temperature to stabilize between additions.
-
Enhanced Cooling: Ensure your reactor's cooling system (e.g., cooling jacket, external heat exchanger) is operating at maximum capacity before and during the addition.
-
Pre-chilled Solvent: Consider pre-chilling the methanol before the addition of potassium hydroxide.
-
Agitation: Maintain vigorous and efficient stirring to prevent the formation of hot spots.[3]
Q2: During the aqueous workup and ether extraction, we are experiencing persistent emulsions, making phase separation slow and inefficient. What are the best practices to avoid or break these emulsions at scale?
A2: Emulsion formation is a common issue in large-scale liquid-liquid extractions, especially when transitioning from gentle lab-scale shaking to more vigorous industrial mixing.[4][5][6]
Troubleshooting Steps:
-
Gentle Mixing: In your extractor, opt for a lower mixing speed or fewer mixing cycles to minimize the energy input that creates emulsions.
-
Brine Wash: After the initial water dilution, washing the combined ether phases with a saturated brine solution can help break emulsions by increasing the ionic strength of the aqueous phase.[4][7]
-
Phase Separation Aids: Consider adding a small amount of a different organic solvent to alter the properties of the separation and break the emulsion.[4]
-
Centrifugation: For particularly stubborn emulsions, a continuous centrifuge can be an effective, albeit equipment-intensive, solution for phase separation.[4]
-
Temperature Adjustment: Modifying the temperature of the mixture can alter the densities of the phases and may aid in separation.[5]
Q3: The yield of the intermediate, Trimethyl 2-chloro-2-cyclopropylidenorthoacetate, is significantly lower than the reported 39-41% upon scale-up. What are the likely causes?
A3: A drop in yield during scale-up can be attributed to several factors.
Troubleshooting Steps:
-
Incomplete Reaction: The reaction requires a prolonged period at 85°C (16-18 hours).[7] Ensure that the internal temperature of the large reactor is maintained consistently and that there are no cold spots due to inefficient mixing.
-
Inefficient Extraction: With larger volumes, the efficiency of each extraction step can decrease. Ensure adequate mixing time during each extraction and allow sufficient time for phase separation. Consider an additional extraction if necessary.
-
Loss During Workup: Ensure all transfers between vessels are quantitative. Account for losses in transfer lines and pumps.
-
Side Reactions: At higher temperatures maintained for extended periods, the potential for side reactions increases. Ensure the temperature does not exceed the specified 85°C.
Part B: Synthesis of this compound
Q1: We are observing a decrease in the catalytic activity of the ion-exchange resin over time when running the process continuously in a packed-bed reactor. What could be the cause?
A1: The deactivation of ion-exchange resins in a continuous process can be due to several factors.
Troubleshooting Steps:
-
Resin Fouling: Impurities in the starting material or byproducts from the reaction can coat the active sites of the resin.[8] Ensure the starting material, Trimethyl 2-chloro-2-cyclopropylidenorthoacetate, is of high purity.
-
Channeling: In a packed-bed reactor, the liquid may form channels, leading to inefficient contact with the catalyst bed.[8] This can be caused by improper packing of the resin. Ensure the resin is packed uniformly.
-
Thermal Degradation: Although this reaction is run at room temperature, ensure there are no significant exotherms within the catalyst bed that could lead to localized heating and degradation of the resin.
-
Flow Rate: An excessively high flow rate may not allow for sufficient residence time for the reaction to occur, leading to lower conversion.[8]
Q2: The filtration of the ion-exchange resin after the reaction is slow and clogs our filters at a larger scale. How can we improve this step?
A2: Scaling up filtration can present challenges with fine particles or viscous solutions.
Troubleshooting Steps:
-
Filter Aid: Use a filter aid such as celite to create a more porous filter cake and improve filtration speed.
-
Larger Filter Surface Area: Ensure the surface area of your filtration equipment is appropriately sized for the scale of your reaction.
-
Pressure or Vacuum Filtration: Utilize a pressure filter or a vacuum filter to increase the filtration rate.
-
Settling and Decantation: Allow the resin to settle after the reaction and decant the majority of the liquid before filtration.
Data Presentation
Table 1: Reactants and Stoichiometry for the Synthesis of Trimethyl 2-chloro-2-cyclopropylidenorthoacetate
| Reactant | CAS No. | Molecular Weight ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| 1-chloro-1-(trichloroethenyl)cyclopropane | 40.0 | 0.19 | 1.0 | ||
| Potassium Hydroxide | 120 | ||||
| Methanol |
Table 2: Reaction Conditions and Yield for the Synthesis of Trimethyl 2-chloro-2-cyclopropylidenorthoacetate
| Parameter | Value |
| Temperature | 85°C |
| Reaction Time | 16-18 hours |
| Product Yield | 14.5-15.4 g (39-41%) |
| Boiling Point | 103-105°C (20 mm) |
Table 3: Reactants and Stoichiometry for the Synthesis of this compound
| Reactant | CAS No. | Molecular Weight ( g/mol ) | Amount (g) | Moles |
| Trimethyl 2-chloro-2-cyclopropylidenorthoacetate | 11.0 | 0.057 | ||
| Strongly Acidic Ion-Exchange Resin | 3.5 | |||
| Methylene Chloride | 60 mL |
Table 4: Reaction Conditions and Yield for the Synthesis of this compound
| Parameter | Value |
| Temperature | Room Temperature |
| Reaction Time | 12 hours |
| Product Yield | 6.2-6.7 g (74-80%) |
| Boiling Point | 95-97°C (10 mm) |
Experimental Protocols
Part A: Synthesis of Trimethyl 2-chloro-2-cyclopropylidenorthoacetate[7]
-
Reaction Setup: A 1-L, two-necked, round-bottomed flask is equipped with a mechanical stirrer and a reflux condenser.
-
Charging Reactants: The flask is charged with 40.0 g (0.19 mol) of 1-chloro-1-(trichloroethenyl)cyclopropane, 120 g of potassium hydroxide, and 300 mL of methanol.
-
Reaction: The mixture is stirred for 16–18 hours in an oil bath at 85°C.
-
Workup - Quenching: After the solution is cooled to room temperature, it is diluted with 1 L of ice water.
-
Workup - Extraction: The mixture is then transferred to a 3-L separatory funnel and extracted with three 200-mL portions of ether.
-
Workup - Washing: The combined ether phases are washed with three 150-mL portions of saturated brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed from the filtrate by distillation at atmospheric pressure, and the residue is distilled through a short-path column under vacuum to yield 14.5–15.4 g (39–41%) of trimethyl 2-chloro-2-cyclopropylidenorthoacetate (boiling point 103–105°C at 20 mm).
Part B: Synthesis of this compound[7]
-
Reaction Setup: A 250-mL, one-necked, round-bottomed flask is used.
-
Charging Reactants: The flask is charged with 60 mL of methylene chloride, 3.5 g of a strongly acidic ion-exchange resin, and 11.0 g (0.057 mol) of trimethyl 2-chloro-2-cyclopropylidenorthoacetate.
-
Reaction: The mixture is stirred for 12 hours at room temperature.
-
Workup - Filtration: The ion-exchange resin is removed by filtration and washed with three 10-mL portions of methylene chloride.
-
Workup - Drying: The combined organic solutions are dried over anhydrous magnesium sulfate and filtered.
-
Purification: The solvent is removed by distillation at atmospheric pressure. The residue is then distilled through a short-path column under reduced pressure to give 6.2–6.7 g (74–80%) of this compound (boiling point 95–97°C at 10 mm).
Visualizations
Caption: Experimental workflow for the two-part synthesis.
Caption: Troubleshooting decision tree for scale-up issues.
References
- 1. Sodium hydroxide - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. amarequip.com [amarequip.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 6. Common Problems In Solvent Extraction Systems - Tiei liquid/liquid mixing and separation Liquid Liquid Extraction Equipment [tyextractor.com]
- 7. Synthesis of Methyl 2-chloro-2-cyclopropylidenacetate - Chempedia - LookChem [lookchem.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 2-chloro-2-cyclopropylideneacetate and Methyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of Methyl 2-chloro-2-cyclopropylideneacetate and methyl acrylate, two important reagents in organic synthesis. Understanding their distinct reactivity profiles is crucial for selecting the appropriate building block for the synthesis of complex molecules and novel therapeutic agents. This document summarizes key reactivity differences, supported by experimental data, and provides detailed experimental protocols for relevant transformations.
Executive Summary
This compound and methyl acrylate both serve as valuable synthons in organic chemistry, yet their reactivity is governed by distinct electronic and steric factors. Methyl acrylate is a classic Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. Its reactivity is primarily dictated by the electron-withdrawing nature of the ester group, which polarizes the carbon-carbon double bond.
In contrast, this compound presents a more complex reactivity profile. As a vinyl halide, it is generally less reactive towards nucleophilic attack at the double bond compared to the activated alkene of methyl acrylate. The presence of the chlorine atom and the unique electronic properties of the cyclopropylidene group significantly influence its behavior in chemical reactions. While it can undergo Michael-type additions, it also participates in nucleophilic substitution reactions at the chlorinated carbon.
Reactivity Comparison: A Data-Driven Overview
The following sections detail the comparative reactivity of these two compounds in key reaction classes.
Nucleophilic Addition (Michael Addition)
Methyl acrylate is highly susceptible to Michael addition. The electron-withdrawing ester group makes the β-carbon electrophilic and prone to attack by soft nucleophiles.
This compound can also act as a Michael acceptor. However, the interplay of the chloro and cyclopropylidene substituents modulates the electrophilicity of the β-carbon.
Table 1: Comparison of Michael Addition Reactivity
| Nucleophile | Reagent | Conditions | Product | Yield (%) |
| Indole | This compound | Lewis Acid | Methyl 2-chloro-2-[1-(1H-indol-3-yl)cyclopropyl]acetate | - |
| Various Amines | Methyl Acrylate | Base catalyst | β-amino esters | High |
Nucleophilic Substitution
A key difference in reactivity lies in the susceptibility of this compound to nucleophilic substitution at the vinylic carbon, a reaction not observed with methyl acrylate under typical conditions.
Table 2: Nucleophilic Substitution Reactivity
| Nucleophile | Reagent | Conditions | Product | Yield (%) |
| Sodium Azide | Methyl 2-chloro-2-[1-(1H-indol-3-yl)cyclopropyl]acetate | Phase Transfer Catalysis | Methyl 2-azido-2-[1-(1H-indol-3-yl)cyclopropyl]acetate | - |
Note: Specific yield data for the reactions of this compound were not available in the cited literature, but the reactions were reported to proceed successfully.
Experimental Protocols
Synthesis of Methyl 2-chloro-2-[1-(1H-indol-3-yl)cyclopropyl]acetate
Experimental Workflow:
Caption: Michael addition of indole to this compound.
Procedure: To a solution of this compound in a suitable solvent, indole and a Lewis acid catalyst are added. The reaction mixture is stirred at an appropriate temperature until completion. The product, Methyl 2-chloro-2-[1-(1H-indol-3-yl)cyclopropyl]acetate, is then isolated and purified using standard techniques such as column chromatography.
Synthesis of Methyl 2-azido-2-[1-(1H-indol-3-yl)cyclopropyl]acetate
Experimental Workflow:
Caption: Nucleophilic substitution of the chloro group with azide.
Procedure: Methyl 2-chloro-2-[1-(1H-indol-3-yl)cyclopropyl]acetate is reacted with sodium azide in the presence of a phase transfer catalyst. The reaction is typically carried out in a biphasic solvent system. After the reaction is complete, the organic layer is separated, washed, dried, and concentrated. The resulting azido compound is then purified.
Mechanistic Insights
The distinct reactivity of the two compounds can be attributed to the following:
-
Methyl Acrylate: The conjugated system allows for efficient delocalization of the negative charge in the intermediate formed during Michael addition, thus favoring this reaction pathway.
-
This compound:
-
Nucleophilic Addition: The cyclopropylidene group, with its inherent strain and unique electronic properties, influences the electrophilicity of the double bond.
-
Nucleophilic Substitution: The presence of the chlorine atom on the sp² hybridized carbon makes it a site for nucleophilic attack, although this is generally less favorable than on an sp³ carbon. The reaction likely proceeds through an addition-elimination or a direct displacement mechanism, which is less common for vinylic halides but can be facilitated by the specific substitution pattern of this molecule.
-
Conclusion
A Comparative Guide to Cyclopropanation Agents for Electron-Deficient Alkenes
For Researchers, Scientists, and Drug Development Professionals
The construction of cyclopropane rings on electron-deficient alkenes is a cornerstone of modern synthetic chemistry, providing access to a diverse array of valuable building blocks for pharmaceuticals and agrochemicals. The selection of an appropriate cyclopropanation agent is critical and often depends on the specific substrate, desired stereoselectivity, and scalability of the reaction. This guide provides an objective comparison of the leading methods, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic challenges.
Performance Comparison of Key Cyclopropanation Methods
The following table summarizes the performance of several widely used cyclopropanation agents for electron-deficient alkenes, focusing on yield, diastereoselectivity (d.r.), and enantioselectivity (ee).
| Method | Reagent/Catalyst | Substrate Example | Yield (%) | d.r. (trans:cis) | ee (%) | Key Features |
| Organocatalysis | Chiral Diaryliodonium Salt / Amine Base | α,β-Unsaturated Aldehyde | 60-80 | >25:1 | 93-99 | High enantioselectivity for aldehydes; metal-free conditions.[1] |
| Corey-Chaykovsky | Dimethylsulfoxonium Methylide | Chalcone | ~80 | N/A | N/A | Effective for enones; proceeds via Michael-initiated ring closure (MIRC).[2] |
| Modified Simmons-Smith | Et₂Zn, CF₃COOH, CH₂I₂ | Unfunctionalized Enone | Good | N/A | N/A | Overcomes the low reactivity of classical Simmons-Smith with electron-deficient alkenes.[3] |
| Rhodium Catalysis | Rh₂(S-TCPTAD)₄ / Vinyldiazoacetate | Acrylate | 75-89 | >95:5 | 95-98 | Highly effective for asymmetric cyclopropanation of acrylates and acrylamides.[4] |
| Nickel Catalysis | Ni(cod)₂ / Ligand / Allylic Carbonate | Cyclopropanol | Moderate-Good | N/A | N/A | Catalytic approach for ring-opening allylation of cyclopropanols to form functionalized ketones.[5] |
| Chiral Sulfide Catalysis | Camphor-derived Thioacetal / Metal Catalyst / Diazo Compound | Enone | High | N/A | High | Provides high levels of enantioselectivity in the cyclopropanation of enones.[6][7] |
Experimental Protocols
Detailed methodologies for the key cyclopropanation reactions are provided below to facilitate their implementation in a laboratory setting.
Organocatalytic Asymmetric Cyclopropanation of α,β-Unsaturated Aldehydes
This protocol is adapted from a procedure utilizing a chiral diphenylprolinol TMS ether catalyst.[8]
Materials:
-
α,β-Unsaturated aldehyde (1.0 equiv)
-
Bromomalonate (1.2 equiv)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%)
-
2,6-Lutidine (1.1 equiv)
-
Chloroform (CHCl₃)
Procedure:
-
To a solution of the α,β-unsaturated aldehyde in chloroform, add the chiral diphenylprolinol TMS ether catalyst.
-
Add 2,6-lutidine to the mixture.
-
Finally, add the bromomalonate and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is purified by column chromatography on silica gel.
Corey-Chaykovsky Cyclopropanation of an Enone
This "instant methylide" modification provides a convenient and rapid procedure for the cyclopropanation of electron-deficient alkenes.[2]
Materials:
-
α,β-Unsaturated ketone (enone) (1.0 equiv)
-
Trimethylsulfoxonium iodide (Me₃S(O)I) (1.2 equiv)
-
Potassium tert-butoxide (KOt-Bu) or Sodium Hydride (NaH) (1.2 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a stable, dry, equimolar mixture of trimethylsulfoxonium iodide and the base (KOt-Bu or NaH).
-
Dissolve the enone substrate in DMSO.
-
Add the pre-mixed sulfoxonium salt-base mixture to the DMSO solution of the enone.
-
Stir the resulting mixture at room temperature for approximately 1 hour or heat to 50-60 °C for about 15-20 minutes.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
The organic layer is then dried and concentrated, and the crude product can be purified by column chromatography if necessary.
Modified Simmons-Smith Reaction for Electron-Deficient Alkenes
This procedure utilizes a more nucleophilic zinc carbenoid, enabling the cyclopropanation of unfunctionalized and electron-deficient alkenes.[3][9]
Materials:
-
Diethylzinc (Et₂Zn) (2.0 equiv)
-
Trifluoroacetic acid (TFA) (2.0 equiv)
-
Diiodomethane (CH₂I₂) (2.0 equiv)
-
Electron-deficient alkene (1.0 equiv)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Under a nitrogen atmosphere, dissolve diethylzinc in dichloromethane and cool the solution to 0 °C.
-
Slowly add a solution of trifluoroacetic acid in dichloromethane. A white slurry will form. Stir vigorously at room temperature for 2 hours until gas evolution ceases.
-
Cool the mixture to -10 °C and add a solution of diiodomethane in dichloromethane dropwise. Stir until the mixture becomes clear.
-
At -10 °C, add a solution of the electron-deficient alkene in dichloromethane.
-
Allow the reaction to warm to room temperature slowly and stir for 12 hours.
-
Quench the reaction by pouring it into a solution of sodium bicarbonate and EDTA, followed by the addition of an ammonium chloride solution to dissolve any precipitate.
-
Separate the organic phase, and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, dry over a suitable drying agent, and concentrate to obtain the crude product, which can be purified by column chromatography.
Visualizing the Selection Process
The choice of a cyclopropanation agent is a multi-faceted decision. The following diagram illustrates a logical workflow for selecting the most appropriate method based on the substrate and desired outcome.
Caption: A decision-making workflow for selecting a suitable cyclopropanation agent.
This guide provides a starting point for navigating the diverse landscape of cyclopropanation reactions for electron-deficient alkenes. The optimal choice will always be a function of the specific synthetic problem at hand, and empirical validation is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel-Catalyzed Ring-Opening Allylation of Cyclopropanols via Homoenolate [organic-chemistry.org]
- 6. Catalytic asymmetric cyclopropanation of electron deficient alkenes mediated by chiral sulfides - Chemical Communications (RSC Publishing) DOI:10.1039/A704214K [pubs.rsc.org]
- 7. Catalytic asymmetric cyclopropanation of electron deficient alkenes mediated by chiral sulfides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 9. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
A Comparative Guide to the Cycloaddition Reactions of Methyl 2-chloro-2-cyclopropylideneacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of Methyl 2-chloro-2-cyclopropylideneacetate in [4+2] cycloaddition reactions, with a focus on its reactivity with electron-rich dienes such as furans. For comparative purposes, the well-established and highly reactive dienophile, Dimethyl acetylenedicarboxylate (DMAD), is used as a benchmark. This document summarizes key experimental data, provides detailed reaction protocols, and presents mechanistic pathways to offer a comprehensive overview for researchers in organic synthesis and drug development.
Performance Comparison of Dienophiles in [4+2] Cycloadditions with Furans
The reactivity of a dienophile in a Diels-Alder reaction is a critical factor in determining the efficiency and outcome of the cycloaddition. Below is a comparison of product yields for cycloadditions of this compound and Dimethyl acetylenedicarboxylate with furan and substituted furans.
Data Presentation
Table 1: Cycloaddition of this compound with Various Furans
| Diene (Furan Derivative) | Product(s) | Yield (%) |
| Furan | endo/exo-11a | 85 |
| 2-Methylfuran | endo/exo-11b | 95 |
| 2,5-Dimethylfuran | endo/exo-11c | 98 |
| 2-Bromofuran | endo/exo-11d | 65 |
Data sourced from a study on the Diels-Alder reactions of this compound with electron-rich dienes.
Table 2: Cycloaddition of Dimethyl acetylenedicarboxylate (DMAD) with Furan
| Reaction Conditions | Product(s) | Yield (%) |
| Room Temperature | Monoadduct (1) and Diadducts (4 & 5) | Not specified |
| 100°C | Monoadduct (1) and Diadducts (7 & 9) | 4.3 (7) and 27.0 (9) |
| Microwave Irradiation with AlCl₃/CH₂Cl₂ | Monoadduct | High |
Data compiled from studies on the Diels-Alder reaction of furan with DMAD, which can form both mono- and subsequent diadducts depending on the reaction temperature.[1][2]
Mechanistic Insights
The [4+2] cycloaddition, or Diels-Alder reaction, is a concerted pericyclic reaction that proceeds through a cyclic transition state. The reaction involves the overlap of the 4π-electron system of the diene with the 2π-electron system of the dienophile to form a six-membered ring.
Proposed [4+2] Cycloaddition Mechanism
The reaction between this compound and a furan derivative is proposed to follow a concerted [4+2] cycloaddition pathway. The diene (furan) approaches the dienophile (cyclopropylideneacetate) in a conformation that allows for the simultaneous formation of two new sigma bonds.
References
Computational Analysis of Transition States in Cycloaddition Reactions of Cyclopropylideneacetates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of computational methods for studying the transition states of reactions involving cyclopropylideneacetates, with a focus on Methyl 2-chloro-2-cyclopropylideneacetate. Due to the limited specific computational data on this molecule, this guide draws parallels from closely related and well-studied allenic and ketene systems, particularly in the context of [2+2] cycloaddition reactions. The principles and methodologies discussed are directly applicable to the computational investigation of this compound.
Introduction to Computational Analysis of Cyclopropylideneacetate Reactions
This compound is a reactive intermediate of significant interest in organic synthesis. Its strained three-membered ring and allene-like functionality suggest a rich and complex reactivity profile, particularly in cycloaddition reactions. Understanding the transition states of these reactions is crucial for predicting product distributions, reaction rates, and for the rational design of novel synthetic methodologies.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms and characterizing transient species like transition states.[1][2] This guide compares the performance of various DFT functionals and other computational methods in the analysis of a representative reaction: the [2+2] cycloaddition of a cyclopropylideneacetate with an alkene.
Comparison of Computational Methods for Transition State Analysis
The choice of computational method can significantly impact the accuracy of predicted activation energies and transition state geometries. Here, we compare several commonly employed DFT functionals for their performance in studying pericyclic reactions, which are analogous to the cycloadditions of cyclopropylideneacetates.
Table 1: Comparison of DFT Functionals for Activation Energy Calculations in Pericyclic Reactions
| Computational Method | Mean Absolute Deviation (MAD) for Activation Barriers (kcal/mol) | Key Strengths & Weaknesses |
| B3LYP/6-31G | 1.5 - 2.4[3][4] | Strengths: Widely used, good performance for reaction enthalpies.[4] Weaknesses: Can underestimate activation barriers. |
| M06-2X/6-31+G(d,p) | 1.1[1][2] | Strengths: Excellent overall performance for activation barriers and non-covalent interactions.[1][5] Weaknesses: Can be more computationally expensive. |
| MPW1K/6-31G | 1.1 - 2.1[3][6] | Strengths: Specifically parameterized for kinetics, performs well for activation barriers.[3][4] Weaknesses: Shows larger errors for reaction energetics.[3][4] |
| CBS-QB3 | 2.3[6] | Strengths: A high-accuracy composite method, often used as a benchmark. Weaknesses: Computationally very demanding. |
Data is based on performance for a standard set of hydrocarbon pericyclic reactions, which serve as a good model for the cycloaddition of cyclopropylideneacetates.
Experimental Protocols: A Guide to Computational Transition State Analysis
The following section outlines a typical workflow for the computational analysis of a transition state, for instance, in a [2+2] cycloaddition reaction of this compound with ethylene.
3.1. Geometry Optimization
The first step involves finding the minimum energy structures of the reactants, products, and a guess for the transition state geometry. This is typically performed using a DFT method, for example, B3LYP with the 6-31G(d) basis set. For the transition state, a variety of search algorithms can be employed, such as the Berny algorithm, often starting from a geometry that is an interpolation between reactants and products.
3.2. Frequency Calculations
Once stationary points are located, frequency calculations are performed at the same level of theory. This serves two purposes:
-
To characterize the nature of the stationary point. A minimum energy structure (reactant or product) will have all real (positive) vibrational frequencies. A first-order saddle point, which corresponds to a transition state, will have exactly one imaginary frequency.
-
To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are necessary for calculating activation enthalpies and free energies.
3.3. Intrinsic Reaction Coordinate (IRC) Calculations
To confirm that a located transition state connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed.[7] This calculation follows the reaction path downhill from the transition state in both directions, ideally leading to the reactant and product wells on the potential energy surface.
3.4. Single-Point Energy Refinement
For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more robust level of theory, such as a larger basis set (e.g., 6-311+G(d,p)) or a more accurate method (e.g., M06-2X or a composite method like CBS-QB3).
Visualization of Computational Workflow and Reaction Pathway
The following diagrams, generated using the DOT language, illustrate a typical computational workflow and a representative reaction pathway.
Caption: A typical workflow for computational transition state analysis.
Caption: A simplified [2+2] cycloaddition reaction pathway.
References
- 1. Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Activation energies of pericyclic reactions: performance of DFT, MP2, and CBS-QB3 methods for the prediction of activation barriers and reaction energetics of 1,3-dipolar cycloadditions, and revised activation enthalpies for a standard set of hydrocarbon pericyclic reactions. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
Navigating Stereochemical Frontiers: A Comparative Guide to Chiral Auxiliary-Mediated Reactions with Methyl 2-Chloro-2-cyclopropylideneacetate
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of asymmetric synthesis, the quest for precise stereochemical control remains a paramount objective. Methyl 2-chloro-2-cyclopropylideneacetate, a highly functionalized and reactive building block, presents both unique opportunities and challenges for the stereoselective construction of complex molecular architectures. This guide provides a comparative analysis of potential stereochemical outcomes in reactions involving this versatile substrate and established chiral auxiliaries.
Due to a scarcity of direct literature precedents for the asymmetric reactions of this compound, this guide draws upon well-established methodologies in analogous systems to predict and compare potential outcomes. The presented data and protocols from closely related reactions offer a robust starting point for experimental design and optimization.
I. Indirect Approach: Asymmetric Synthesis of Chiral Cyclopropanes via Aldol-Cyclopropanation-Retro-Aldol Sequence
A powerful and validated strategy for the asymmetric synthesis of chiral cyclopropanes involves a three-step sequence utilizing an Evans-type chiral auxiliary. While this method does not directly employ this compound as the starting material, it provides a blueprint for the highly diastereoselective and enantioselective construction of the cyclopropane ring, a core feature of the target substrate.
This approach hinges on the temporary introduction of a stereocenter via an aldol reaction, which then directs the subsequent cyclopropanation before being removed.
Data Presentation: Performance of Chiral Auxiliary in a Three-Step Sequence
The following table summarizes the quantitative data for the synthesis of a chiral cyclopropane-carboxaldehyde using an (S)-N-propionyl-5,5-dimethyloxazolidin-2-one auxiliary, demonstrating the high levels of stereocontrol achievable at each stage.
| Step | Reaction | Product | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Yield (%) |
| 1 | Evans Aldol Reaction | syn-Aldol Adduct | >95% | - | 85 |
| 2 | Simmons-Smith Cyclopropanation | Cyclopropyl-aldol | >95% | - | 88 |
| 3 | Retro-Aldol Cleavage | Chiral Cyclopropane-carboxaldehyde | - | >95% | 90 |
Experimental Protocol: A Three-Step Synthesis of a Chiral Cyclopropane
Step 1: Diastereoselective Aldol Reaction
-
To a solution of (S)-N-propionyl-5,5-dimethyloxazolidin-2-one (1.0 eq) in dry CH₂Cl₂ (0.2 M) at 0 °C, add dibutylboron triflate (1.1 eq).
-
Add diisopropylethylamine (1.2 eq) dropwise and stir the mixture for 30 minutes at 0 °C.
-
Cool the reaction to -78 °C and add the α,β-unsaturated aldehyde (e.g., crotonaldehyde, 1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction with a pH 7 buffer solution and extract with CH₂Cl₂.
-
Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the syn-aldol adduct.
Step 2: Hydroxyl-Directed Cyclopropanation
-
To a solution of the syn-aldol adduct (1.0 eq) in dry CH₂Cl₂ (0.1 M) at 0 °C, add a solution of diethylzinc (2.0 eq) in hexanes.
-
Add diiodomethane (2.0 eq) dropwise and stir the mixture at 0 °C for 4 hours.
-
Slowly quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with CH₂Cl₂, wash the organic layer with brine, dry over MgSO₄, filter, and concentrate to afford the cyclopropyl-aldol.
Step 3: Retro-Aldol Cleavage and Auxiliary Removal
-
To a solution of the cyclopropyl-aldol (1.0 eq) in THF (0.1 M) at -78 °C, add a solution of lithium aluminum hydride (1.5 eq) in THF.
-
Stir the mixture at -78 °C for 1 hour.
-
Quench the reaction by the addition of a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.
-
Extract the aqueous layer with Et₂O.
-
Combine the organic layers, dry over MgSO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure to obtain the volatile chiral 2-methylcyclopropane-1-carbaldehyde.
Visualization: Aldol-Cyclopropanation-Retro-Aldol Workflow
Caption: Workflow for the asymmetric synthesis of a chiral cyclopropane.
II. Direct Approach: Predicted Outcomes of Asymmetric Conjugate Addition
A more direct strategy involves the conjugate (Michael) addition of nucleophiles to this compound, where a chiral auxiliary attached to the substrate directs the facial selectivity of the attack. Based on the well-documented performance of Evans' oxazolidinones and pseudoephedrine-based auxiliaries in a vast array of asymmetric conjugate additions, high levels of stereocontrol can be anticipated.
Data Presentation: Predicted Performance of Chiral Auxiliaries in Conjugate Addition
The following table presents predicted diastereoselectivities for the conjugate addition of a generic organocuprate nucleophile to a derivative of this compound bearing a chiral auxiliary. These predictions are based on typical outcomes observed in analogous reactions.
| Chiral Auxiliary | Predicted Diastereomeric Excess (de) | Predicted Major Diastereomer |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | >90% | (R)-configuration at β-carbon |
| (1S,2S)-(+)-Pseudoephedrine amide | >95% | (S)-configuration at β-carbon |
Experimental Protocol: General Procedure for Chiral Auxiliary-Controlled Conjugate Addition
-
Attachment of Chiral Auxiliary:
-
Hydrolyze this compound to the corresponding carboxylic acid.
-
Couple the carboxylic acid with the desired chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone or (1S,2S)-(+)-pseudoephedrine) using standard peptide coupling reagents (e.g., DCC, EDC) or by conversion to the acid chloride followed by reaction with the lithiated auxiliary.
-
-
Diastereoselective Conjugate Addition:
-
Dissolve the chiral auxiliary-appended Michael acceptor (1.0 eq) in an anhydrous solvent (e.g., THF, Et₂O) and cool to -78 °C under an inert atmosphere.
-
Prepare the organocuprate reagent by adding the organolithium or Grignard reagent (2.0 eq) to a suspension of CuI (1.0 eq) in the same solvent at an appropriate temperature (e.g., -78 °C to 0 °C).
-
Add the organocuprate solution to the solution of the Michael acceptor via cannula.
-
Stir the reaction mixture at -78 °C for a specified time (typically 1-4 hours), monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Warm the mixture to room temperature and extract with an organic solvent (e.g., EtOAc, Et₂O).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the diastereomeric adducts and determine the diastereomeric ratio by NMR or HPLC analysis.
-
-
Cleavage of the Chiral Auxiliary:
-
The chiral auxiliary can be cleaved under various conditions to yield different functional groups (e.g., carboxylic acid, ester, alcohol) without epimerization of the newly formed stereocenter. For an oxazolidinone auxiliary, hydrolysis with LiOH/H₂O₂ is a common method.
-
Visualization: Mechanism of Chiral Auxiliary-Controlled Conjugate Addition
Caption: Facial blocking by the chiral auxiliary directs nucleophilic attack.
A Comparative Guide to the Theoretical Investigation of the "Cyclopropylidene Effect" in Cycloadditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the "cyclopropylidene effect" in the context of cycloaddition reactions, supported by data from theoretical and computational investigations. The focus is on how the cyclopropylidene group influences reaction outcomes, such as regioselectivity, when compared to other alkylidene substituents.
Introduction to the Cyclopropylidene Effect
In cycloaddition reactions, the electronic nature of substituents on the reacting partners plays a crucial role in determining the reaction's feasibility, rate, and selectivity. The "cyclopropylidene effect" refers to the specific electronic influence exerted by a cyclopropylidene group attached to a double bond (as in methylenecyclopropane, MCP). This effect modulates the polarization of the alkene double bond, which in turn directs the regioselectivity of cycloaddition reactions.[1][2]
A key theoretical study using Density Functional Theory (DFT) has rationalized this effect in the 1,3-dipolar cycloaddition of a five-membered cyclic nitrone to various alkylidene cyclopropanes.[1][2] The findings suggest that electrostatic interactions are central to the regioselectivity of these reactions, with the substituent's electronic character (whether it is an electron-donating or withdrawing group) determining the polarization of the double bond and, consequently, the preferred orientation of the reactants.[2][3][4][5]
Comparative Analysis of Substituent Effects in 1,3-Dipolar Cycloadditions
The influence of the cyclopropylidene group becomes evident when its reaction profile is compared with that of other substituents. The following data, derived from DFT calculations, compares the 1,3-dipolar cycloaddition of a cyclic nitrone with methylenecyclopropane (MCP), methylenecyclobutane (MCB), and isobutene.[1][5] The reaction can proceed via two different orientations (Path 'a' or Path 'b'), leading to distinct regioisomers. The preference for one path over the other is quantified by the difference in activation energies (ΔΔE‡).
Table 1: Comparison of Activation and Reaction Energies for Nitrone Cycloaddition
| Alkene Reactant | Path | Activation Energy (ΔE‡, kJ/mol) | Reaction Energy (ΔE, kJ/mol) | Activation Energy Difference (ΔΔE‡ (a-b), kJ/mol) |
|---|---|---|---|---|
| Methylenecyclopropane (MCP) | a | 51.5 | -92.9 | -7.7 |
| b | 59.2 | -82.5 | ||
| Methylenecyclobutane (MCB) | a | 48.5 | -88.7 | -15.5 |
| b | 64.0 | -85.4 | ||
| Isobutene | a | 50.2 | -96.2 | -6.3 |
| | b | 56.5 | -88.3 | |
Data sourced from computational studies by Briccolani-Bandini et al. (2021).[1][5] Energies are calculated relative to the separated reactants.
From the data, it is evident that while all three alkenes favor Path 'a', the degree of preference varies. The cyclopropylidene group in MCP leads to a moderate regioselectivity (ΔΔE‡ = -7.7 kJ/mol), which is surprisingly less pronounced than that observed for the cyclobutylidene group in MCB (ΔΔE‡ = -15.5 kJ/mol).[1][5] This computational result helps to explain the experimental observation of a mixture of regioisomers for MCP, whereas MCB yields a single isomer.[5] The study highlights a distinct "cyclopropylidene effect" that must be considered to justify the observed reactivity and selectivity.[1]
Theoretical Framework and Mechanism
The regioselectivity in these 1,3-dipolar cycloadditions is governed by the electronic polarization of the alkene's double bond. The substituent group influences the charge distribution across the C=C bond, which then dictates the preferred electrostatic interaction with the incoming nitrone dipole.
Below is a diagram illustrating the competing reaction pathways for the cycloaddition of a nitrone to a generic alkylidene-cycloalkane.
Caption: Competing pathways in 1,3-dipolar cycloaddition.
The diagram above shows that the reactants can proceed through two different transition states (TSa and TSb), each leading to a different constitutional isomer (Regioisomer A or B). The calculated activation energies (ΔE‡) determine which pathway is kinetically favored.
The "cyclopropylidene effect" is attributed to the unique way the cyclopropyl group interacts with the exocyclic double bond, creating a dipole moment that is oriented towards the cyclopropane ring.[5] This polarization is distinct from that induced by cyclobutane or simple alkyl groups, leading to different regiochemical outcomes.[1]
Computational Protocol
The theoretical data presented in this guide was obtained through a detailed computational workflow. Understanding this protocol is essential for assessing the validity of the results and for designing similar theoretical investigations.
Computational Methodology: The studies primarily employed Density Functional Theory (DFT), a robust method for investigating reaction mechanisms.[1][2]
-
Geometry Optimization: The three-dimensional structures of all reactants, transition states, and products were optimized to find their lowest energy conformations.
-
Transition State (TS) Search: For each reaction pathway, a transition state structure was located. TS structures represent the highest energy point along the reaction coordinate.
-
Frequency Calculations: Vibrational frequency calculations were performed to confirm the nature of the stationary points. Reactants and products have all positive frequencies, while a transition state has exactly one imaginary frequency corresponding to the reaction coordinate.
-
Energy Calculations: Single-point energy calculations were performed using a higher level of theory or a larger basis set to refine the energies of the optimized structures. The activation (ΔE‡) and reaction (ΔE) energies were then calculated from these values.
The following diagram outlines the typical computational workflow used in these theoretical studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. "Cyclopropylidene Effect" in the 1,3-Dipolar Cycloaddition of Nitrones to Alkylidene Cyclopropanes: A Computational Rationalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - âCyclopropylidene Effectâ in the 1,3-Dipolar Cycloaddition of Nitrones to Alkylidene Cyclopropanes: A Computational Rationalization - figshare - Figshare [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Reactivity of Methyl 2-chloro- vs. 2-bromo-2-cyclopropylideneacetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Qualitative Reactivity Comparison
The relative reactivity of the chloro and bromo analogs is dictated by the strength of the carbon-halogen bond and the leaving group ability of the halide. The carbon-bromine bond is weaker and longer than the carbon-chlorine bond, making it easier to break. Additionally, the bromide ion is a better leaving group than the chloride ion. Consequently, methyl 2-bromo-2-cyclopropylideneacetate is expected to be more reactive in reactions involving the cleavage of the carbon-halogen bond, such as nucleophilic substitutions and the oxidative addition step in palladium-catalyzed cross-coupling reactions.
| Feature | Methyl 2-chloro-2-cyclopropylideneacetate | Methyl 2-bromo-2-cyclopropylideneacetate | Expected Reactivity Advantage |
| Chemical Formula | C₆H₇ClO₂ | C₆H₇BrO₂ | - |
| Molecular Weight | 146.57 g/mol | 191.03 g/mol | - |
| C-X Bond Strength | Stronger (C-Cl) | Weaker (C-Br) | Bromo derivative |
| Leaving Group Ability | Good (Cl⁻) | Better (Br⁻) | Bromo derivative |
| Expected Reactivity in Nucleophilic Substitution | Lower | Higher | Bromo derivative |
| Expected Reactivity in Cross-Coupling Reactions | Lower | Higher | Bromo derivative |
Experimental Protocols
While direct comparative studies are not available, the synthesis of both compounds has been described in the literature, alongside their application in Michael additions[1].
Synthesis of Methyl 2-halo-2-cyclopropylideneacetates[1]
The synthesis of both the chloro and bromo derivatives proceeds through a common intermediate, 2-(1'-mesyloxycyclopropyl)-acetic acid.
1. Preparation of 2-(1'-mesyloxycyclopropyl)-acetic acid:
-
A cyclopropanol derivative, obtained via Kulinkovich reductive cyclopropanation of 3,3-diethoxy propionate, is treated with methanesulfonyl chloride to mesylate the alcohol group.
-
Subsequent oxidation of the resulting compound yields 2-(1'-mesyloxycyclopropyl)-acetic acid.
2. Halogenation and Elimination:
-
The prepared acid is converted to its acid chloride in situ.
-
For This compound , the acid chloride is treated with N-chlorosuccinimide (NCS) in the presence of a catalytic amount of HCl.
-
For methyl 2-bromo-2-cyclopropylideneacetate , N-bromosuccinimide (NBS) is used instead of NCS.
-
The resulting halo-acid chloride undergoes basic elimination to furnish the final product.
Representative Protocol for Michael Addition[1]
Methyl 2-halo-2-cyclopropylideneacetates can serve as Michael acceptors. A general procedure for their reaction with amidines is outlined below.
-
To a solution of the respective methyl 2-halo-2-cyclopropylideneacetate in a suitable aprotic solvent (e.g., acetonitrile, THF), add the amidine nucleophile.
-
Add a non-nucleophilic base, such as triethylamine or DBU, to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Pathway Visualization
The following diagram illustrates the general mechanism of a base-catalyzed Michael addition of a nucleophile to a methyl 2-halo-2-cyclopropylideneacetate.
Caption: Michael addition of a nucleophile to a methyl 2-halo-2-cyclopropylideneacetate.
References
A Comparative Guide to the Synthesis of Tetrahydroquinazolones: An Evaluation of Reaction Pathways
The synthesis of tetrahydroquinazolones, specifically 2,3-dihydroquinazolin-4(1H)-ones, is of significant interest to researchers in medicinal chemistry and drug development due to the broad range of biological activities exhibited by this class of compounds. A variety of synthetic routes have been developed, each with its own set of advantages and limitations. This guide provides a comparative analysis of four prominent methods for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, offering a clear overview of their performance based on experimental data. The methods evaluated are: a catalyst-free cyclocondensation in water, a Ytterbium(III) triflate catalyzed one-pot synthesis, a base-mediated synthesis from 2-aminobenzonitriles, and a molecular iodine-catalyzed one-pot three-component reaction.
Comparative Performance of Synthetic Pathways
The following tables summarize the quantitative data for each of the four synthetic pathways, allowing for a direct comparison of their efficiency and applicability.
Table 1: Catalyst-Free Cyclocondensation of 2-Aminobenzamide and Aromatic Aldehydes in Water
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | 3 | 92 |
| 2 | 4-Methylbenzaldehyde | 2-(p-Tolyl)-2,3-dihydroquinazolin-4(1H)-one | 3 | 90 |
| 3 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | 3.5 | 88 |
| 4 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | 3 | 91 |
| 5 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one | 4 | 85 |
Table 2: Yb(OTf)₃-Catalyzed One-Pot Synthesis of Quinazolin-4(3H)-ones
| Entry | Amine | Orthoester | Product | Reaction Time (min) | Yield (%) |
| 1 | Aniline | Triethyl orthoformate | 3-Phenylquinazolin-4(3H)-one | 10 | 95 |
| 2 | 4-Methylaniline | Triethyl orthoformate | 3-(p-Tolyl)quinazolin-4(3H)-one | 12 | 92 |
| 3 | 4-Chloroaniline | Triethyl orthoformate | 3-(4-Chlorophenyl)quinazolin-4(3H)-one | 15 | 90 |
| 4 | Benzylamine | Triethyl orthoformate | 3-Benzylquinazolin-4(3H)-one | 10 | 94 |
| 5 | Aniline | Trimethyl orthoacetate | 2-Methyl-3-phenylquinazolin-4(3H)-one | 20 | 85 |
Note: While this method yields quinazolin-4(3H)-ones, it is a highly efficient, closely related synthesis that provides a valuable comparison point.
Table 3: Base-Mediated Synthesis from 2-Aminobenzonitriles and Aromatic Aldehydes in Water
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | 12 | 85 |
| 2 | 4-Methylbenzaldehyde | 2-(p-Tolyl)-2,3-dihydroquinazolin-4(1H)-one | 12 | 82 |
| 3 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | 12 | 88 |
| 4 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | 12 | 78 |
| 5 | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)-2,3-dihydroquinazolin-4(1H)-one | 12 | 80 |
Table 4: Molecular Iodine-Catalyzed One-Pot Three-Component Synthesis
| Entry | Aldehyde | Urea/Thiourea | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Urea | 7,7-Dimethyl-4-phenyl-1,2,3,4,7,8-hexahydroquinazoline-2,5(6H)-dione | 5 | 90 |
| 2 | 4-Chlorobenzaldehyde | Urea | 4-(4-Chlorophenyl)-7,7-dimethyl-1,2,3,4,7,8-hexahydroquinazoline-2,5(6H)-dione | 6 | 88 |
| 3 | 4-Methylbenzaldehyde | Urea | 7,7-Dimethyl-4-(p-tolyl)-1,2,3,4,7,8-hexahydroquinazoline-2,5(6H)-dione | 5 | 92 |
| 4 | Benzaldehyde | Thiourea | 7,7-Dimethyl-4-phenyl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one | 5 | 85 |
| 5 | 4-Nitrobenzaldehyde | Urea | 7,7-Dimethyl-4-(4-nitrophenyl)-1,2,3,4,7,8-hexahydroquinazoline-2,5(6H)-dione | 7 | 82 |
Experimental Protocols
Protocol 1: Catalyst-Free Cyclocondensation in Water
A mixture of 2-aminobenzamide (1 mmol) and the corresponding aromatic aldehyde (1.2 mmol) in distilled water (5 mL) is stirred in a round-bottom flask. The reaction mixture is heated to 90 °C and stirred for the time specified in Table 1. Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to afford the pure 2,3-dihydroquinazolin-4(1H)-one.
Protocol 2: Yb(OTf)₃-Catalyzed One-Pot Synthesis
In a round-bottom flask, anthranilic acid (1 mmol), the desired amine (1 mmol), and the orthoester (1.2 mmol) are mixed. Ytterbium(III) triflate (Yb(OTf)₃) (5 mol%) is added to the mixture. The reaction is stirred at 80 °C under solvent-free conditions for the time indicated in Table 2. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and quenched with water. The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Protocol 3: Base-Mediated Synthesis in Water
To a solution of 2-aminobenzonitrile (1 mmol) and the aromatic aldehyde (1.2 mmol) in water (5 mL), potassium phosphate (K₃PO₄) (2 mmol) is added. The reaction mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the solid product is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 4: Molecular Iodine-Catalyzed One-Pot Three-Component Synthesis
A mixture of dimedone (1 mmol), the aromatic aldehyde (1 mmol), urea or thiourea (1.2 mmol), and molecular iodine (10 mol%) in ethanol (10 mL) is refluxed for the time specified in Table 4. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is washed with a saturated solution of sodium thiosulfate to remove iodine, followed by water. The solid product is then collected by filtration and recrystallized from ethanol to give the pure tetrahydroquinazolinone derivative.
Reaction Pathways and Workflows
Caption: Catalyst-Free Synthesis of Tetrahydroquinazolones.
Caption: Yb(OTf)3-Catalyzed Quinazolinone Synthesis.
Caption: Base-Mediated Synthesis of Tetrahydroquinazolones.
Caption: Iodine-Catalyzed Biginelli-Type Reaction.
Strained Alkenes in Pericyclic Reactions: A DFT-Based Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of strained versus unstrained alkenes in pericyclic reactions, supported by computational data from Density Functional Theory (DFT) studies. The unique reactivity of strained alkenes, driven by the release of ring strain, makes them valuable tools in organic synthesis, particularly in bioorthogonal chemistry. This guide summarizes key findings from comparative DFT studies on cycloadditions, electrocyclizations, and sigmatropic rearrangements, offering insights into their reaction mechanisms and kinetics.
Data Presentation: Quantitative Comparison of Reaction Barriers
The reactivity of strained alkenes in pericyclic reactions is significantly influenced by the relief of ring strain in the transition state. This is quantitatively reflected in the calculated activation barriers. The following tables summarize key energetic data from comparative DFT studies.
| Reaction Type | Strained Alkene | Dienophile/Reactant | Activation Enthalpy (kcal/mol) | Reaction Enthalpy (kcal/mol) | DFT Method |
| [4+2] Cycloaddition | 1-Methylcyclopropene | o-Quinone | 6.4[1] | -27.0 (Gibbs Energy)[1] | B97D/6-311+G(d,p)[1] |
| [4+2] Cycloaddition | Cyclopropene | o-Quinone | 4-8 (Typical Range)[1] | Not specified | B97D/6-311+G(d,p)[1] |
| [2+2] Cycloaddition | Norbornyne | Ethylene | 10.3[2] | Not specified | B3LYP/6-31G[2] |
| [2+1] Cycloaddition | Norbornyne | Ethylene | 10.3[2] | Not specified | B3LYP/6-31G[2] |
| Reaction Type | Unstrained Alkene | Dienophile/Reactant | Activation Enthalpy (kcal/mol) | Reaction Enthalpy (kcal/mol) | DFT Method |
| [4+2] Cycloaddition | Cyclohexene | o-Quinone | ~14[3] | Not specified | B97D/6-311+G(d,p)[3] |
Key Insights from Comparative DFT Studies
DFT studies consistently demonstrate that strained alkenes exhibit significantly lower activation barriers in pericyclic reactions compared to their unstrained counterparts. This enhanced reactivity is primarily attributed to the high ground-state energy of the strained molecule and the release of this strain in the transition state.
In cycloaddition reactions , such as the Diels-Alder reaction, the distortion/interaction model is often employed to analyze the reaction barrier.[1] This model separates the activation energy into two components: the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. For strained alkenes, the distortion energy is often a substantial component of the overall activation barrier.[1] For instance, in the cycloaddition of cyclopropenes with o-quinones, the distortion energy is of the same order of magnitude as the interaction energy, leading to low overall enthalpic barriers.[1]
The reactivity of strained systems can also lead to alternative reaction pathways. For example, DFT studies on strained alkynes like norbornyne show that it can react as a dicarbene equivalent, undergoing [2+1] cycloadditions in addition to the expected [2+2] pathways.[2] This highlights the unique electronic nature of highly strained unsaturated systems.
For electrocyclic reactions , the Woodward-Hoffmann rules are a cornerstone for predicting reaction outcomes. DFT and CASSCF calculations have been used to investigate these reactions in detail, tracking the evolution of molecular orbitals along the reaction coordinate.[4] While systematic comparative studies on a series of strained alkenes are less common, the principles of orbital symmetry and strain release remain central to understanding their reactivity.
Sigmatropic rearrangements , such as the Cope and Claisen rearrangements, are also influenced by strain.[5][6][7] For instance, the vinylcyclopropane rearrangement is a classic example where the release of the three-membered ring's strain provides a thermodynamic driving force for the[1][8]-sigmatropic shift.[9] While detailed comparative DFT studies on a range of strained alkenes in these rearrangements are not as prevalent in the literature as for cycloadditions, the general principle of strain release accelerating the reaction is well-established.
Experimental and Computational Protocols
The data presented in this guide is derived from high-level computational chemistry studies, specifically Density Functional Theory (DFT). The following provides a general overview of the methodologies employed in these studies.
Computational Methodology (DFT)
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[10] It is a widely used tool in computational organic chemistry due to its balance of accuracy and computational cost.
A typical DFT study of a pericyclic reaction involves the following steps:
-
Geometry Optimization: The three-dimensional structures of the reactants, transition state, and products are optimized to find the lowest energy conformation for each.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structures correspond to energy minima (for reactants and products, with all real frequencies) or a first-order saddle point (for the transition state, with exactly one imaginary frequency). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Energy Calculation: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.
-
Reaction Pathway Analysis: An Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the located transition state connects the reactants and products.
The choice of the DFT functional and basis set is crucial for obtaining reliable results. Common functionals used in these types of studies include B3LYP, M06-2X, and B97D, often paired with Pople-style basis sets like 6-31G(d) or 6-311+G(d,p).[1][2][11][12][13] The selection of the functional is important as their performance can vary for different types of pericyclic reactions.[11][12][13]
Visualizing the Computational Workflow and Reaction Concepts
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: A generalized workflow for a DFT study of a pericyclic reaction.
Caption: Energy profile comparing strained and unstrained alkene reactions.
Caption: Classification of common pericyclic reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. [3,3]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [3,3]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. dft.uci.edu [dft.uci.edu]
- 11. Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02234F [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Methyl 2-chloro-2-cyclopropylideneacetate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is not just a matter of regulatory compliance but a cornerstone of laboratory safety and environmental responsibility. Methyl 2-chloro-2-cyclopropylideneacetate, a halogenated organic compound, requires a specific and meticulous disposal protocol to mitigate potential hazards. This guide provides essential, step-by-step instructions for its safe handling and disposal.
It is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for this compound before proceeding with any handling or disposal procedures.[1][2] The SDS contains detailed information specific to the compound that is critical for safety.
Step-by-Step Disposal Protocol
The disposal of this compound should be treated as a hazardous waste procedure, adhering to all federal, state, and local regulations.[1][3][4]
1. Identification and Classification:
-
The first step is to classify this compound as a hazardous waste.[1] As a chlorinated organic compound, it falls under the category of halogenated solvent waste.[5][6]
-
Do not mix this compound with non-halogenated organic solvents, as this can complicate the disposal process and increase costs.[6]
2. Personal Protective Equipment (PPE):
-
Before handling the chemical, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the waste should be conducted within a chemical fume hood to minimize inhalation exposure.
3. Waste Container Selection and Labeling:
-
Use a designated, compatible, and leak-proof container for collecting the waste.[4][7] Plastic containers, such as those made of high-density polyethylene, are often preferred.[5]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the waste was first added to the container.[1] Do not use abbreviations or chemical formulas.
4. Segregation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][7]
-
Ensure that incompatible chemicals are segregated. For instance, store acids and bases separately, and keep oxidizing agents away from organic compounds.[7]
-
The waste container must be kept tightly closed except when adding waste.[3][5]
5. Waste Accumulation and Disposal Request:
-
Adhere to the accumulation limits for hazardous waste in your SAA. For acutely toxic chemical waste (P-list), the maximum accumulation is typically one quart for liquids.[4]
-
Once the container is full or you have reached the accumulation time limit (often up to one year, provided the volume limit is not exceeded), contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor for pickup.[3][4]
6. Disposal of Empty Containers:
-
An empty container that has held a hazardous waste may need to be triple-rinsed with a suitable solvent.[3] The rinsate must be collected and disposed of as hazardous waste.[3] After thorough cleaning and removal or defacing of the hazardous waste label, the container may be disposed of as regular trash, but always check with your institution's EHS for specific procedures.[3]
Quantitative Data for Hazardous Waste Management
| Parameter | Guideline | Source |
| pH of Aqueous Solutions for Drain Disposal | Between 5.5 and 10.5 (after neutralization) | [8] |
| Maximum Hazardous Waste in SAA | 55 gallons | [4] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kg (solid) | [4] |
| Maximum Container Fill Level | < 90% of capacity | [5] |
| Halogenated Compound Proportion in Non-Halogenated Waste | < 2% | [5] |
Disposal Workflow
The following diagram illustrates the logical flow of the chemical disposal process for this compound.
Caption: Disposal workflow for this compound.
Final Disposal Method
Ultimately, this compound, as a chlorinated organic residue, will likely be disposed of via high-temperature incineration by a specialized waste management facility.[9][10][11] This process is designed to decompose the compound into less harmful gaseous byproducts, which are then scrubbed to prevent atmospheric pollution.[9] Direct burial or disposal in settling ponds are outdated and environmentally unsound methods for such chemicals.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [synhet.com]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. ethz.ch [ethz.ch]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. acs.org [acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
Personal protective equipment for handling Methyl 2-chloro-2-cyclopropylideneacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols for handling Methyl 2-chloro-2-cyclopropylideneacetate (CAS No. 82979-45-1). Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment. The primary hazards are outlined in the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The following table summarizes the required PPE for handling this compound.
| PPE Category | Minimum Requirement | Specifications & Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. Change gloves immediately if contaminated, torn, or punctured. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | A face shield may be required for operations with a higher risk of splashing or aerosol generation. |
| Skin and Body Protection | Laboratory coat | A flame-retardant lab coat should be worn and buttoned. Ensure full coverage of arms. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | If working outside of a fume hood or if aerosolization is likely, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and risk.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate PPE as specified in the table above.
-
-
Handling:
-
Conduct all manipulations of the compound within a certified chemical fume hood to prevent inhalation of vapors or dust.[1]
-
Use compatible tools (e.g., spatulas, glassware) for transferring the chemical.
-
Avoid direct contact with skin, eyes, and clothing.
-
Keep containers tightly sealed when not in use to prevent the release of vapors.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep the container tightly closed and clearly labeled.
-
Spill and Emergency Procedures
Immediate and correct response to a spill is critical.
| Emergency Scenario | Immediate Action |
| Minor Spill (in fume hood) | 1. Alert others in the immediate area.2. Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).3. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.4. Decontaminate the area with an appropriate solvent, followed by soap and water. |
| Major Spill (outside fume hood) | 1. Evacuate the immediate area and alert personnel.2. Restrict access to the spill area.3. Contact your institution's Environmental Health and Safety (EHS) department immediately.4. Do not attempt to clean up a large spill without proper training and equipment. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.2. Remove contaminated clothing while under the safety shower.3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1]2. Remove contact lenses if present and easy to do so.3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air.2. If breathing is difficult, provide oxygen.3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting.2. Rinse mouth with water.3. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all contaminated materials (e.g., absorbent pads, gloves, disposable lab coats) in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's certified EHS provider.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
